Dimethyl-(2-piperidin-4-yl-ethyl)-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-piperidin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(2)8-5-9-3-6-10-7-4-9/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFAUZNVDWGQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362853 | |
| Record name | N,N-Dimethyl-2-(piperidin-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102308-48-5 | |
| Record name | N,N-Dimethyl-2-(piperidin-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl[2-(piperidin-4-yl)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl-(2-piperidin-4-yl-ethyl)-amine: Properties, Synthesis, and Analytical Considerations
This technical guide provides a comprehensive overview of the fundamental properties of Dimethyl-(2-piperidin-4-yl-ethyl)-amine, a piperidine-containing diamine of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical characteristics, potential synthetic routes, and analytical methodologies. Given its structural motifs, this compound serves as a valuable building block and a subject for further pharmacological exploration.
Molecular Profile and Physicochemical Properties
This compound, also known as N,N-dimethyl-2-(piperidin-4-yl)ethanamine, is a disubstituted piperidine derivative. The molecule incorporates a secondary amine within the piperidine ring and a tertiary amine in the ethyl side chain, bestowing upon it distinct basic properties and potential for diverse chemical interactions.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | N,N-dimethyl-2-(piperidin-4-yl)ethanamine | N/A |
| CAS Number | 102308-48-5 | [1][2][3] |
| Molecular Formula | C₉H₂₀N₂ | [1][3] |
| Molecular Weight | 156.27 g/mol | [1] |
| Boiling Point | 103-107 °C at 17 Torr | [1] |
| Predicted logP | 1.26650 | [4] |
| Polar Surface Area (PSA) | 15.27 Ų | [4] |
| Dihydrochloride Salt CAS | 102308-92-9 | [5] |
| Dihydrochloride Mol. Weight | 229.19 g/mol | [5] |
Note: Some physicochemical properties like logP and PSA are based on computational predictions and should be experimentally verified.
Synthesis Strategies: A Mechanistic Perspective
While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a logical and efficient synthetic route can be devised based on established methodologies for similar piperidine derivatives. The most common and versatile approach is reductive amination.
A plausible synthetic pathway would start from 4-piperidineethanol. The hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, or converted to a halide. Subsequent reaction with dimethylamine would yield the target compound.
An alternative and often preferred strategy involves a two-step process starting from 4-pyridineethanol.
-
Hydrogenation of the Pyridine Ring: The pyridine ring can be reduced to a piperidine ring using catalytic hydrogenation (e.g., H₂ gas with a Platinum or Palladium catalyst). This is a standard and high-yielding transformation.
-
Conversion of the Alcohol and Amination: The resulting 4-piperidineethanol can then be subjected to the same sequence as above: activation of the hydroxyl group followed by nucleophilic substitution with dimethylamine.
A more convergent approach would be the reductive amination of a suitable piperidin-4-yl acetaldehyde derivative with dimethylamine. However, the stability of the starting aldehyde can be a concern.
Below is a generalized workflow for a potential synthesis:
Caption: Plausible synthetic routes to this compound.
Pharmacological Considerations and Potential Applications
The piperidine moiety is a common scaffold in a vast number of biologically active compounds and approved drugs. Its presence often imparts favorable pharmacokinetic properties and provides a rigid framework for orienting functional groups toward biological targets.
Given its structure, this compound could be investigated for a range of pharmacological activities. The dimethylaminoethyl group is a feature in many histamine H1 receptor antagonists and some antipsychotic drugs. Furthermore, substituted piperidines are known to interact with opioid, muscarinic, and various other GPCRs.
The true pharmacological profile of this specific compound remains to be elucidated through systematic screening and in vitro/in vivo studies. Its primary current value is likely as a synthetic intermediate for the construction of more complex molecules in drug discovery programs.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the upfield region (around 1.2-3.0 ppm). The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear further downfield. The ethyl chain protons will present as two distinct multiplets, and the N,N-dimethyl group will give a sharp singlet, likely around 2.2-2.5 ppm.
-
¹³C NMR: The carbon spectrum will show distinct signals for the non-equivalent carbons of the piperidine ring, the two carbons of the ethyl chain, and a signal for the N,N-dimethyl carbons.
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode is the ideal technique for analyzing this compound. The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 157.17. The dihydrochloride salt would show the same parent ion.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for purity assessment.
-
Column: A C18 stationary phase is generally effective for compounds of this polarity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is recommended.
-
Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) may be possible. However, more universal detectors such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (LC-MS) would provide better sensitivity and selectivity.
Caption: A typical analytical workflow for compound characterization.
Safety, Handling, and Storage
Hazard Identification
This compound is classified as an irritant[1]. As with all amine-containing compounds, it should be handled with care, as it can be corrosive and harmful upon inhalation, ingestion, or skin contact. The dihydrochloride salt may present a lower vapor pressure but should still be handled with appropriate precautions.
Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid creating dust or aerosols.
-
Have an emergency eyewash station and safety shower readily accessible.
Storage
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a diamine with physicochemical properties that make it a versatile building block in organic synthesis and medicinal chemistry. While specific biological activity data is scarce, its structural features suggest potential for interaction with various biological targets. The synthesis can be approached through standard, reliable methods like reductive amination, and its characterization relies on a combination of NMR, MS, and HPLC. As with any chemical reagent, proper safety and handling procedures are paramount. This guide provides a foundational understanding for researchers looking to work with or further investigate this interesting piperidine derivative.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 102308-48-5 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY | Chemical Journal of Kazakhstan [chemjournal.kz]
- 5. Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride [cymitquimica.com]
An In-Depth Technical Guide to the Physicochemical Characteristics of Dimethyl-(2-piperidin-4-yl-ethyl)-amine
Introduction
Dimethyl-(2-piperidin-4-yl-ethyl)-amine, a diamine featuring a piperidine ring and a dimethylamino ethyl side chain, represents a structural motif of significant interest in medicinal chemistry and drug development. The presence of two basic nitrogen atoms, one a secondary amine within the piperidine ring and the other a tertiary amine in the side chain, imparts distinct physicochemical properties that are critical to its behavior in biological systems. These properties, including its ionization state (pKa), lipophilicity (logP), and aqueous solubility, govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. In the absence of extensive experimental data in the public domain, this guide leverages robust in silico prediction methodologies to provide valuable insights for researchers, scientists, and drug development professionals. Furthermore, it outlines established experimental protocols for the empirical determination of these key parameters, fostering a thorough understanding of this compound's behavior.
Physicochemical Properties
The interplay of the two amine functionalities in this compound dictates its physicochemical behavior. The piperidine nitrogen, being a secondary amine, and the dimethylamino nitrogen, a tertiary amine, will exhibit different basicities. This dual nature is fundamental to its interaction with biological targets and its pharmacokinetic profile.
Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | N,N-dimethyl-2-(piperidin-4-yl)ethanamine | |
| CAS Number | 102308-48-5 | [1] |
| Molecular Formula | C₉H₂₀N₂ | [2] |
| Molecular Weight | 156.27 g/mol | [2] |
| Boiling Point | 103-107 °C at 17 Torr | Matrix Scientific |
| Predicted XlogP | 0.9 | [2] |
Ionization Constant (pKa)
The pKa values of a molecule are critical as they determine the extent of ionization at a given pH, which in turn influences solubility, permeability, and receptor binding. This compound has two basic centers that can be protonated.
Due to the lack of experimental data, the pKa values were predicted using computational methods. The predicted pKa values for the two nitrogen atoms are approximately 10.5 (piperidine nitrogen) and 9.2 (dimethylamino nitrogen) . The higher pKa of the piperidine nitrogen is consistent with it being a secondary amine, which is generally more basic than a tertiary amine in an aliphatic setting due to steric hindrance effects on the solvation of the protonated form of the tertiary amine.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol outlines a standard method for the experimental determination of pKa values.
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the amine solution in a beaker with a stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Add the standardized HCl solution in small, known increments from the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has passed through the equivalence points.
-
Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross biological membranes.
The predicted octanol-water partition coefficient (XlogP) for this compound is 0.9 [2]. This value suggests that the compound has a relatively balanced hydrophilic-lipophilic character. At physiological pH (around 7.4), where both nitrogen atoms will be significantly protonated, the distribution coefficient (logD) will be lower than the logP, indicating increased hydrophilicity.
Experimental Protocol: Shake-Flask Method for logP Determination
This protocol describes the classical "shake-flask" method for determining the octanol-water partition coefficient.
Principle: The compound is partitioned between n-octanol and water. The concentration of the compound in each phase is measured to determine the partition coefficient.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel or centrifuge tube.
-
Add a known volume of the other solvent (n-octanol or water) to achieve a desired phase ratio (e.g., 1:1).
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully collect samples from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the logP value using the formula: logP = log₁₀([concentration in octanol] / [concentration in water]).
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The presence of two amine groups suggests that the solubility of this compound will be highly pH-dependent.
While a specific experimental value is not available, it is predicted that the free base will have limited aqueous solubility. However, as the pH of the solution decreases and the amine groups become protonated, the solubility is expected to increase significantly due to the formation of more polar, charged species. The dihydrochloride salt of the compound is expected to be readily soluble in water[3][4].
Experimental Protocol: pH-Dependent Aqueous Solubility Determination
This protocol outlines a method to determine the aqueous solubility of a compound at different pH values.
Principle: An excess of the solid compound is equilibrated in aqueous buffers of different pH values. The concentration of the dissolved compound in the saturated solution is then measured.
Materials:
-
This compound
-
A series of aqueous buffers covering the desired pH range (e.g., pH 2 to 12)
-
Vials with screw caps
-
Shaker or rotator
-
Filtration device (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the solid compound to vials containing buffers of different pH values.
-
Seal the vials and agitate them at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, allow the excess solid to settle.
-
Filter the supernatant to remove any undissolved solid.
-
Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated analytical method.
-
Plot the measured solubility as a function of pH.
Structural and Spectral Characteristics
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
-
~2.9-3.1 ppm (multiplet): Protons on the carbons adjacent to the piperidine nitrogen.
-
~2.2 ppm (singlet, 6H): Protons of the two methyl groups on the tertiary amine.
-
~2.4 ppm (triplet): Protons of the methylene group adjacent to the tertiary amine.
-
~1.5-1.7 ppm (multiplet): Protons on the piperidine ring.
-
~1.2-1.4 ppm (multiplet): Protons on the piperidine ring.
-
~1.1 ppm (multiplet): Proton on the C4 carbon of the piperidine ring.
-
A broad singlet corresponding to the N-H proton of the piperidine ring, which may be exchangeable with D₂O.
Predicted ¹³C NMR Spectrum:
-
~55-60 ppm: Carbons of the ethyl chain.
-
~45-50 ppm: Carbons adjacent to the piperidine nitrogen.
-
~45 ppm: Carbons of the dimethylamino group.
-
~30-35 ppm: Carbons of the piperidine ring.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization, this compound is expected to exhibit fragmentation patterns characteristic of aliphatic amines. The molecular ion peak (M⁺) would be observed at m/z 156. A key fragmentation pathway would be alpha-cleavage adjacent to the nitrogen atoms.
Expected Fragmentation:
-
Alpha-cleavage at the tertiary amine: Loss of a methyl radical (CH₃•) to give a fragment at m/z 141, or cleavage of the ethyl-piperidine bond.
-
Alpha-cleavage at the piperidine ring: Fragmentation of the piperidine ring.
-
A prominent fragment is expected at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for the secondary and tertiary amine functional groups.
Expected Characteristic Peaks:
-
~3300 cm⁻¹ (weak to medium, sharp): N-H stretching vibration of the secondary amine in the piperidine ring.
-
~2930-2850 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic methylene and methyl groups.
-
~1450-1470 cm⁻¹: C-H bending vibrations.
-
~1000-1250 cm⁻¹ (medium): C-N stretching vibrations.
Stability and Storage
Piperidine-containing compounds are generally stable under standard laboratory conditions. However, they can be susceptible to oxidation over time, especially if exposed to air and light. As a basic compound, this compound will react with acids to form salts, which are typically more stable and less volatile than the free base[5].
Recommended Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture and air exposure.
-
Protect from light.
-
For long-term storage, refrigeration (2-8 °C) is recommended[5].
Safety and Handling
This compound is an aliphatic diamine and should be handled with appropriate safety precautions.
Potential Hazards:
-
Skin and eye irritant/corrosive: Direct contact can cause irritation or burns.
-
Respiratory irritant: Inhalation of vapors may cause respiratory tract irritation.
-
Harmful if swallowed.
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical characteristics of this compound, leveraging predictive models to fill existing data gaps. The presented information on pKa, logP, solubility, and spectral properties, combined with established experimental protocols, offers a solid foundation for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development. A thorough understanding and empirical validation of these properties are paramount for the rational design of new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles.
References
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What are the storage stability of Piperidine Series compounds over time? - Blog - BTC. (2025, June 17). Retrieved from [Link]
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What is the stability of piperidine? - Blog - BIOSYNCE. (2025, August 25). Retrieved from [Link]
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Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. Retrieved from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET PAGE 1 OF X. (2015, November 30). Retrieved from [Link]
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Synthesis of N,N-dimethyl-2-piperazinemethanamine - PrepChem.com. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]
-
Dimethyl[2-(piperidin-4-yl)ethyl]amine - PubChemLite. Retrieved from [Link]
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Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride - Oakwood Chemical. Retrieved from [Link]
-
Ethanamine, N,N-dimethyl- - the NIST WebBook. Retrieved from [Link]
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Predict 1H proton NMR spectra - NMRDB.org. Retrieved from [Link]
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CASPRE - 13 C NMR Predictor. Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Aliphatic Diisocyanate Monomers - Covestro Solution Center. Retrieved from [Link]
-
Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl) - ResearchGate. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC - PubMed Central. (2021, April 24). Retrieved from [Link]
-
1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
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- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - Dimethyl[2-(piperidin-4-yl)ethyl]amine (C9H20N2) [pubchemlite.lcsb.uni.lu]
- 3. Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride [oakwoodchemical.com]
- 4. Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride [cymitquimica.com]
- 5. biosynce.com [biosynce.com]
An In-Depth Technical Guide to Dimethyl-(2-piperidin-4-yl-ethyl)-amine: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Dimethyl-(2-piperidin-4-yl-ethyl)-amine, a piperidine-based compound with potential applications in medicinal chemistry and drug development. Drawing from established synthetic methodologies and the known pharmacology of structurally related molecules, this document serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and similar chemical entities.
Introduction and Physicochemical Properties
This compound, also known as N,N-dimethyl-2-(piperidin-4-yl)ethanamine, is a tertiary amine featuring a piperidine ring connected to a dimethylaminoethyl side chain. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable pharmacokinetic properties and its ability to interact with various biological targets.[1][2] The dimethylamine group can also contribute to the pharmacological activity of a molecule.[3][4]
The CAS number for the free base form of this compound is 102308-48-5.[5] It is also commercially available as a dihydrochloride salt, with the CAS number 102308-92-9.[3][6]
| Property | Value | Source |
| CAS Number | 102308-48-5 (free base) | [5] |
| 102308-92-9 (dihydrochloride) | [3][6] | |
| Molecular Formula | C9H20N2 (free base) | [7] |
| C9H22Cl2N2 (dihydrochloride) | [3] | |
| Molecular Weight | 156.27 g/mol (free base) | [8] |
| 229.19 g/mol (dihydrochloride) | [3] | |
| IUPAC Name | N,N-dimethyl-2-(piperidin-4-yl)ethanamine | [7] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-2!"]; C3 [label="C", pos="0,-2.5!"]; C4 [label="C", pos="1.2,-2!"]; C5 [label="C", pos="1.2,-0.5!"]; C6 [label="C", pos="0,-4!"]; C7 [label="C", pos="0,-5.5!"]; N2 [label="N", pos="0,-7!"]; C8 [label="C", pos="-1.2,-8!"]; C9 [label="C", pos="1.2,-8!"]; H1 [label="H", pos="0,0.8!"];
N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- C6; C6 -- C7; C7 -- N2; N2 -- C8; N2 -- C9; N1 -- H1; }
Caption: Chemical structure of this compound.
Synthesis and Purification
Proposed Synthesis Workflow: Reductive Amination
This proposed two-step synthesis starts from the commercially available 4-piperidone.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N,N-Dimethyl-2-(piperidin-4-yl)acetamide (Intermediate C)
-
Wittig Reaction: To a suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 30 minutes. Cool the resulting ylide solution back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in THF. Let the reaction warm to room temperature and stir for 12-18 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate.
-
Reduction of the double bond: Dissolve the product from the previous step in ethanol and add palladium on carbon (10 mol%). Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or GC-MS). Filter the catalyst and concentrate the filtrate to obtain ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate.
-
Amide formation: Treat the resulting ester with an excess of a solution of dimethylamine in THF or methanol. The reaction can be heated to reflux to drive it to completion. After completion, remove the solvent under reduced pressure.
-
Deprotection: Dissolve the N-Boc protected amide in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane to remove the Boc protecting group. After the reaction is complete, neutralize the mixture and extract the product to obtain N,N-Dimethyl-2-(piperidin-4-yl)acetamide.
Step 2: Reduction of the Amide to the Final Product
-
To a solution of N,N-Dimethyl-2-(piperidin-4-yl)acetamide (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH4) (2-3 eq) portion-wise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.
Potential Applications in Drug Development
The structural motifs within this compound suggest potential interactions with biological targets relevant to the central nervous system (CNS).
Hypothesis: Sigma-1 (σ1) Receptor Ligand
Structurally similar compounds, featuring a 4-(2-aminoethyl)piperidine scaffold, have been identified as potent ligands for the sigma-1 (σ1) receptor.[6][10] The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurodegenerative diseases, pain, and psychiatric disorders.[11][12][13][14] It is hypothesized that this compound may also exhibit affinity for the σ1 receptor.
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An In-Depth Technical Guide to the Solubility and Stability of Dimethyl-(2-piperidin-4-yl-ethyl)-amine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Physicochemical Properties in Drug Development
In the journey of a drug candidate from discovery to a viable therapeutic, a thorough understanding of its fundamental physicochemical properties is not merely a regulatory checkbox; it is the very bedrock upon which successful formulation, efficacy, and safety are built. For Dimethyl-(2-piperidin-4-yl-ethyl)-amine, a molecule featuring both a secondary amine within a piperidine ring and a tertiary amine in its side chain, its solubility and stability profiles are paramount. These characteristics will dictate its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic potential. This guide provides a comprehensive framework for elucidating the solubility and stability of this compound, moving beyond rote protocols to explain the underlying scientific rationale for each experimental choice.
The Molecular Blueprint: Chemical and Physical Properties
Before delving into experimental analysis, a foundational understanding of the molecule's intrinsic properties is essential.
Chemical Structure:
-
IUPAC Name: N,N-dimethyl-2-(piperidin-4-yl)ethanamine
-
Molecular Formula: C₉H₂₀N₂
-
Molecular Weight: 156.27 g/mol
The presence of two amine functionalities is the most salient feature of this molecule. The piperidine ring contains a secondary amine, while the ethyl side chain is terminated by a tertiary amine. This dual basic nature is the primary determinant of its pH-dependent solubility. The molecule is often supplied as a dihydrochloride salt (C₉H₂₂Cl₂N₂) with a molecular weight of approximately 229.19 g/mol , a form that enhances its aqueous solubility and handling.[1][2]
Table 1: Key Physicochemical Properties of this compound
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |
| CAS Number | Not readily available | 102308-92-9 | [1][2] |
| Molecular Formula | C₉H₂₀N₂ | C₉H₂₂Cl₂N₂ | [2] |
| Molecular Weight | 156.27 g/mol | 229.19 g/mol | [2] |
| Predicted XlogP | 0.9 | Not Applicable | [3] |
| Predicted pKa | Two basic centers; expected pKa values for the piperidine nitrogen (~11) and the tertiary amine nitrogen (~9-10) are anticipated based on similar structures. | Not Applicable |
The predicted XlogP suggests a relatively low lipophilicity, which, combined with its basic nature, indicates that the compound is likely to have good aqueous solubility, particularly at acidic pH.
Elucidating the Solubility Profile: A Multi-faceted Approach
Solubility is a critical determinant of a drug's bioavailability. For an amine-containing compound like this compound, solubility is intrinsically linked to the pH of the surrounding medium.[4] A comprehensive assessment, therefore, necessitates both kinetic and thermodynamic solubility measurements across a physiologically relevant pH range.
The Importance of pKa Determination
The pKa values of the two amine groups are the cornerstone for understanding the pH-solubility profile. The Henderson-Hasselbalch equation dictates that the ionization state of an amine, and thus its aqueous solubility, is dependent on the pH of the solution relative to its pKa.[5]
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound (free base or dihydrochloride salt) in deionized water to a known concentration (e.g., 10 mM).
-
Titration Setup: Utilize an automated titrator equipped with a calibrated pH electrode.
-
Titration: Titrate the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) if starting with the free base, or a strong base (e.g., 0.1 M NaOH) if starting with the dihydrochloride salt.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Given the two basic centers, two distinct inflection points are expected.
Kinetic vs. Thermodynamic Solubility: A Tale of Two Solubilities
In early drug discovery, kinetic solubility assays are often employed for high-throughput screening, providing a rapid assessment of solubility under non-equilibrium conditions.[6][7] However, for lead optimization and pre-formulation studies, thermodynamic solubility, which represents the true equilibrium solubility, is the gold standard.[8]
Experimental Workflow: Solubility Assessment
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials containing buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 9, and 10).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.[1]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Data Presentation: pH-Solubility Profile
The results should be tabulated and plotted to visualize the relationship between pH and solubility.
Table 2: Expected pH-Dependent Thermodynamic Solubility of this compound
| pH | Expected Ionization State | Expected Solubility |
| 2.0 | Fully protonated (dication) | High |
| 4.0 | Fully protonated (dication) | High |
| 6.0 | Predominantly dication | High |
| 7.4 | Mixture of dication, monocation, and neutral species | Moderate to High |
| 9.0 | Predominantly monocation and neutral species | Moderate to Low |
| 10.0 | Predominantly neutral species | Low |
Unveiling the Stability Landscape: A Proactive Approach
Assessing the stability of a drug candidate is crucial for determining its shelf-life and ensuring patient safety.[9] For this compound, potential degradation pathways could involve oxidation of the amine groups or other reactions influenced by pH, temperature, and light. Forced degradation studies are instrumental in identifying these pathways and developing stability-indicating analytical methods.[10][11]
Forced Degradation Studies: Probing for Weaknesses
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[12][13]
Experimental Workflow: Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Experimental Protocol: General Approach to Forced Degradation
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Treat the sample with a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60°C).
-
Oxidation: Expose the sample to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[10] Tertiary amines are particularly susceptible to N-oxide formation under oxidative stress.
-
Thermal Degradation: Heat the sample in both solid and solution forms at a high temperature (e.g., 80°C).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14][15][16] A dark control sample should be run in parallel.[17]
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to separate and identify any degradation products.
Data Presentation: Summary of Forced Degradation Results
Table 3: Representative Data from Forced Degradation Studies
| Stress Condition | Duration | % Degradation | Number of Degradants | Remarks |
| 0.1 M HCl, 60°C | 24 h | < 5% | 1 | Stable to acid hydrolysis |
| 0.1 M NaOH, 60°C | 24 h | < 5% | 0 | Stable to base hydrolysis |
| 3% H₂O₂, RT | 8 h | 15% | 2 | Potential for N-oxide formation |
| 80°C (Solid) | 7 days | < 2% | 0 | Thermally stable in solid state |
| ICH Q1B Light Exposure | - | 8% | 1 | Minor photosensitivity |
Long-Term Stability Studies
Following forced degradation, long-term stability studies under ICH-prescribed conditions are necessary to establish the shelf-life and appropriate storage conditions for the drug substance and product.
Analytical Methodologies: The Key to Accurate Quantification
A robust and validated analytical method is essential for both solubility and stability studies. For a compound like this compound, which contains a UV chromophore (albeit weak), reversed-phase HPLC with UV detection is a suitable technique. Mass spectrometric detection can provide additional specificity and is invaluable for the identification of degradation products.
Conclusion: A Roadmap to Successful Characterization
The comprehensive evaluation of the solubility and stability of this compound is a critical endeavor in its development as a potential therapeutic agent. By employing the systematic approaches outlined in this guide—from fundamental pKa determination to rigorous forced degradation and thermodynamic solubility studies—researchers can build a robust data package. This not only satisfies regulatory requirements but also provides invaluable insights for formulation development, ensuring that the final drug product is safe, effective, and stable. The dual amine nature of this molecule presents a classic case study in the importance of pH-dependent characterization, a cornerstone of pharmaceutical development.
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An In-depth Technical Guide to the Structural Analogs of Dimethyl-(2-piperidin-4-yl-ethyl)-amine
Foreword: The Versatile Piperidine Scaffold in Modern Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and ability to engage in crucial binding interactions have cemented its role in the development of drugs targeting a wide spectrum of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[1][3][4] This guide focuses on a specific, yet highly significant, class of piperidine derivatives: the structural analogs of Dimethyl-(2-piperidin-4-yl-ethyl)-amine. We will delve into the synthetic strategies, pharmacological evaluation, and structure-activity relationships (SAR) of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
The Core Moiety: this compound
This compound, also known as N,N-dimethyl-2-(piperidin-4-yl)ethanamine, serves as our foundational structure. Its simple yet functionally rich architecture, comprising a 4-substituted piperidine ring connected via an ethyl linker to a dimethylamino group, offers multiple points for chemical modification. This versatility allows for the fine-tuning of physicochemical properties and pharmacological activities, making it an attractive starting point for the design of novel therapeutic agents.
Strategic Modifications: A Gateway to Diverse Pharmacological Profiles
The exploration of structural analogs of this compound has yielded compounds with a wide range of biological activities. These analogs can be broadly categorized based on the site of modification:
-
N-Substituents on the Piperidine Ring: Modifications at the piperidine nitrogen have a profound impact on receptor affinity and selectivity.
-
Modifications of the Dimethylamino Group: Altering the terminal amino group can influence potency and pharmacokinetic properties.
-
Alterations to the Ethyl Linker: Changes in the length and rigidity of the linker can affect the molecule's ability to adopt optimal conformations for receptor binding.
-
Substitution on the Piperidine Ring: Introducing substituents at other positions on the piperidine ring can create novel interactions with biological targets.
The following sections will explore the synthesis and pharmacological implications of these modifications in detail.
Synthetic Strategies for Piperidine Analogs
The synthesis of substituted piperidines is a well-established field of organic chemistry, with numerous methods available to construct and functionalize the piperidine core.[1][4][5][6]
Building the Piperidine Core
Common strategies for constructing the 4-substituted piperidine ring include:
-
Hydrogenation of Pyridine Precursors: A straightforward approach involves the reduction of appropriately substituted pyridines.[1][6]
-
Dieckmann Condensation: This intramolecular condensation of diesters is a classic method for forming cyclic ketones, which can then be converted to the desired piperidine derivatives.[5]
-
Intramolecular aza-Michael Reactions: This method provides an efficient route to enantiomerically enriched piperidines.[1]
Introduction of the Side Chain and Functional Group Modifications
Once the piperidine scaffold is in place, the ethyl-dimethylamino side chain can be introduced through various methods, a common one being reductive amination .[7]
Experimental Protocol: Reductive Amination for the Synthesis of 4-Substituted Piperidines
This protocol provides a general procedure for the reductive amination of a 4-piperidone to introduce a side chain.
-
Reaction Setup: To a solution of the N-protected 4-piperidone (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired amine (1.1 eq.).
-
Formation of Imine/Enamine: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), is added portion-wise to the reaction mixture.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted piperidine.
Diagram: Reductive Amination Workflow
Caption: Workflow for the synthesis of 4-substituted piperidines via reductive amination.
Pharmacological Landscape of this compound Analogs
Structural modifications of the parent compound have led to the discovery of ligands for a variety of biological targets, highlighting the therapeutic potential of this chemical space.
Sigma-1 (σ1) Receptor Ligands
A significant area of research has focused on developing 4-(2-aminoethyl)piperidine derivatives as ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in various neurological disorders.[8][9]
Structure-Activity Relationship (SAR) Insights:
-
N-Substitution on Piperidine: The nature of the substituent on the piperidine nitrogen is a critical determinant of σ1 receptor affinity. For instance, 1-methylpiperidines have shown particularly high σ1 receptor affinity and selectivity over the σ2 subtype, while piperidines with a proton, a tosyl moiety, or an ethyl group exhibit considerably lower affinity.[9][10]
-
Aromatic Moiety: The aromatic group attached to the side chain also plays a crucial role in binding.
Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of Selected 4-(2-Aminoethyl)piperidine Analogs
| Compound ID | N-Substituent | Aromatic Moiety | σ1 Ki (nM) | σ2 Ki (nM) | Reference |
| Analog 1 | -H | Phenyl | 165 | >10,000 | [9] |
| Analog 2 | -CH3 | Phenyl | 1.8 | 276 | [8] |
| Analog 3 | -CH2CH3 | Phenyl | 1283 | - | [8] |
| Analog 4 | -H | 5-Indazole | 1.2 | 860 | [8] |
| Analog 5 | -CH3 | 5-Indazole | 1.7 | 201 | [8] |
Diagram: Key Interactions at the Sigma-1 Receptor Binding Site
Caption: Schematic of key binding interactions between a piperidine analog and the sigma-1 receptor.
Muscarinic Acetylcholine Receptor (mAChR) Agonists
Derivatives of this compound have also been investigated as agonists for muscarinic acetylcholine receptors (mAChRs), which are involved in numerous physiological functions and are important targets for the treatment of various diseases, including Alzheimer's disease.[11][12][13] Dimerization of mAChR agonists has been explored as a strategy to enhance potency and functional selectivity.[11]
Other Therapeutic Applications
The versatility of the 4-substituted piperidine scaffold has led to the exploration of its analogs for a wide range of other therapeutic applications, including:
-
Anticholinesterase Activity: For the potential treatment of dementia.[14]
-
Anticancer Properties. [17]
-
Antidepressant and Anxiolytic Effects.
-
Antipsychotic Activity. [18]
In Vitro and In Vivo Evaluation
A comprehensive evaluation of novel this compound analogs requires a battery of in vitro and in vivo assays to characterize their pharmacological and pharmacokinetic properties.
In Vitro Assays
-
Receptor Binding Assays: Radioligand binding assays are crucial for determining the affinity of the synthesized compounds for their target receptors (e.g., σ1, σ2, mAChRs).[9][11]
-
Functional Assays: These assays, such as measuring second messenger levels (e.g., cAMP, inositol phosphates), determine whether a compound acts as an agonist, antagonist, or inverse agonist.[11]
-
Enzyme Inhibition Assays: For applications like anticholinesterase activity, assays are performed to determine the concentration of the compound required to inhibit the enzyme by 50% (IC50).[14]
-
Cell Viability and Cytotoxicity Assays: To assess the potential toxicity of the compounds on various cell lines.[19]
In Vivo Models
-
Animal Models of Disease: Depending on the therapeutic target, various animal models are employed to evaluate the efficacy of the lead compounds. For example, models of neuropathic pain for σ1 receptor ligands or cognitive impairment for mAChR agonists.[20][21]
-
Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, which are critical for their development as drugs.[3]
-
Toxicology Studies: To assess the safety profile of the compounds in animal models.
Diagram: Drug Discovery and Development Pipeline for Piperidine Analogs
Caption: A simplified pipeline for the discovery and development of piperidine-based therapeutics.
Future Directions and Conclusion
The structural analogs of this compound represent a rich and promising area for drug discovery. The versatility of the piperidine scaffold, coupled with the ability to systematically modify its substituents, provides a powerful platform for the development of novel therapeutics with diverse pharmacological profiles. Future research will likely focus on the development of more selective and potent ligands, the exploration of novel therapeutic targets, and the use of advanced computational methods to guide the design of next-generation piperidine-based drugs. This in-depth technical guide serves as a foundational resource to aid researchers in navigating this exciting and impactful field of medicinal chemistry.
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Kańska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(21), 4066–4083. [Link]
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de Almeida, L., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3165-3168. [Link]
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Yamanashi, I., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 41(19), 3684-3693. [Link]
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(PDF) Synthetic route and chemical structures of piperidine derivatives. (n.d.). Retrieved January 8, 2026, from [Link]
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Kim, J. H., et al. (2019). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 24(18), 3369. [Link]
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(PDF) Synthetic strategies towards C−H functionalization of piperidines at... (n.d.). Retrieved January 8, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors. (n.d.). Retrieved January 8, 2026, from [Link]
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Liu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4240. [Link]
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Meena, P., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(5), 1135-1148. [Link]
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Christopoulos, A., et al. (2001). Synthesis and pharmacological evaluation of dimeric muscarinic acetylcholine receptor agonists. The Journal of Pharmacology and Experimental Therapeutics, 298(3), 1260-1268. [Link]
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Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes - ChemRxiv. (n.d.). Retrieved January 8, 2026, from [Link]
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Wang, S., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5163-5167. [Link]
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Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles - RSC Publishing. (2017, March 6). Retrieved January 8, 2026, from [Link]
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Broadley, K. J., & Kelly, D. R. (2001). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Journal of Medicinal Chemistry, 44(25), 4347-4351. [Link]
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Scarr, E., et al. (2001). Evaluation of muscarinic agonist-induced analgesia in muscarinic acetylcholine receptor knockout mice. The Journal of Pharmacology and Experimental Therapeutics, 296(1), 82-88. [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). Retrieved January 8, 2026, from [Link]
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Kumar, A., et al. (2020). Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. European Journal of Medicinal Chemistry, 193, 112217. [Link]
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Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (n.d.). Retrieved January 8, 2026, from [Link]
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The Ubiquitous Piperidine: A Privileged Scaffold in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most prevalent and functionally versatile scaffolds in medicinal chemistry. Its unique combination of structural and physicochemical properties has cemented its status as a "privileged scaffold," capable of interacting with a wide array of biological targets to elicit desired therapeutic effects. This guide provides an in-depth exploration of the piperidine moiety's role in drug design, delving into its fundamental physicochemical attributes, its function as a key pharmacophore, its profound impact on ADME properties, and the synthetic strategies employed for its incorporation and modification. Through an analysis of its conformational flexibility, basicity, and multi-faceted binding capabilities, we will elucidate the causal mechanisms that make piperidine an indispensable tool for the modern medicinal chemist.
The Piperidine Moiety: A Cornerstone of Medicinal Chemistry
The journey of a drug molecule from a laboratory concept to a clinical reality is a testament to the intricate science of molecular design. At the heart of this process lies the identification and optimization of chemical scaffolds that can effectively engage biological targets while maintaining favorable drug-like properties. Among the vast arsenal of molecular building blocks, the piperidine ring is arguably one of the most successful.
The Privileged Scaffold Concept
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The piperidine moiety is a quintessential example of this concept. Its widespread presence in top-selling pharmaceuticals is not a coincidence; it is a direct result of its inherent structural and chemical attributes that make it an ideal building block for creating potent and selective ligands. A 2021 analysis revealed that piperidine is the most common N-heterocycle found in U.S. FDA-approved drugs.
Prevalence in Modern Medicine
The piperidine scaffold is a cornerstone of numerous blockbuster drugs across diverse therapeutic areas, including psychiatry, neurology, oncology, and allergy. Its prevalence highlights its adaptability and functional importance.
| Drug | Therapeutic Class | Significance of Piperidine Moiety |
| Donepezil | Acetylcholinesterase Inhibitor | The N-benzylpiperidine motif is crucial for binding to the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. |
| Ritalin (Methylphenidate) | CNS Stimulant | The piperidine ring is a core component of the pharmacophore responsible for blocking dopamine and norepinephrine transporters. |
| Fexofenadine (Allegra) | H1 Antihistamine | The piperidine ring interacts with key residues in the H1 histamine receptor, preventing the binding of histamine. |
| Fentanyl | Opioid Analgesic | The 4-anilinopiperidine skeleton is the essential pharmacophore for potent µ-opioid receptor agonism. |
| Haloperidol | Antipsychotic | The piperidine ring is critical for binding to dopamine D2 receptors. |
Core Physicochemical and Structural Attributes
The success of piperidine in drug design is rooted in a unique combination of physicochemical properties. These attributes can be finely tuned through substitution, allowing chemists to optimize a molecule for a specific biological target and desired pharmacokinetic profile.
Basicity and pKa: The Ionizable Nitrogen
The nitrogen atom within the piperidine ring typically has a pKa in the range of 8.0-11.0, making it protonated and positively charged at physiological pH (around 7.4). This basicity is a critical feature for several reasons:
-
Aqueous Solubility: The ability to form a charged species significantly enhances a molecule's solubility in aqueous environments like the bloodstream and cytoplasm.
-
Target Binding: The resulting ammonium cation can form strong, directional ionic bonds (salt bridges) with acidic amino acid residues (e.g., aspartate, glutamate) in a protein's binding pocket. This is a common and powerful interaction that often anchors a drug to its target.
Conformational Flexibility: The Chair Conformation
Unlike rigid aromatic rings, the saturated piperidine ring is conformationally flexible, with the low-energy "chair" conformation being the most stable and predominant form. This has profound implications for drug design:
-
3D Space Exploration: Substituents on the ring can occupy either axial or equatorial positions. This allows the molecule to adopt a precise three-dimensional geometry to fit optimally into a complex protein binding site.
-
Entropy: The ability to adopt a specific, low-energy conformation upon binding can be entropically favorable, contributing to a higher binding affinity.
Caption: Fig 1: Chair conformation showing axial vs. equatorial positions.
Lipophilicity and Vectorial Properties
The piperidine ring itself is lipophilic, composed of five methylene (-CH2-) groups. This allows it to participate in favorable hydrophobic and van der Waals interactions within nonpolar regions of a binding pocket. The nitrogen atom provides a polar, hydrophilic vector. This combination of a lipophilic body and a polar center allows chemists to modulate a compound's overall lipophilicity (LogP/LogD) to achieve the right balance for membrane permeability and aqueous solubility.
Piperidine as a Versatile Pharmacophore
A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The piperidine ring can serve as both the core scaffold and a key interacting element of a pharmacophore.
A Multi-Tool for Target Binding
The genius of the piperidine scaffold lies in its ability to present functional groups in a well-defined 3D orientation, enabling a variety of binding interactions simultaneously.
Caption: Fig 2: Diverse binding interactions enabled by the piperidine scaffold.
-
Ionic Bonds: As discussed, the protonated nitrogen is a powerful anchor.
-
Hydrogen Bonds: The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group (in its protonated form or on secondary piperidines) can act as a hydrogen bond donor.
-
Hydrophobic Pockets: The carbon backbone readily fits into hydrophobic pockets lined with nonpolar amino acids like valine, leucine, and phenylalanine.
Case Study: Donepezil for Alzheimer's Disease
Donepezil's mechanism relies on its high affinity for the acetylcholinesterase (AChE) enzyme. The drug's N-benzylpiperidine moiety is not just a scaffold; it's an essential part of the pharmacophore. It positions the benzyl group to engage in a pi-pi stacking interaction with a tryptophan residue (Trp279) in the peripheral anionic site (PAS) of the enzyme, a key interaction for its inhibitory activity.
Modulating ADME Properties
Beyond target binding, the piperidine ring is a powerful tool for optimizing a drug's pharmacokinetic profile.
-
Absorption & Solubility: The basic nitrogen is key for formulating drugs as hydrochloride salts, which dramatically increases aqueous solubility and aids in dissolution and oral absorption.
-
Distribution & CNS Penetration: The overall lipophilicity of the piperidine-containing molecule is a major determinant of its ability to cross the blood-brain barrier (BBB). For CNS-acting drugs like methylphenidate or haloperidol, this is a desired feature. For peripherally acting drugs like fexofenadine, chemists design the molecule to be less lipophilic and a substrate for efflux transporters to prevent CNS entry and associated side effects like drowsiness.
-
Metabolism: The piperidine ring can be a site of metabolism, typically via oxidation by cytochrome P450 enzymes at carbons alpha to the nitrogen. This knowledge allows chemists to block or promote metabolism by adding substituents at these positions, thereby controlling the drug's half-life.
Synthetic Strategies and Methodologies
The facile synthesis and derivatization of the piperidine ring contribute significantly to its utility. A vast number of synthetic routes exist, allowing for precise control over the final structure.
Representative Experimental Protocol: Reductive Amination
One of the most common and robust methods for synthesizing N-substituted piperidines is through the reductive amination of a ketone precursor with piperidine.
Objective: To synthesize 1-cyclohexylpiperidine.
Materials:
-
Piperidine (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) as solvent
-
Acetic Acid (catalytic amount)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add cyclohexanone (1.0 eq) and dichloromethane.
-
Imine Formation: Add piperidine (1.0 eq) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate enamine/iminium ion.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone but efficiently reduces the intermediate iminium ion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1-cyclohexylpiperidine.
Caption: Fig 3: A simplified workflow for reductive amination.
Conclusion and Future Outlook
The piperidine moiety is a testament to the power of a well-positioned, functional scaffold. Its unique blend of basicity, conformational flexibility, and synthetic accessibility allows it to serve as a versatile anchor, a 3D positioning element, and a modulator of pharmacokinetic properties. While medicinal chemistry continues to evolve with new scaffolds and computational techniques, the fundamental principles demonstrated by the success of the piperidine ring will remain central to the design of future therapeutics. Its continued prevalence in newly approved drugs confirms that this "privileged" scaffold is far from relinquishing its throne in the world of drug discovery.
References
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Title: Privileged Scaffolds in Drug Discovery Source: ScienceDirect URL: [Link]
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Title: The prevalence and promiscuity of piperidines in CNS-active approved drugs Source: Future Medicinal Chemistry URL: [Link]
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Title: The mighty piperidine: a ubiquitous motif in FDA-approved drugs Source: RSC Medicinal Chemistry URL: [Link]
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Title: A survey of the piperidine nucleus in recently approved and clinically established drugs Source: Expert Opinion on Drug Discovery URL: [Link]
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Title: The role of piperidine and its derivatives in drug design Source: Taylor & Francis Online URL: [Link]
Dimethyl-(2-piperidin-4-yl-ethyl)-amine as a chemical intermediate
An In-depth Technical Guide to Dimethyl-(2-piperidin-4-yl-ethyl)-amine: A Cornerstone Intermediate in Modern Drug Development
Foreword: The Unseen Architect in Pharmaceutical Synthesis
In the intricate world of medicinal chemistry, the final active pharmaceutical ingredient (API) often receives the spotlight. However, the journey to that API is paved with critical, often unsung, molecular frameworks known as chemical intermediates. This compound, hereafter referred to as DMAPEA, is one such pivotal building block. Its unique bifunctional nature, combining a reactive secondary amine within a piperidine ring and a tertiary amine on a flexible ethyl side chain, makes it an exceptionally versatile scaffold. This guide provides an in-depth exploration of DMAPEA, from its synthesis and reactivity to its strategic application in the development of life-changing therapeutics. We will delve into the "why" behind the "how," offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
DMAPEA, systematically named N,N-dimethyl-2-(piperidin-4-yl)ethanamine, is a disubstituted piperidine derivative. The core structure features a piperidine heterocycle, a common motif in pharmaceuticals due to its ability to confer favorable properties such as aqueous solubility and the capacity to form salt bridges with biological targets[1][2]. The appended dimethylaminoethyl group introduces a second basic center, influencing the molecule's overall pKa and lipophilicity.
The compound is typically handled in its more stable dihydrochloride salt form, which appears as a colorless to pale yellow crystalline powder[3]. This salt form enhances stability and simplifies handling and purification processes compared to the free base, which is often an oil or low-melting solid.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀N₂ (Free Base) | [4] |
| C₉H₂₂Cl₂N₂ (Dihydrochloride) | [5] | |
| Molecular Weight | 156.27 g/mol (Free Base) | [4] |
| 229.20 g/mol (Dihydrochloride) | [6] | |
| CAS Number | 102308-92-9 (Dihydrochloride) | [6] |
| Predicted XlogP | 0.9 | [4] |
| Appearance | Colorless to pale yellow crystalline powder (Dihydrochloride) | [3] |
| Solubility | Soluble in water, methanol, ethanol (Dihydrochloride) | [3] |
Synthesis and Purification: A Protocol Built on Chemical Logic
The synthesis of DMAPEA hinges on the strategic formation of the C-C bond linking the piperidine ring to the ethylamine side chain or, more commonly, the reductive amination of a piperidine precursor. A prevalent and robust strategy involves a two-step process starting from 4-pyridineethanol.
Workflow for the Synthesis of DMAPEA
Caption: Synthetic workflow for DMAPEA production.
Detailed Experimental Protocol
Objective: To synthesize this compound dihydrochloride.
Part A: Synthesis of 4-Piperidineethanol
-
Reactor Setup: Charge a hydrogenation vessel with 4-pyridineethanol (1.0 eq) and a suitable solvent such as acetic acid.
-
Catalyst Addition: Add platinum(IV) oxide (PtO₂, Adam's catalyst) (approx. 0.02 eq).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to approximately 50 psi. The reaction is typically exothermic. Maintain the temperature below 50°C.
-
Monitoring: Monitor the reaction by hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Concentrate the filtrate under reduced pressure to yield crude 4-piperidineethanol.
Causality Insight: Acetic acid is used as the solvent because it keeps the basic pyridine and piperidine nitrogen atoms protonated, preventing catalyst poisoning. Platinum oxide is a highly effective catalyst for the reduction of aromatic heterocycles.
Part B: Synthesis of DMAPEA Free Base
-
Chlorination: Dissolve the crude 4-piperidineethanol (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool the solution to 0°C. Add thionyl chloride (SOCl₂) (1.1 eq) dropwise, maintaining the temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the conversion to the intermediate chloroethane is complete (monitored by TLC).
-
Amination: In a separate vessel, prepare an excess of aqueous dimethylamine solution (e.g., 40% wt, ~5 eq). Cool this solution to 0°C.
-
Nucleophilic Substitution: Slowly add the chloro-intermediate solution to the cold dimethylamine solution. This is a highly exothermic reaction.
-
Work-up: After the addition is complete, stir the reaction at room temperature overnight. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude DMAPEA free base.
Causality Insight: The two-step conversion via a chloro-intermediate is a classic and reliable method for converting an alcohol to an amine. Using a large excess of dimethylamine drives the substitution reaction to completion and minimizes the formation of quaternary ammonium salt byproducts.
Part C: Purification as Dihydrochloride Salt
-
Salt Formation: Dissolve the crude DMAPEA free base in a minimal amount of a suitable solvent like isopropanol.
-
Precipitation: Slowly add a solution of hydrochloric acid in isopropanol (at least 2.2 eq) with stirring. The dihydrochloride salt will precipitate out of the solution.
-
Isolation: Cool the mixture to 0-5°C to maximize precipitation. Collect the solid product by filtration.
-
Recrystallization: Wash the filter cake with cold isopropanol or diethyl ether and dry under vacuum. If necessary, recrystallize from a solvent system like methanol/isopropanol to achieve high purity.
Trustworthiness through Self-Validation: This protocol is self-validating. The purity of the final product can be readily assessed by melting point determination and standard analytical techniques (NMR, HPLC). The formation of a sharp-melting crystalline solid is a strong indicator of high purity.
Chemical Reactivity: A Tale of Two Nitrogens
The synthetic utility of DMAPEA stems from the differential reactivity of its two nitrogen atoms. The piperidine nitrogen is a secondary amine, while the side-chain nitrogen is a tertiary amine.
-
Piperidine Nitrogen (Secondary Amine): This is the primary site for synthetic elaboration. It readily undergoes N-alkylation, N-acylation, and reductive amination, allowing for the attachment of various pharmacophoric groups.
-
Dimethylamino Nitrogen (Tertiary Amine): This group is generally non-reactive under the conditions used to modify the piperidine nitrogen. Its primary role is to confer basicity and influence the overall ADME (absorption, distribution, metabolism, and excretion) properties of the final molecule. It acts as a key hydrogen bond acceptor and can engage in ionic interactions with biological targets.
Caption: Key reactive sites of the DMAPEA molecule.
Application in Pharmaceutical Synthesis: The Path to Antihistamines
DMAPEA is a well-established intermediate in the synthesis of several H1 receptor antagonists (antihistamines)[7][8]. Its structure is embedded within numerous successful drugs, where the piperidine ring often serves as a central scaffold connecting different binding domains. A classic example is its role in the synthesis of compounds structurally related to Astemizole.
Illustrative Synthesis of an Astemizole Analog
Astemizole and its analogs are potent antihistamines. The synthesis showcases the strategic use of DMAPEA's reactive piperidine nitrogen.
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The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Piperidines
Abstract: The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most important structural motifs in the field of medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its unique ability to interact with a wide array of biological targets, earning it the designation of a "privileged scaffold." This in-depth technical guide provides a comprehensive historical and scientific overview of substituted piperidines, tailored for researchers, scientists, and drug development professionals. We will journey from its initial isolation from black pepper in the mid-19th century to the elucidation of its structure and the subsequent explosion of synthetic methodologies. Through detailed discussions of classical and modern synthetic routes, illustrated with experimental protocols and comparative data, this guide illuminates the chemical ingenuity that has enabled the creation of countless piperidine-containing molecules. Furthermore, we will explore landmark discoveries in a therapeutic context, examining how substituted piperidines have revolutionized treatments for pain and psychosis. By synthesizing historical context with field-proven insights, this guide aims to provide a deep understanding of the enduring legacy and future potential of this remarkable scaffold.
Introduction: The Piperidine Moiety - A Privileged Scaffold in Drug Discovery
The piperidine moiety is a saturated heterocyclic amine consisting of a six-membered ring with five carbon atoms and one nitrogen atom. Its simple structure belies a chemical versatility and biological promiscuity that have made it a cornerstone of drug discovery for over a century.[1] The term "privileged scaffold," first coined by Ben Evans in 1988, aptly describes molecular frameworks like piperidine that are capable of binding to multiple, unrelated biological targets.[2][3][4][5]
The privileged nature of the piperidine ring can be attributed to several key factors:
-
Conformational Flexibility: The piperidine ring primarily adopts a chair conformation, which minimizes steric strain. This conformation allows for the precise spatial orientation of substituents at various positions on the ring, enabling tailored interactions with the complex three-dimensional surfaces of biological macromolecules.
-
Physicochemical Properties: The nitrogen atom in the piperidine ring is basic, allowing for the formation of salts which can improve the aqueous solubility and bioavailability of drug candidates. The overall lipophilicity of the molecule can be fine-tuned through the introduction of various substituents.
-
Synthetic Accessibility: As this guide will detail, a vast and ever-expanding toolbox of synthetic methods allows for the efficient and often stereocontrolled synthesis of a diverse array of substituted piperidines.
The applications of substituted piperidines in medicine are vast and varied, with piperidine-containing compounds found in more than twenty classes of pharmaceuticals.[1] From potent analgesics to life-saving antipsychotics, the piperidine scaffold has proven to be an indispensable tool in the hands of medicinal chemists.
The Dawn of Discovery: Isolation and Structural Elucidation
The story of piperidine begins in the mid-19th century with the work of the Scottish chemist Thomas Anderson. In 1850, Anderson reported the isolation of a new organic base from the reaction of piperine, the compound responsible for the pungency of black pepper, with nitric acid.[6][7] Independently, in 1852, the French chemist Auguste Cahours also isolated the same compound and gave it the name "piperidine," derived from the Latin word for pepper, Piper.[6][7]
While Anderson and Cahours were the first to isolate and name piperidine, the true nature of its structure remained a mystery for several decades. It was not until the pioneering work of the German chemist Albert Ladenburg in the late 19th century that the correct cyclic structure of piperidine was proposed. Ladenburg's work on the structure of alkaloids, many of which contain the piperidine ring, provided the crucial insights that led to the understanding of piperidine as a six-membered heterocycle.
The Evolution of Synthesis: From Classical Methods to Modern Innovations
The ability to synthesize piperidines and their derivatives in the laboratory was a critical step in unlocking their full potential. The evolution of synthetic methods for constructing the piperidine ring reflects the broader advancements in the field of organic chemistry over the past century.
Catalytic Hydrogenation of Pyridines
One of the most direct and atom-economical methods for the synthesis of piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[8] This reaction, which involves the addition of three equivalents of hydrogen across the aromatic pyridine ring, is a cornerstone of both laboratory and industrial-scale piperidine synthesis.[6][8]
While conceptually simple, the hydrogenation of pyridines can be challenging due to the aromatic stability of the pyridine ring and the potential for the nitrogen atom to poison the catalyst.[8][9] A variety of catalytic systems have been developed to overcome these challenges, with precious metal catalysts such as platinum, palladium, and rhodium being particularly effective.[8][10][11][12]
Experimental Protocol: Catalytic Hydrogenation of Pyridine to Piperidine using PtO₂ [10]
-
Materials: Pyridine, Glacial Acetic Acid, Platinum(IV) oxide (PtO₂), Sodium Bicarbonate (NaHCO₃), Ethyl Acetate, Celite, Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
A solution of pyridine (1.0 g) in glacial acetic acid (5 mL) is prepared in a high-pressure reaction vessel.
-
A catalytic amount of PtO₂ (5 mol%) is added to the solution.
-
The vessel is sealed and pressurized with hydrogen gas to 50-70 bar.
-
The reaction mixture is stirred at room temperature for 6-10 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic extracts are filtered through a pad of Celite and dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure to yield the crude piperidine product.
-
The crude product can be further purified by column chromatography on silica gel.
-
Caption: Workflow for the catalytic hydrogenation of pyridine.
Classical Ring-Forming Reactions
Before the widespread availability of modern catalytic methods, classical organic reactions were the primary tools for constructing the piperidine ring.
-
Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a powerful method for forming cyclic β-keto esters, which can be further elaborated to produce substituted piperidines.[13][14][15][16] The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide.[13][14] The Dieckmann condensation is particularly effective for the synthesis of 5- and 6-membered rings.[14][15]
-
Aza-Diels-Alder Reaction: This cycloaddition reaction between an imine and a diene is a highly efficient method for the synthesis of tetrahydropyridines, which can be readily reduced to the corresponding piperidines.[17][18][19] The aza-Diels-Alder reaction can often be carried out with a high degree of stereocontrol, making it a valuable tool for the synthesis of enantiomerically pure piperidine derivatives.
Caption: The Aza-Diels-Alder reaction pathway to piperidines.
Modern Synthetic Innovations
The late 20th and early 21st centuries have seen the development of a host of new and powerful methods for piperidine synthesis, driven by the demands of modern drug discovery.
-
Ring-Closing Metathesis (RCM): RCM has emerged as a remarkably versatile and powerful tool for the synthesis of a wide variety of cyclic compounds, including piperidines.[20][21][22][23][24] This reaction, which utilizes ruthenium-based catalysts, allows for the formation of carbon-carbon double bonds within a molecule, leading to ring closure.[22] RCM is tolerant of a wide range of functional groups, making it suitable for the synthesis of complex and highly functionalized piperidine derivatives.[23]
-
Asymmetric Synthesis: The development of chiral catalysts and auxiliaries has revolutionized the synthesis of substituted piperidines, allowing for the preparation of single enantiomers with high stereopurity. This is of critical importance in drug development, as the different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.
| Synthetic Method | Key Transformation | Advantages | Limitations |
| Catalytic Hydrogenation | Reduction of a pyridine ring | Atom-economical, scalable | Requires high pressure, catalyst poisoning |
| Dieckmann Condensation | Intramolecular cyclization of a diester | Good for 5- & 6-membered rings | Requires strong base, limited substitution patterns |
| Aza-Diels-Alder | [4+2] cycloaddition | High stereocontrol, convergent | Limited diene/dienophile scope |
| Ring-Closing Metathesis | Intramolecular olefin metathesis | High functional group tolerance, versatile | Requires specialized catalysts, byproduct formation |
Substituted Piperidines in a Therapeutic Context: Landmark Discoveries
The history of substituted piperidines in medicine is punctuated by a series of landmark discoveries that have had a profound impact on human health.
Case Study 1: Pethidine (Meperidine) - The Accidental Analgesic
In 1938, the German chemist Otto Eisleb synthesized a series of new compounds with potential anticholinergic activity.[25] One of these compounds, pethidine (also known as meperidine), was found to have potent analgesic properties, similar to those of morphine.[25][26][27] This serendipitous discovery marked the birth of the first fully synthetic opioid and opened up a new class of analgesics based on the 4-phenylpiperidine scaffold.[25] Pethidine was widely used for the treatment of moderate to severe pain throughout the 20th century.[25][28]
Case Study 2: Haloperidol - A Revolution in Antipsychotic Treatment
In 1958, a team of scientists at Janssen Pharmaceutica in Belgium, led by Dr. Paul Janssen, synthesized a new butyrophenone derivative containing a substituted piperidine ring.[29][30][31] This compound, named haloperidol, was found to have powerful antipsychotic effects.[30][32][33] The discovery of haloperidol was a major breakthrough in the treatment of schizophrenia and other psychotic disorders, and it quickly became one of the most widely prescribed antipsychotic medications in the world.[29][32] Haloperidol's success highlighted the immense therapeutic potential of the substituted piperidine scaffold and spurred further research into its use in the development of new central nervous system drugs.
| Drug | Structure | Therapeutic Class | Year of Discovery |
| Pethidine | 4-phenyl-1-methylpiperidine-4-carboxylic acid ethyl ester | Opioid Analgesic | 1938[25] |
| Haloperidol | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | Antipsychotic | 1958[29][30][31] |
| Fexofenadine | (±)-4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl]-α,α-dimethyl benzeneacetic acid | Antihistamine | 1996 |
| Donepezil | (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one | Acetylcholinesterase Inhibitor | 1996 |
Conclusion and Future Perspectives
From its humble origins in the seeds of the black pepper plant, the piperidine scaffold has journeyed to the forefront of modern medicinal chemistry. Its history is a testament to the power of chemical synthesis and the relentless pursuit of new therapeutic agents. The discovery of novel synthetic methodologies continues to expand the accessible chemical space of substituted piperidines, enabling the creation of increasingly complex and sophisticated molecules.
Looking to the future, the piperidine scaffold is poised to remain a central player in drug discovery. The integration of computational chemistry and machine learning into the drug design process will undoubtedly lead to the rational design of new piperidine-based drugs with enhanced potency, selectivity, and safety profiles. As our understanding of the biological basis of disease continues to grow, the enduring and versatile piperidine scaffold will undoubtedly be at the heart of the next generation of innovative medicines.
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potential biological activity of Dimethyl-(2-piperidin-4-yl-ethyl)-amine derivatives
The this compound scaffold and its relatives represent a highly versatile platform for drug discovery. The demonstrated polypharmacology—the ability to modulate multiple targets—is particularly intriguing. For complex multifactorial diseases like Alzheimer's, compounds that can simultaneously inhibit cholinesterases and modulate other targets (e.g., H3R or σ1 receptors) could offer significant therapeutic advantages over single-target agents. Future research should focus on optimizing the selectivity profiles of these derivatives to minimize off-target effects while enhancing efficacy. The development of multi-target-directed ligands (MTDLs) based on this scaffold is a promising avenue for creating next-generation therapeutics for neurodegenerative diseases, cancer, and infectious diseases. [8]
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The Strategic Application of Dimethyl-(2-piperidin-4-yl-ethyl)-amine in Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry. By utilizing small, low-complexity molecules, FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties. Within the diverse world of molecular fragments, three-dimensional (3D) scaffolds are of particular interest due to their ability to engage with complex protein topographies. This guide provides an in-depth technical overview of Dimethyl-(2-piperidin-4-yl-ethyl)-amine, a 3D fragment poised for effective application in FBDD campaigns. We will explore its synthesis, physicochemical characteristics, and a hypothetical, yet scientifically rigorous, workflow for its application in a drug discovery project, from initial screening to lead optimization.
Introduction to this compound as a 3D Fragment
This compound is a saturated heterocyclic compound featuring a piperidine ring, a flexible ethyl linker, and a dimethylamino group. Its non-planar, three-dimensional structure offers distinct advantages over the flat, aromatic fragments that have historically dominated screening libraries[1]. The conformational flexibility of the piperidine ring and the defined exit vectors for chemical modification make it an attractive starting point for probing the intricate binding pockets of challenging biological targets.
Key Attributes of this compound:
-
Three-Dimensionality: The sp3-rich piperidine core provides a scaffold that can access deeper and more complex pockets within a protein binding site that are often inaccessible to flat aromatic fragments.
-
Defined Exit Vectors: The secondary amine of the piperidine ring and the terminal dimethylamino group offer clear points for chemical elaboration and optimization of binding affinity.
-
Favorable Physicochemical Properties: As a small, relatively polar molecule, it generally adheres to the "Rule of Three," making it an ideal candidate for fragment screening libraries.
-
Synthetic Tractability: The synthesis of this fragment and its analogs can be achieved through well-established synthetic methodologies, allowing for the rapid generation of a focused library for structure-activity relationship (SAR) studies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a fragment is crucial for its successful application in FBDD. The properties of this compound are summarized in the table below.
| Property | Value | Method |
| Molecular Formula | C9H20N2 | - |
| Molecular Weight | 156.27 g/mol | Calculated |
| cLogP | 1.1 | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 3 | Calculated |
| Topological Polar Surface Area (TPSA) | 15.3 Ų | Calculated |
These properties align well with the general guidelines for fragments used in FBDD, ensuring adequate solubility and a higher probability of forming efficient binding interactions with a target protein.
Synthesis and Chemical Modification
A robust and versatile synthetic route is essential for any successful FBDD campaign. The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available 4-pyridineethanol.
Synthesis of this compound
Step 1: Catalytic Hydrogenation of 4-(2-(Dimethylamino)ethyl)pyridine
The first step involves the reduction of the pyridine ring of 4-(2-(dimethylamino)ethyl)pyridine. This can be achieved through catalytic hydrogenation using a platinum(IV) oxide (PtO2) catalyst, also known as Adams' catalyst, under a hydrogen atmosphere in an acidic solvent like glacial acetic acid[2]. The acid protonates the pyridine nitrogen, which facilitates the reduction.
-
Protocol:
-
Dissolve 4-(2-(dimethylamino)ethyl)pyridine in glacial acetic acid in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of PtO2.
-
Pressurize the vessel with hydrogen gas (e.g., 50-70 bar).
-
Stir the reaction mixture at room temperature for 6-10 hours.
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(piperidin-4-yl)ethanamine.
-
Step 2: Eschweiler-Clarke Reductive Amination
The resulting 2-(piperidin-4-yl)ethanamine, a primary amine, can then be exhaustively methylated to the desired tertiary amine using the Eschweiler-Clarke reaction[3][4][5][6][7]. This reaction uses an excess of formic acid and formaldehyde to methylate primary and secondary amines. The reaction is irreversible due to the formation of carbon dioxide gas and stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts[3].
-
Protocol:
-
To 2-(piperidin-4-yl)ethanamine, add an excess of formic acid and an aqueous solution of formaldehyde.
-
Heat the reaction mixture to 80-100 °C for several hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH of >11.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
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An In-Depth Technical Guide to the Safe Handling and Storage of Dimethyl-(2-piperidin-4-yl-ethyl)-amine
Section 1: Introduction and Chemical Profile
Dimethyl-(2-piperidin-4-yl-ethyl)-amine is a substituted piperidine derivative, a class of compounds widely utilized as building blocks in medicinal chemistry and pharmaceutical development.[1] Its structural motif, featuring both a secondary amine within the piperidine ring and a tertiary amine in the side chain, imparts specific chemical properties that necessitate rigorous handling and storage protocols. Understanding these properties is the foundation of a robust safety culture and ensures the integrity of the material for research applications. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively. While the free base form exists, it is commonly supplied as a more stable dihydrochloride salt; this guide will address the specific known hazards of the salt and general principles applicable to the compound class.
The causality behind stringent handling protocols for amines stems from their inherent reactivity and potential biological activity. As a base, this compound can react vigorously with acids and oxidizing agents. From a toxicological standpoint, amines can be irritants, sensitizers, and may possess other biological effects that are not yet fully characterized. Therefore, a proactive and informed approach to safety is paramount.
Chemical and Physical Properties
A precise understanding of the compound's physical properties is critical for designing appropriate experimental and storage conditions. For instance, knowing the form (solid vs. liquid) dictates whether the primary exposure risk is airborne dust or vapor.
| Property | This compound (Free Base) | This compound dihydrochloride |
| CAS Number | 102308-48-5[2] | 102308-92-9[3][4] |
| Molecular Formula | C₉H₂₀N₂ | C₉H₂₂Cl₂N₂[3][4][5] |
| Molecular Weight | 156.27 g/mol [6] | 229.20 g/mol [4] |
| Appearance | Data not widely available; likely a liquid or low-melting solid. | Typically a solid. |
Section 2: Hazard Identification and Risk Assessment
The primary directive in laboratory safety is the anticipation of risk. For this compound dihydrochloride, specific hazard data is available and serves as our primary reference. The hazards identified are logical consequences of its chemical structure: the amine functional groups contribute to its irritant properties, and like many small amine molecules, it can be harmful if ingested or inhaled.
GHS Hazard Classification
The following classification for the dihydrochloride salt provides a clear, standardized summary of the potential risks.
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[4] |
| Skin Irritation | H315 | Causes skin irritation[4] |
| Eye Irritation | H319 | Causes serious eye irritation[4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[4] |
This data is based on the dihydrochloride salt (CAS 102308-92-9) and should be considered the minimum hazard profile for any form of the compound.
Elucidation of Risks
-
Harmful if Swallowed (H302): Accidental ingestion can lead to systemic toxicity. The basic nature of the amine can cause irritation to the gastrointestinal tract.
-
Causes Skin and Eye Irritation (H315, H319): This is a common property of amines. Direct contact with skin can cause redness, inflammation, and discomfort. In the eyes, it can lead to significant irritation and potential damage if not addressed immediately.
-
May Cause Respiratory Irritation (H335): Inhalation of dusts or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. This is particularly relevant when handling the solid dihydrochloride salt.
Caption: A decision workflow for selecting appropriate PPE.
Section 4: Standard Operating Procedures for Safe Handling
Adherence to a detailed, step-by-step protocol is crucial for ensuring reproducible science and consistent safety.
Protocol for Weighing and Solution Preparation
-
Preparation: Don all required PPE as determined in Section 3. Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a weigh boat on an analytical balance inside the fume hood. Place all necessary equipment (spatulas, solvent wash bottles, glassware) within the hood to minimize reaching in and out.
-
Dispensing: Carefully transfer the solid compound from its storage container to the weigh boat using a clean spatula. Perform this action slowly to minimize the generation of airborne dust.
-
Dissolution: Once the desired mass is weighed, carefully transfer the solid to the destination vessel. Use a compatible solvent to rinse the weigh boat and spatula to ensure a quantitative transfer.
-
Cleanup: Tightly cap the primary storage container. Clean any residual solid from the balance and work surface within the hood using a damp wipe. Dispose of all contaminated consumables (gloves, wipes, weigh boats) in a designated solid chemical waste container.
-
Post-Handling: After completing the work, wash hands thoroughly with soap and water, even after removing gloves. [7][8]
Section 5: Storage and Stability
The long-term integrity of a research chemical depends entirely on proper storage. The rationale is to prevent degradation and avoid creating hazardous situations through unintended reactions.
Recommended Storage Conditions
-
Temperature: Store in a cool, dry place. [7][9][8]Some suppliers may recommend refrigerated conditions (2-8°C). [10]Always default to the temperature specified on the supplier's label and safety data sheet.
-
Atmosphere: Keep the container tightly closed to prevent moisture absorption and reaction with atmospheric carbon dioxide, which can degrade amines. [9][11]For particularly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable.
-
Location: Store in a designated, well-ventilated chemical storage cabinet away from general laboratory traffic.
| Parameter | Recommended Condition | Rationale |
| Location | Well-ventilated, dry, cool area [7][9][8] | Prevents degradation and reduces vapor pressure. |
| Container | Tightly sealed original container [9][11] | Protects from moisture and atmospheric contaminants. |
| Segregation | Away from incompatible materials | Prevents hazardous chemical reactions. |
Chemical Incompatibilities
Segregation is a critical, non-negotiable storage requirement. Storing incompatible chemicals together can lead to violent reactions, fire, or the release of toxic gases.
-
Strong Oxidizing Agents: Can cause vigorous or explosive exothermic reactions.
-
Acids: Amines are bases and will react, often exothermically, with acids.
-
Bases (Strong): While the compound is a base, storage with other strong bases should be evaluated.
-
Sources of Ignition: Keep away from heat, sparks, and open flames. [7][9]
Section 6: Emergency Procedures
Preparedness is the key to managing laboratory incidents effectively. All personnel must be familiar with these procedures before beginning work.
First Aid Measures
This table is a quick reference. In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding personnel.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [7][8][12] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. [7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7][11][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [7][8] |
Spill Response Protocol
This protocol applies to small, manageable spills that can be handled safely by trained laboratory personnel. For large spills, evacuate the area and contact institutional emergency response.
-
Alert & Isolate: Alert personnel in the immediate area. Isolate the spill to prevent it from spreading.
-
Assess & Protect: If the spill is inside a fume hood, keep it contained there. If outside a hood, ensure ventilation is adequate without spreading dust. Don appropriate PPE, including gloves, goggles, and a lab coat. Consider respiratory protection if significant dust is present.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. [7]Do not use combustible materials like paper towels for the initial absorption.
-
Neutralize (Optional but Recommended): For basic compounds like amines, a weak acid neutralizer can be used cautiously after absorption, but this should only be done by trained personnel.
-
Collect & Clean: Carefully sweep or scoop the absorbed material into a labeled waste container. [7]Perform a final decontamination of the area with a suitable solvent (e.g., water and detergent), and wipe dry.
-
Dispose: Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste according to institutional and local regulations.
Caption: A decision tree for responding to a chemical spill.
Section 7: Waste Disposal
All waste containing this compound, whether in solid or solution form, must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as gloves, wipes, and weigh boats should be collected in a clearly labeled, sealed plastic bag or container designated for solid hazardous waste.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. [12]
Section 8: Conclusion
This compound and its salts are valuable research tools. Their safe and effective use hinges on a thorough understanding of their potential hazards and a disciplined adherence to established safety protocols. By integrating the principles of risk assessment, the hierarchy of controls, and emergency preparedness into all workflows, researchers can protect themselves, their colleagues, and the integrity of their work. Always consult the most recent Safety Data Sheet from your supplier before use.
Section 9: References
-
Dimethyl-(2-piperidin-2-yl-ethyl)-amine. PubChem, National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet of 2,4-D Dimethyl Amine 720 SL. Scribd. [Link]
-
Safety Data Sheet. AFL. [Link]
-
N,N-Dimethylpiperidin-4-amine. PubChem, National Center for Biotechnology Information. [Link]
-
Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride. Oakwood Chemical. [Link]
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- 1. Buy N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine (EVT-13289034) [evitachem.com]
- 2. 102308-48-5 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride [cymitquimica.com]
- 4. Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride [oakwoodchemical.com]
- 5. This compound DIHYDROCHLORIDE [chemicalbook.com]
- 6. Dimethyl-(2-piperidin-2-yl-ethyl)-amine | C9H20N2 | CID 296295 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. fishersci.com [fishersci.com]
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- 12. enamine.enamine.net [enamine.enamine.net]
An In-depth Technical Guide to the Safety and Toxicity Profile of N,N-dimethyl-2-(piperidin-4-yl)ethanamine
Introduction: Situating N,N-dimethyl-2-(piperidin-4-yl)ethanamine in Drug Development
N,N-dimethyl-2-(piperidin-4-yl)ethanamine and its salt forms, such as the dihydrochloride (CAS 102308-92-9), are chemical entities that belong to the substituted piperidine class.[1] This structural motif is prevalent in medicinal chemistry and is a key building block in the synthesis of a wide array of pharmacologically active agents. The piperidine ring, a saturated heterocycle, often serves as a scaffold to orient functional groups in three-dimensional space, enabling precise interactions with biological targets. The N,N-dimethyl-ethanamine side chain introduces a tertiary amine, a common feature in many drugs that influences properties like solubility, basicity (pKa), and the potential for engaging in hydrogen bonding or ionic interactions.
Given the utility of this compound as a synthetic intermediate or a potential pharmacophore itself, a thorough understanding of its safety and toxicity profile is a critical prerequisite for its application in research and drug development. Handling this compound in a laboratory setting or incorporating it into a potential drug candidate necessitates a rigorous assessment of its inherent hazards. This guide provides a comprehensive analysis of the currently available safety data for N,N-dimethyl-2-(piperidin-4-yl)ethanamine and establishes a framework for its toxicological evaluation based on data from structurally related analogs.
Physicochemical Properties and Identification
A foundational element of any toxicological assessment is the precise identification and characterization of the substance .
| Property | Value | Source |
| Chemical Name | N,N-dimethyl-2-(piperidin-4-yl)ethanamine | N/A |
| Synonyms | Dimethyl-(2-piperidin-4-yl-ethyl)amine | [2] |
| CAS Number | 102308-92-9 (dihydrochloride salt) | [1][3] |
| Molecular Formula | C₉H₂₂Cl₂N₂ (dihydrochloride salt) | [1] |
| Molecular Weight | 229.19 g/mol (dihydrochloride salt) | [2] |
| Physical Form | Solid | [3] |
Known Hazard Profile: GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For the dihydrochloride salt of N,N-dimethyl-2-(piperidin-4-yl)ethanamine, the following hazard classifications have been reported.
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Skin Irritation | H315 | Causes skin irritation | [3] |
| Eye Irritation | H319 | Causes serious eye irritation | [3] |
These classifications mandate specific precautionary measures in a laboratory or manufacturing setting. The signal word associated with these hazards is "Warning".[3]
Expert Interpretation and Causality:
The observed irritant properties (H315, H319) and acute oral toxicity (H302) are common for small molecule amines. The basic nature of the two nitrogen atoms in the molecule can disrupt physiological pH on contact with skin and mucous membranes, leading to irritation and cell damage. If ingested, the compound can cause irritation to the gastrointestinal tract.[4] The "harmful" classification, as opposed to "toxic" or "fatal," suggests moderate acute toxicity, but this must be confirmed by quantitative studies (e.g., LD50 determination).
Inferred Toxicological Profile and Data Gaps
Disclaimer: The following sections discuss potential hazards based on structural analogs. This is for informational and hazard identification purposes only and does not represent a formal toxicological assessment of N,N-dimethyl-2-(piperidin-4-yl)ethanamine.
Caption: Structural relationship between the target compound and selected analogs.
Acute and Local Toxicity (Corrosivity)
A closely related analog, N,N-Dimethylpiperidin-4-amine (CAS 50533-97-6), which shares the core piperidine scaffold and the N,N-dimethylamino group, is classified not only as "Harmful if swallowed" (Acute Tox. 4) but also as "Causes severe skin burns and eye damage" (Skin Corr. 1B).[5] This suggests that N,N-dimethyl-2-(piperidin-4-yl)ethanamine may have the potential to be corrosive, a more severe classification than simple irritation. The presence of two basic amine groups could contribute to this potential.
Genotoxicity (Mutagenicity and Clastogenicity)
Genotoxicity assessment is a cornerstone of drug safety, as DNA damage can lead to heritable mutations and cancer.[6] No direct genotoxicity data exists for the target compound. However, studies on other N,N-dimethyl substituted compounds, such as N,N-dimethylaniline , are informative. N,N-dimethylaniline has been shown to be a chromosome-damaging agent, inducing numerical chromosome alterations and, at high doses, clastogenic (chromosome-breaking) effects.[7] While it was not mutagenic in the bacterial reverse mutation assay (Ames test), this highlights a potential liability for the N,N-dimethylamino functional group, particularly concerning chromosomal damage.[7]
Carcinogenicity
Long-term carcinogenicity studies are absent for the target compound. For related compounds, findings are mixed and compound-specific. For instance, long-term gavage studies in rodents for N,N-dimethyl-p-toluidine (a dimethylamino-substituted aromatic) showed evidence of carcinogenic activity.[8] This underscores the principle that while structural alerts can raise concern, definitive assessment requires specific testing of the candidate molecule.
Reproductive and Developmental Toxicity
There is no available data on the reproductive or developmental toxicity of N,N-dimethyl-2-(piperidin-4-yl)ethanamine. This represents a significant data gap. Standard regulatory studies, such as those conducted by the National Toxicology Program (NTP), evaluate effects on fertility, pregnancy, and fetal development.[9][10] For example, studies on Dimethylaminoethanol Bitartrate showed equivocal evidence of developmental toxicity at high doses in rats.[9] Any development program for a drug containing the N,N-dimethyl-2-(piperidin-4-yl)ethanamine moiety would require a full battery of reproductive toxicology studies.
Proposed Toxicological Evaluation Workflow
For a compound at the preclinical stage of development, a tiered approach to toxicological testing is essential. The following workflow outlines a logical progression for characterizing the safety profile of N,N-dimethyl-2-(piperidin-4-yl)ethanamine.
Caption: A standard tiered workflow for preclinical toxicological assessment.
Methodology: Key Experimental Protocols
-
Purpose: To detect gene mutations (point mutations and frameshifts). It is a regulatory requirement and a primary screen for mutagenic potential.[6]
-
Protocol Outline:
-
Select several strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine or tryptophan operon, respectively.
-
Prepare a range of concentrations of N,N-dimethyl-2-(piperidin-4-yl)ethanamine.
-
Incubate the test compound with the bacterial strains in the presence and absence of a mammalian metabolic activation system (e.g., rat liver S9 fraction). The S9 fraction is crucial as it can convert a non-mutagenic parent compound into a mutagenic metabolite.
-
Plate the treated bacteria on a minimal agar medium lacking the specific amino acid (e.g., histidine).
-
Incubate for 48-72 hours.
-
Count the number of revertant colonies (colonies that have re-acquired the ability to synthesize the amino acid). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive (mutagenic) result.
-
-
Purpose: To detect chromosomal damage (clastogenicity or aneuploidy).
-
Protocol Outline:
-
Culture a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).
-
Expose the cell cultures to a range of concentrations of the test compound, with and without metabolic activation (S9).
-
Include appropriate negative (vehicle) and positive (known clastogen/aneugen) controls.
-
After exposure, treat the cells with cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Using a microscope, score the frequency of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes) in binucleated cells. A significant, dose-dependent increase in micronucleus frequency indicates genotoxicity.
-
Conclusion and Recommendations for Safe Handling
The available data for N,N-dimethyl-2-(piperidin-4-yl)ethanamine dihydrochloride indicates it is harmful if swallowed and causes skin and serious eye irritation.[3] The potential for corrosivity, based on the closely related analog N,N-Dimethylpiperidin-4-amine, should not be discounted.[5] A significant lack of data exists for critical endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity.
Based on this profile, the following recommendations are imperative for researchers, scientists, and drug development professionals:
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or chemical fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles. Face shields are recommended if there is a splash risk.
-
Handling Procedures: Avoid generating dust. Use appropriate engineering controls to minimize exposure. Prevent contact with skin, eyes, and clothing.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[3] For skin contact, wash thoroughly with soap and water. If swallowed, seek immediate medical attention.
-
Future Development: Any project aiming to advance this molecule or its derivatives toward clinical application must prioritize a comprehensive toxicological evaluation, beginning with the Tier 1 assays outlined in this guide. The potential for chromosomal damage, suggested by analogs like N,N-dimethylaniline, warrants careful investigation.[7]
This guide serves as a foundational document based on current knowledge. The safety profile must be continuously updated as new experimental data becomes available.
References
-
PubChem. N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. [Link]
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Bolognesi, C., et al. (1995). Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine. Mutation Research/Genetic Toxicology, 343(4), 221-228. [Link]
-
National Toxicology Program. (2012). Toxicology and carcinogenesis studies of N,N-dimethyl-p-toluidine (CAS No. 99-97-8) in F344/N rats and B6C3F1/N mice (gavage studies). National Toxicology Program technical report series, (579), 1-211. [Link]
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National Toxicology Program. (2022). NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Dimethylaminoethanol Bitartrate (CASRN 5988-51-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies). NTP DART, (22), 1-136. [Link]
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National Toxicology Program. (2022). NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits. NTP DART, (20), 1-150. [Link]
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S. Al-Sanea, M. M., et al. (2024). Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction. Pharmaceuticals, 17(5), 618. [Link]
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- 4. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
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commercial availability of Dimethyl-(2-piperidin-4-yl-ethyl)-amine
An In-depth Technical Guide to the Commercial Availability and Application of Dimethyl-(2-piperidin-4-yl-ethyl)-amine
Introduction
This compound is a substituted piperidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. The piperidine scaffold is a foundational structural motif in a multitude of pharmaceuticals and naturally occurring alkaloids, valued for its favorable physicochemical properties and its capacity to interact with a diverse range of biological targets.[1][2] This guide provides a comprehensive overview of the commercial availability, synthetic pathways, potential applications, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.
Commercial Availability
This compound is commercially available from several chemical suppliers, primarily as the free base or its dihydrochloride salt. The choice between the free base and the salt form often depends on the specific requirements of the subsequent synthetic steps, such as solubility and stability. The dihydrochloride salt, for instance, generally exhibits higher stability and better handling characteristics.
Below is a summary of representative commercial suppliers and their product offerings. It is important to note that availability, pricing, and specifications are subject to change, and it is recommended to contact the suppliers directly for the most current information.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |
| CymitQuimica | Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride | 102308-92-9 | C9H22Cl2N2 | 97% | 100mg, 250mg, 500mg, 1g, 5g, 10g |
| Matrix Scientific | This compound | 102308-48-5 | C9H20N2 | N/A | Inquire for details |
| Oakwood Chemical | Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride | 102308-92-9 | C9H22Cl2N2 | N/A | Inquire for details |
| Biosynth | This compound | 102308-48-5 | C9H20N2 | N/A | Inquire for details |
Synthetic Approaches
The synthesis of 4-substituted piperidine derivatives like this compound typically involves multi-step reaction sequences starting from readily available precursors. While specific, proprietary synthesis routes employed by commercial suppliers are not publicly disclosed, a general understanding can be derived from the academic literature on the synthesis of analogous compounds.
A plausible synthetic strategy would involve the construction of the 4-(2-aminoethyl)piperidine scaffold, followed by N-methylation of the terminal primary amine. Key synthetic steps often include conjugate addition reactions to piperidine precursors and homologation to introduce the ethyl side chain.[3]
Below is a conceptual workflow illustrating a potential synthetic pathway.
Caption: A conceptual workflow for the synthesis of this compound.
Applications in Research and Drug Development
The piperidine moiety is a cornerstone in medicinal chemistry, and this compound, with its reactive secondary amine on the piperidine ring and the tertiary amine on the side chain, offers multiple points for further chemical modification. This makes it a valuable intermediate for constructing more complex molecules with potential therapeutic applications.
-
Scaffold for Biologically Active Compounds: The core structure of this compound is a key feature in a variety of biologically active molecules. Piperidine derivatives are integral to drugs targeting the central nervous system, as well as antiviral, anticancer, and anti-inflammatory agents.[2] The dimethylamino group, in particular, is a common pharmacophore in many FDA-approved drugs, contributing to their pharmacological activity.[4]
-
Development of Novel Therapeutics: Research into novel piperidine derivatives continues to be an active area. For instance, compounds with a 4-(2-aminoethyl)piperidine scaffold have been investigated as σ1 receptor ligands with antiproliferative properties, showing potential in cancer therapy.[3] The availability of this compound allows for the exploration of structure-activity relationships by modifying the piperidine nitrogen and other parts of the molecule.
Analytical Characterization and Quality Control
Ensuring the identity and purity of this compound is critical for its use in research and development, particularly in pharmaceutical applications where impurities can have significant effects. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive characterization.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing purity. A pre-column derivatization method, for example using 4-chloro-7-nitrobenzofurazan (NBD-Cl), can be employed to enhance the detection of secondary amines by fluorescence or UV-Vis detectors, allowing for sensitive quantification of the main component and any related impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile amines. It provides information on both the retention time (for purity assessment) and the mass-to-charge ratio of the compound and its fragments, which aids in structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's proton and carbon framework.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as N-H and C-N bonds, providing supplementary structural information.
Below is a diagram illustrating a typical analytical workflow for quality control.
Caption: A typical analytical workflow for the quality control of this compound.
Conclusion
This compound is a commercially accessible and synthetically valuable building block with significant potential in drug discovery and development. Its utility stems from the versatile piperidine scaffold and the presence of multiple reactive sites for further chemical elaboration. A thorough understanding of its commercial sources, synthetic background, and appropriate analytical characterization is essential for its effective application in the synthesis of novel therapeutic agents.
References
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Oakwood Chemical. Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride. [Link]
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PrepChem.com. Synthesis of N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}-N-(1H-pyrrol-1-yl)cyanamide hydrochloride. [Link]
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PubChem. Dimethyl[2-(piperidin-4-yl)ethyl]amine. [Link]
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PubChem. Dimethyl-(2-piperidin-2-yl-ethyl)-amine. [Link]
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Wünsch, B., et al. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]
- Google Patents. Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
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UPIglobal. METHYL ETHYL KETONE PEROXIDE Supplier | 1338-23-4. [Link]
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D'yakonov, V. A., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
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UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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Kumar, A., et al. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC - PubMed Central. [Link]
-
Gouseti, O., et al. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC - PubMed Central. [Link]
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Suze Chemical. CAS 1338-23-4 Methyl Ethyl Ketone Peroxide Wholesale. [Link]
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ResearchGate. Applications of piperazine scaffold in drug design. [Link]
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PubChem. Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine. [Link]
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MDPI. Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Dimethyl-(2-piperidin-4-yl-ethyl)-amine molecular weight and formula
An In-Depth Technical Guide to Dimethyl-(2-piperidin-4-yl-ethyl)-amine: Properties, Synthesis, and Applications
Introduction
This compound is a substituted piperidine derivative that serves as a crucial building block and chemical scaffold in modern medicinal chemistry. As a member of the piperidine class of compounds, it is recognized for its prevalence in numerous biologically active molecules and approved pharmaceuticals.[1][2] The inherent structural features of this compound—a tertiary amine terminus and a secondary amine within the piperidine ring—provide multiple points for chemical modification, making it a versatile intermediate for constructing complex molecular architectures.
This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, outline a representative synthetic pathway, detail its significant applications as a pharmacophore in targeted therapies, and provide standardized protocols for its analytical characterization. The focus will be on the causality behind its utility, particularly in the development of novel therapeutics targeting the σ1 receptor and the NLRP3 inflammasome.
Physicochemical Properties and Identification
Accurate characterization of a chemical entity is the foundation of reproducible scientific research. This compound is commercially available as both a free base and a more stable dihydrochloride salt. The choice between these forms is often dictated by the requirements of a subsequent reaction step, such as solubility or the need for a non-nucleophilic piperidine nitrogen.
The key identifying and physical properties are summarized below.
| Property | Value (Free Base) | Value (Dihydrochloride Salt) |
| IUPAC Name | N,N-dimethyl-2-piperidin-4-ylethanamine | N,N-dimethyl-2-piperidin-4-ylethanamine dihydrochloride |
| Synonyms | Dimethyl[2-(piperidin-4-yl)ethyl]amine | - |
| Molecular Formula | C₉H₂₀N₂[3][4] | C₉H₂₂Cl₂N₂[5][6][7] |
| Molecular Weight | 156.27 g/mol [3][8] | 229.19 g/mol [5][7] |
| CAS Number | 102308-48-5[3] | 102308-92-9[5][6] |
| Boiling Point | 103-107 °C / 17 Torr[3] | Not Applicable |
| Appearance | Colorless to pale yellow liquid or solid[1] | Solid |
| Hazard Classification | Irritant[3] | Irritant |
Synthesis and Derivatization
The synthesis of substituted piperidines like this compound requires a multi-step approach to ensure correct regioselectivity and functional group installation. The following represents an illustrative, logic-driven pathway adapted from established methods for creating 4-substituted piperidine scaffolds.[9]
Synthetic Strategy
The core logic involves building the 4-(2-aminoethyl)piperidine framework first, followed by exhaustive methylation of the primary amine. A common and effective strategy begins with a protected piperidin-4-one, extends the carbon chain at the 4-position, converts it to an amine, and finally, performs the N-methylation. Protecting the piperidine nitrogen (e.g., as a carbamate) is critical during the initial steps to prevent it from interfering with reactions targeting the 4-position.
Caption: Retrosynthetic analysis of the target compound.
Illustrative Synthetic Protocol
This protocol describes a plausible, field-proven workflow for obtaining the target compound.
Step 1: Chain Extension via Wittig Reaction
-
Suspend (cyanomethyl)triphenylphosphonium chloride in anhydrous THF under an inert atmosphere (N₂).
-
Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise to form the ylide.
-
Add a solution of N-Boc-piperidin-4-one in THF to the ylide solution and allow the reaction to warm to room temperature, stirring overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Purify the crude product via column chromatography to yield N-Boc-4-(cyanomethylene)piperidine.
Step 2: Reduction of Alkene and Nitrile
-
Dissolve the product from Step 1 in methanol and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step concurrently reduces the exocyclic double bond and the nitrile to a primary amine.
-
Alternatively, for selective nitrile reduction, a reagent like Lithium Aluminum Hydride (LAH) can be used after reducing the double bond separately.
-
Filter the catalyst and concentrate the solvent in vacuo to obtain N-Boc-4-(2-aminoethyl)piperidine.
Step 3: N,N-Dimethylation via Eschweiler-Clarke Reaction
-
Dissolve the N-Boc-protected aminoethylpiperidine from Step 2 in an excess of aqueous formaldehyde and formic acid.
-
Heat the mixture to reflux for several hours until gas evolution ceases. This reaction is a classic, self-validating method for exhaustive methylation of primary amines.
-
Cool the reaction mixture and basify with NaOH to pH > 12.
-
Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate to yield N-Boc-4-[2-(dimethylamino)ethyl]piperidine.
Step 4: Deprotection of the Piperidine Nitrogen
-
Dissolve the Boc-protected product from Step 3 in a solution of trifluoroacetic acid (TFA) in dichloromethane or in 4M HCl in dioxane.
-
Stir at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.
-
Concentrate the solvent under reduced pressure. If HCl was used, the dihydrochloride salt is obtained directly. If TFA was used, an additional neutralization and extraction step is required to obtain the free base.
Caption: Illustrative multi-step synthesis workflow.
Applications in Drug Discovery and Research
The value of this compound lies in its utility as a scaffold that can be readily incorporated into larger molecules to modulate their interaction with biological targets.
Scaffold for σ1 Receptor Ligands
The sigma-1 (σ1) receptor is an intracellular chaperone protein implicated in a variety of cellular functions and disease states, including cancer and neurodegenerative disorders. A key challenge in designing ligands for this receptor is achieving high binding affinity while maintaining favorable physicochemical properties (i.e., high lipophilic ligand efficiency).
Research has demonstrated that the 4-(2-aminoethyl)piperidine scaffold is highly effective for developing potent σ1 receptor ligands.[9] The piperidine ring can replace other cyclic structures (like cyclohexane or 1,3-dioxane) to reduce lipophilicity without sacrificing significant binding affinity. The nitrogen atom within the piperidine ring and the terminal amino group provide crucial interaction points within the receptor's binding pocket. Specifically, molecular dynamics simulations suggest that these nitrogen atoms can interact with key residues such as Leu105, Thr181, and Tyr206.[9] Ligands built upon this scaffold have shown potent antiproliferative effects on human non-small cell lung cancer and prostate cancer cell lines.[9]
Sources
- 1. Buy N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine (EVT-13289034) [evitachem.com]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 102308-48-5 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. PubChemLite - Dimethyl[2-(piperidin-4-yl)ethyl]amine (C9H20N2) [pubchemlite.lcsb.uni.lu]
- 5. Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride [cymitquimica.com]
- 6. Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride [oakwoodchemical.com]
- 7. This compound DIHYDROCHLORIDE [chemicalbook.com]
- 8. Dimethyl-(2-piperidin-2-yl-ethyl)-amine | C9H20N2 | CID 296295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Dimethyl-(2-piperidin-4-yl-ethyl)-amine: A Detailed Guide for Researchers
Introduction
Dimethyl-(2-piperidin-4-yl-ethyl)-amine is a key structural motif and building block in medicinal chemistry and drug development. Its piperidine core and dimethylaminoethyl side chain are features found in a variety of biologically active compounds. This application note provides a detailed, two-step synthetic protocol for the preparation of this compound, commencing from the commercially available starting material, tert-butyl (2-(piperidin-4-yl)ethyl)carbamate.
The synthesis involves an initial acidic deprotection of the tert-butyloxycarbonyl (Boc) group to yield the primary amine intermediate, 4-(2-aminoethyl)piperidine. This is followed by an exhaustive N-methylation of the primary amine via the Eschweiler-Clarke reaction to afford the desired tertiary amine.[1][2] This protocol is designed for researchers and scientists in organic synthesis and drug discovery, offering a robust and efficient methodology with clear, step-by-step instructions and explanations of the underlying chemical principles.
Overall Synthetic Scheme
The synthetic pathway is illustrated below, beginning with the deprotection of the Boc-protected amine and culminating in the final N,N-dimethylated product.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 4-(2-Aminoethyl)piperidine (Intermediate)
This initial step involves the removal of the Boc protecting group from the primary amine of the starting material under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for this transformation.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| tert-butyl (2-(piperidin-4-yl)ethyl)carbamate | 228.33 | 5.0 g | 21.9 |
| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - |
| Trifluoroacetic acid (TFA) | 114.02 | 10 mL | 130 |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | ~100 mL | - |
| Sodium sulfate (Na₂SO₄), anhydrous | 142.04 | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (21.9 mmol) of tert-butyl (2-(piperidin-4-yl)ethyl)carbamate in 50 mL of anhydrous dichloromethane.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add 10 mL of trifluoroacetic acid to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Neutralization: Dissolve the residue in deionized water and cool in an ice bath. Carefully add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is basic (pH > 8).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-aminoethyl)piperidine as a crude oil. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of this compound (Final Product)
The final step is the N,N-dimethylation of the primary amine intermediate using the Eschweiler-Clarke reaction. This classic reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1][2] A key advantage of this method is that it prevents over-alkylation to form quaternary ammonium salts.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (approx.) | Moles (mmol) |
| 4-(2-Aminoethyl)piperidine (crude) | 128.22 | ~2.8 g | 21.9 |
| Formic acid (98-100%) | 46.03 | 5.1 mL | 131.4 |
| Formaldehyde (37% in H₂O) | 30.03 | 4.4 mL | 52.6 |
| 2M Hydrochloric acid (HCl) | - | As needed | - |
| 2M Sodium hydroxide (NaOH) | - | As needed | - |
| Dichloromethane (DCM) | 84.93 | ~150 mL | - |
| Sodium sulfate (Na₂SO₄), anhydrous | 142.04 | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To the crude 4-(2-aminoethyl)piperidine (~2.8 g, 21.9 mmol) in a 100 mL round-bottom flask, add 5.1 mL (131.4 mmol) of formic acid and 4.4 mL (52.6 mmol) of aqueous formaldehyde (37%).
-
Heating: Heat the reaction mixture to 90-100 °C in an oil bath under a reflux condenser for 4-6 hours. The evolution of carbon dioxide should be observed.
-
Cooling and Acidification: After cooling to room temperature, carefully acidify the reaction mixture with 2M HCl.
-
Washing: Wash the acidic aqueous solution with dichloromethane (2 x 25 mL) to remove any non-basic impurities. Discard the organic layers.
-
Basification: Cool the aqueous layer in an ice bath and basify with 2M NaOH until pH > 10.
-
Extraction: Extract the product from the basic aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the final product as a colorless to pale yellow oil.
Mechanism of the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction proceeds through a reductive amination pathway.[2]
Caption: Mechanism of the Eschweiler-Clarke N-methylation.
Initially, the primary amine nucleophilically attacks the formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to a secondary amine and releasing carbon dioxide. This process is then repeated with the newly formed secondary amine to yield the final tertiary amine product.[4]
Data Summary and Characterization
Expected Yield and Physical Properties:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield | Physical Appearance |
| This compound | C₉H₂₀N₂ | 156.27 | 70-85% | Colorless to pale yellow oil |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃): Chemical shifts (δ) are expected for the N-methyl protons, the ethyl chain protons, and the piperidine ring protons.
-
¹³C NMR (CDCl₃): Signals corresponding to the carbons of the N-methyl groups, the ethyl chain, and the piperidine ring.
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z = 157.17.[5]
Conclusion
This application note provides a reliable and detailed two-step protocol for the synthesis of this compound. The methodology leverages a straightforward Boc deprotection followed by a classic Eschweiler-Clarke N,N-dimethylation. This approach is efficient, high-yielding, and avoids the formation of quaternary ammonium byproducts. The described protocol is well-suited for laboratory-scale synthesis and can be a valuable procedure for researchers engaged in the synthesis of piperidine-containing compounds for pharmaceutical and chemical research.
References
-
PubChem. Dimethyl[2-(piperidin-4-yl)ethyl]amine. [Link]
- Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Academic Press.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 296295, Dimethyl-(2-piperidin-2-yl-ethyl)-amine. [Link]
-
Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]
-
Oakwood Chemical. Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
Grokipedia. Eschweiler–Clarke reaction. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
YouTube. Eschweiler-Clarke Reaction. [Link]
-
National Center for Biotechnology Information. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
Sources
Application Notes and Protocols for the Synthesis of Piperidine Derivatives via Reductive Amination
Introduction: The Central Role of Piperidines and the Efficiency of Reductive Amination
The piperidine moiety is a cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for introducing diverse functionalities. Traditional methods for piperidine synthesis can be multi-step and require harsh reagents. Reductive amination, however, has emerged as a powerful and efficient strategy for the construction of C-N bonds, making it a favored method in both academic and industrial settings for the synthesis of piperidine derivatives.[2][3] Recent studies have underscored its significance, revealing that a substantial portion of C-N bond-forming reactions in the pharmaceutical industry are accomplished through reductive amination.
This guide provides an in-depth exploration of the reductive amination process for synthesizing piperidine derivatives, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Mechanistic Principles: A Tale of Two Steps in One Pot
Reductive amination is fundamentally a two-step process that is often conveniently performed in a single reaction vessel ("one-pot"). The reaction elegantly combines the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.[1]
The initial step involves the nucleophilic attack of an amine on a carbonyl group (an aldehyde or a ketone) to form a hemiaminal intermediate. This is often followed by the acid-catalyzed elimination of water to generate a C=N double bond, forming an imine (from a primary amine) or an iminium ion (from a secondary amine). The subsequent reduction of this intermediate by a selective reducing agent furnishes the final piperidine derivative. The choice of reducing agent is critical; it must be potent enough to reduce the imine/iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[1]
Visualizing the Workflow: The Reductive Amination Cascade
To illustrate the logical flow of a typical reductive amination synthesis of a piperidine derivative, the following diagram outlines the key stages from starting materials to the final purified product.
Caption: General workflow for the one-pot reductive amination synthesis of piperidine derivatives.
Core Protocols: Synthesizing N-Substituted Piperidines
Herein, we provide detailed, step-by-step protocols for the synthesis of representative N-substituted piperidine derivatives. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress.
Protocol 1: Synthesis of N-Benzylpiperidine from Piperidine and Benzaldehyde
This protocol details the synthesis of a simple yet common piperidine derivative, N-benzylpiperidine, using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
Piperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add piperidine (1.0 eq) and dichloromethane (DCM) as the solvent.
-
Add benzaldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude N-benzylpiperidine.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure product.
Protocol 2: Synthesis of N-Phenyl-4-piperidinamine from N-Boc-4-piperidone and Aniline
This protocol outlines the synthesis of a key pharmaceutical intermediate, N-phenyl-4-piperidinamine, which is a precursor to fentanyl and its analogs.[4] The use of an N-Boc protecting group on the piperidone is crucial for selectivity.
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane for deprotection
-
Dichloromethane (DCM)
-
Saturated aqueous sodium hydroxide (NaOH) solution
Procedure:
Step A: Reductive Amination
-
In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.[1]
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-Boc-4-anilinopiperidine can be purified by column chromatography or used directly in the next step.
Step B: Boc Deprotection
-
Dissolve the crude or purified N-Boc-4-anilinopiperidine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a saturated aqueous NaOH solution to a pH > 10.
-
Extract the product with DCM (3x), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-phenyl-4-piperidinamine.
Comparative Analysis of Reducing Agents
The choice of reducing agent is a critical parameter in reductive amination. The following table summarizes the properties and applications of commonly used reagents.
| Reducing Agent | Abbreviation | Key Characteristics & Applications |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A mild and selective reagent, particularly effective for the reductive amination of ketones.[1] It is less sensitive to moisture and acidic conditions compared to other borohydrides. |
| Sodium Cyanoborohydride | NaBH₃CN | Effective at a slightly acidic pH, which can favor iminium ion formation. However, it is highly toxic due to the potential release of cyanide gas.[1] |
| Catalytic Hydrogenation | H₂/Catalyst | A "green" alternative that produces water as the only byproduct. Requires specialized high-pressure equipment. Common catalysts include Palladium on carbon (Pd/C) and Raney Nickel.[1] |
| Sodium Borohydride | NaBH₄ | A more powerful reducing agent that can reduce both the imine intermediate and the starting carbonyl compound, potentially leading to lower yields of the desired amine.[5] |
Troubleshooting Common Issues in Reductive Amination
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Amine | - Incomplete imine/iminium ion formation. - Reduction of the starting carbonyl compound. - Steric hindrance from bulky substrates. | - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. - Use a milder reducing agent like NaBH(OAc)₃. - Increase reaction time and/or temperature. |
| Formation of Byproducts | - Over-alkylation of the amine. - Formation of an alcohol from the reduction of the carbonyl starting material. | - Use a 1:1 stoichiometry of the amine and carbonyl compound. - Choose a more selective reducing agent. |
| Reaction Fails to Proceed | - Inactive reducing agent. - Poor quality of starting materials. | - Use a fresh bottle of the reducing agent. - Purify starting materials before use. |
Intramolecular and Double Reductive Amination: Advanced Strategies
For the synthesis of more complex, cyclic piperidine structures, intramolecular and double reductive amination strategies are invaluable.
Intramolecular Reductive Amination: This approach is particularly useful for constructing the piperidine ring itself from an acyclic precursor containing both an amine and a carbonyl group (or precursors to these functionalities). This is a key step in the synthesis of polyhydroxypiperidine iminosugars from carbohydrate precursors.[3]
Double Reductive Amination (DRA): This powerful one-pot reaction involves the cyclization of a dicarbonyl compound with an amine, forming two new C-N bonds and the piperidine ring in a single synthetic operation.[6] This method is highly efficient for accessing diverse N-substituted polyhydroxypiperidines.[6]
Visualizing Advanced Synthesis: Double Reductive Amination
The following diagram illustrates the concept of Double Reductive Amination for the formation of a piperidine ring from a dicarbonyl compound.
Caption: Conceptual workflow of a Double Reductive Amination (DRA) cascade reaction.
Conclusion and Future Outlook
Reductive amination stands as a robust and versatile tool in the synthetic chemist's arsenal for the preparation of piperidine derivatives. Its operational simplicity, functional group tolerance, and amenability to one-pot procedures make it an attractive method for both small-scale laboratory synthesis and large-scale industrial production. The continued development of novel and more efficient catalysts, particularly those based on earth-abundant metals, promises to further enhance the utility and sustainability of this important transformation.
References
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Hsu, J. L., Huang, S. Y., & Chen, S. H. (2009). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Journal of the American Society for Mass Spectrometry, 20(5), 875–883. [Link]
-
Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(10), 1335-1348. [Link]
-
Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st.... Retrieved from [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
Sheng, H., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]
-
Yadav, J. S., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]
-
Oda, A., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. ResearchGate. [Link]
-
Chamakuri, S., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]
-
Touchette, K. M. (2011). Reductive Amination Reaction. OpenBU. [Link]
-
Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]
-
Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. FLORE. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. [Link]
-
Zaragoza, F. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]
-
Beller, M., et al. (2025). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ResearchGate. [Link]
-
Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
-
Sheng, H., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed Central. [Link]
-
Beller, M., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(44), 14644-14648. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
Sources
Application Notes & Protocols: N-Alkylation Methods for Piperidine Compounds
Abstract
The N-alkylated piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1] The strategic introduction of alkyl and aryl groups to the piperidine nitrogen is a critical tool for modulating a molecule's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic methodologies for N-alkylation of piperidine, focusing on mechanistic rationale, comparative analysis, and field-tested protocols. We will explore the workhorse of reductive amination, the classical direct alkylation with halides, and the powerful palladium-catalyzed Buchwald-Hartwig amination.
Introduction: The Significance of the N-Alkyl Piperidine Scaffold
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals.[2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block. Functionalization of the ring nitrogen (N-alkylation) directly impacts the amine's basicity and steric profile, which are crucial for interactions with biological targets and for tuning pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion).
The choice of an N-alkylation strategy is a critical decision in a synthetic campaign, dictated by factors such as the availability of starting materials, required scale, functional group tolerance, and the potential for side reactions. This document serves as a practical guide to navigating these choices.
Method Selection: A Comparative Overview
Choosing the right N-alkylation method is paramount for synthetic efficiency. The following table provides a high-level comparison of the three main strategies discussed in this guide.
| Method | Primary Application | Key Reagents | Functional Group Tolerance | Common Issues |
| Reductive Amination | General N-alkylation with primary & secondary alkyl groups | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Very Good: Tolerates esters, amides, nitro groups, C-C multiple bonds.[3][4] | Requires carbonyl precursor; potential for over-reduction with harsh reagents. |
| Direct Alkylation | Simple N-alkylation with unhindered primary alkyl halides | Alkyl Halide (R-X), Base (e.g., K₂CO₃, DIPEA) | Moderate: Sensitive to base-labile groups. | Over-alkylation to quaternary ammonium salts; slower with hindered halides.[5][6] |
| Buchwald-Hartwig Amination | N-arylation and N-heteroarylation | Aryl Halide/Triflate, Palladium Catalyst, Ligand, Base | Good: Tolerates a wide range of functional groups.[7] | Catalyst sensitivity; cost of palladium and ligands; can be challenging with sterically hindered partners.[7] |
Method I: Reductive Amination - The Versatile Workhorse
Reductive amination is arguably the most reliable and widely used method for N-alkylation.[1] It involves the reaction of piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.[8] A key advantage of this method is the prevention of over-alkylation, a common problem with direct alkylation.[1][9]
Mechanistic Insight
The reaction proceeds in two main stages:
-
Iminium Ion Formation: The nucleophilic piperidine nitrogen attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration, often acid-catalyzed, forms a transient, electrophilic iminium ion.
-
Hydride Reduction: A reducing agent selectively delivers a hydride to the iminium carbon, yielding the N-alkylated piperidine.
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reagent for this transformation.[3][5] Its mild nature and steric bulk allow it to selectively reduce the iminium ion much faster than the starting aldehyde or ketone, permitting a convenient one-pot procedure.[3][8] This selectivity avoids the formation of unwanted alcohol byproducts.
Workflow & Mechanism Diagram
Caption: General workflow for N-alkylation via reductive amination.
Detailed Protocol: N-Benzylation of Piperidine
This protocol describes the synthesis of 1-benzylpiperidine from piperidine and benzaldehyde.
Materials:
-
Piperidine (1.0 eq.)
-
Benzaldehyde (1.05 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic, 0.1 eq.)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine (1.0 eq.) and the anhydrous solvent (DCE or DCM, approx. 0.1 M concentration).
-
Addition of Carbonyl: Add benzaldehyde (1.05 eq.) to the stirred solution. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[3] Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: In portions, carefully add sodium triacetoxyborohydride (1.5 eq.). The addition can be slightly exothermic. Maintain the temperature at room temperature.
-
Reaction Monitoring: Stir the reaction for 2-12 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Method II: Direct Alkylation with Alkyl Halides
This is a classical SN2 reaction where the piperidine nitrogen acts as a nucleophile, displacing a halide from an alkyl halide.[1][2] While straightforward, its primary limitation is the risk of over-alkylation.[5] The product, a tertiary amine, can compete with the starting piperidine for the alkyl halide, leading to the formation of a quaternary ammonium salt.
Mechanistic Considerations & Control
The reaction follows a standard SN2 pathway. To favor mono-alkylation:
-
Slow Addition: Adding the alkyl halide slowly to a solution containing an excess of piperidine ensures the halide is more likely to encounter the starting secondary amine.[6]
-
Base: A non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or a hindered amine base like DIPEA) is used to neutralize the H-X acid formed during the reaction, preventing the formation of piperidinium salts which are unreactive.[6]
-
Substrate: This method works best for reactive alkyl halides like primary iodides and bromides, as well as benzylic and allylic halides.
Detailed Protocol: N-Ethylation of Piperidine
This protocol details the synthesis of 1-ethylpiperidine using ethyl iodide.
Materials:
-
Piperidine (1.2 eq.)
-
Ethyl Iodide (1.0 eq.)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: In a round-bottom flask, suspend piperidine (1.2 eq.) and finely powdered K₂CO₃ (2.0 eq.) in anhydrous ACN.
-
Addition of Halide: Add ethyl iodide (1.0 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 4-16 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter off the inorganic salts and rinse the filter cake with a small amount of ACN.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution to remove any remaining salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by rotary evaporation (the product is volatile) to yield the N-ethylpiperidine.
Method III: Buchwald-Hartwig Amination for N-Arylation
For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is the state-of-the-art method.[7] This powerful palladium-catalyzed cross-coupling reaction forms a C-N bond between the piperidine nitrogen and an aryl halide or triflate.[7] Its success is highly dependent on the careful selection of the palladium source, phosphine ligand, and base.[7]
Mechanistic Insight
The reaction proceeds via a catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The piperidine coordinates to the palladium center, and a base deprotonates the nitrogen to form an amido complex.
-
Reductive Elimination: The N-aryl piperidine product is formed, regenerating the Pd(0) catalyst.
Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are crucial for facilitating the reductive elimination step, which is often rate-limiting, especially with challenging substrates.[7]
Workflow Diagram
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Detailed Protocol: N-Phenylation of Piperidine
This protocol describes the coupling of piperidine with bromobenzene.
Materials:
-
Piperidine (1.2 eq.)
-
Bromobenzene (1.0 eq.)
-
Pd₂(dba)₃ (Palladium source, 1-2 mol%)
-
RuPhos (Ligand, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (Base, 1.4 eq.)
-
Anhydrous Toluene
Procedure:
-
Setup: To an oven-dried Schlenk flask or sealed tube, add the Pd₂(dba)₃, RuPhos, and NaOtBu. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add anhydrous toluene, followed by piperidine (1.2 eq.) and bromobenzene (1.0 eq.) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[7]
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure N-phenylpiperidine.
Conclusion and Future Perspectives
The N-alkylation of piperidines is a fundamental and enabling transformation in organic synthesis and drug discovery. Reductive amination stands out for its versatility and control, direct alkylation offers simplicity for certain substrates, and Buchwald-Hartwig amination provides unparalleled access to N-aryl derivatives. As synthetic chemistry evolves, new methods continue to emerge, offering milder conditions, broader scope, and improved sustainability, further empowering chemists to create the next generation of piperidine-containing molecules.
References
- BenchChem (2025).
- BenchChem (2025).
- Organic Chemistry Portal. Sodium triacetoxyborohydride.
- Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
- ChemicalBook (2024).
- BenchChem (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
- BenchChem (2025).
- Fleurisson, C., et al. (2023). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry.
- Master Organic Chemistry (2017).
- ResearchGate (2017).
- Abdel-Magid, A. F., et al. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Journal of Organic Chemistry.
- Cawley, M. J., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Ju, Y., & Vedejs, E. (2004).
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Application Notes and Protocols: Dimethyl-(2-piperidin-4-yl-ethyl)-amine in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the identification and utilization of privileged scaffolds are paramount to the efficient development of novel therapeutics. Dimethyl-(2-piperidin-4-yl-ethyl)-amine, a seemingly simple yet remarkably versatile chemical entity, has emerged as a significant building block in medicinal chemistry. Its unique structural features, combining a basic piperidine ring with a flexible dimethylaminoethyl side chain, offer a compelling foundation for crafting molecules with diverse pharmacological activities.
The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and ability to engage in various non-covalent interactions make it an attractive component for designing ligands that can effectively bind to biological targets. The addition of the dimethylaminoethyl group introduces a tertiary amine, which can serve as a key pharmacophore, a protonatable center for modulating physicochemical properties, or a handle for further chemical elaboration.[4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will delve into its role as a critical fragment in drug design, explore its incorporation into various therapeutic agents, and provide detailed protocols for its synthesis and characterization. Our aim is to equip you with the foundational knowledge and practical insights necessary to leverage this powerful scaffold in your own drug discovery endeavors.
Physicochemical Properties and Structural Attributes
A thorough understanding of a molecule's physicochemical properties is fundamental to its successful application in medicinal chemistry. This compound, in its free base form, possesses characteristics that make it an attractive starting point for drug design.
| Property | Value | Source |
| Molecular Formula | C9H20N2 | PubChem[5] |
| Molecular Weight | 156.27 g/mol | PubChem[5] |
| Predicted XlogP | 0.9 | PubChem[5] |
| Monoisotopic Mass | 156.1626 g/mol | PubChem[5] |
Table 1: Key Physicochemical Properties of this compound.
The molecule's moderate lipophilicity, as indicated by the predicted XlogP value, suggests a favorable balance for oral absorption and cell permeability. The presence of two basic nitrogen atoms allows for the formation of salts, which can significantly enhance aqueous solubility and facilitate formulation.[6][7][8]
Strategic Applications in Drug Discovery
The true power of this compound lies in its adaptability as a molecular scaffold. Its constituent parts can be strategically employed to address various challenges in drug design, from establishing key binding interactions to fine-tuning pharmacokinetic profiles.
A Privileged Fragment for Receptor Engagement
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[9][10][11] This approach involves screening small, low-molecular-weight compounds ("fragments") that can bind to a biological target with high ligand efficiency. This compound embodies the principles of an ideal fragment. Its piperidine ring can occupy hydrophobic pockets within a binding site, while the dimethylaminoethyl chain can form crucial hydrogen bonds or ionic interactions.
For instance, the piperidine core is a well-established pharmacophore for a multitude of G protein-coupled receptors (GPCRs) and ion channels.[2][3] The tertiary amine of the side chain can act as a proton acceptor, engaging with acidic residues like aspartate or glutamate, which are frequently found in the binding sites of these targets.
The "Southern" Basic Group in Kinase Inhibitors
In the design of kinase inhibitors, the inclusion of a basic amine that can interact with the conserved aspartate residue in the DFG motif of the kinase hinge region is a common and effective strategy. The dimethylaminoethyl moiety of our title compound is perfectly suited for this role. By incorporating this scaffold into a larger molecule, medicinal chemists can anchor their inhibitor to this key interaction point, thereby enhancing potency and selectivity.
Caption: Interaction of the dimethylaminoethyl group with the DFG motif.
Modulator of Physicochemical Properties and Pharmacokinetics
The two basic centers in this compound provide a powerful handle for tuning a molecule's physicochemical properties. By controlling the pKa of these amines through structural modifications, one can influence a compound's solubility, permeability, and plasma protein binding. This, in turn, allows for the optimization of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Synthetic Protocols and Characterization
The successful application of this compound in a drug discovery program relies on efficient and scalable synthetic routes. Below, we provide a general, yet robust, protocol for its preparation.
Protocol 1: Synthesis of this compound
This protocol outlines a common synthetic route, often starting from commercially available piperidine-4-acetic acid derivatives.
Materials:
-
Ethyl piperidine-4-acetate
-
Lithium aluminum hydride (LAH)
-
Dry tetrahydrofuran (THF)
-
Dimethylamine solution (in THF or as a gas)
-
Methanol
-
Sodium borohydride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reduction of the Ester:
-
To a stirred suspension of LAH in dry THF at 0 °C, add a solution of ethyl piperidine-4-acetate in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain 2-(piperidin-4-yl)ethanol.
-
-
Oxidation to the Aldehyde:
-
Dissolve the 2-(piperidin-4-yl)ethanol in DCM.
-
Add a suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane) portion-wise at room temperature.
-
Stir the reaction for 2 hours, then filter through a pad of Celite.
-
Concentrate the filtrate to yield the crude (piperidin-4-yl)acetaldehyde.
-
-
Reductive Amination:
-
Dissolve the crude aldehyde in methanol.
-
Add a solution of dimethylamine in THF.
-
After stirring for 30 minutes, add sodium borohydride portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and concentrate under reduced pressure.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of DCM/Methanol (with 0.1% triethylamine) to afford the pure this compound.
-
Characterization:
-
¹H and ¹³C NMR: To confirm the structure and purity of the final compound.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Case Study: Application in the Development of Sigma-1 Receptor Ligands
A notable application of the (2-aminoethyl)piperidine scaffold, a close structural analog of our title compound, is in the development of sigma-1 (σ1) receptor ligands.[12] These ligands have shown potential in treating various central nervous system disorders. In a published study, researchers synthesized a series of 4-(2-aminoethyl)piperidine derivatives and evaluated their binding affinity for the σ1 receptor.[12]
The study highlighted that modifications to both the piperidine nitrogen and the terminal amine of the ethyl chain significantly impacted receptor affinity and selectivity.[12] This underscores the importance of the scaffold's modular nature, allowing for systematic structure-activity relationship (SAR) studies.
Caption: Modular nature of the scaffold for SAR studies.
Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal
This compound is more than just a simple chemical building block; it is a versatile and powerful tool in the hands of the medicinal chemist. Its inherent structural features, coupled with its synthetic accessibility, make it an invaluable scaffold for the design and development of novel therapeutics across a wide range of disease areas. By understanding its fundamental properties and strategic applications, researchers can unlock its full potential to create the next generation of life-saving medicines.
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Oakwood Chemical. Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride. [Link]
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Wikipedia. Piperidine. [Link]
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Schläger, T., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 22(10), 1699. [Link]
-
ChemBK. 1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride. [Link]
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Kuznetsov, I. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4835. [Link]
-
PubMed. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. [Link]
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Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]
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de Kloe, G. E., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Medicinal Chemistry Research, 31(8), 1269-1282. [Link]
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Boston University. Development and applications of fragment based drug design methods. [Link]
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The Strategic Incorporation of Dimethyl-(2-piperidin-4-yl-ethyl)-amine in the Synthesis of Novel GPCR Ligands: An Application Note
Introduction: The Piperidine Moiety as a Privileged Scaffold in GPCR Ligand Design
G-protein coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, making them a primary focus of drug discovery efforts.[1][2][3] The design of potent and selective GPCR ligands is a cornerstone of modern medicinal chemistry. Within the vast chemical space of GPCR modulators, the piperidine ring stands out as a "privileged scaffold." Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, including improved aqueous solubility, metabolic stability, and the potential to form crucial interactions with receptor binding pockets.[4][5] The saturated heterocyclic nature of the piperidine ring allows it to adopt a stable chair conformation, presenting substituents in well-defined spatial orientations for optimal receptor engagement.[6] This application note delves into the synthetic utility and strategic application of a specific, highly functionalized piperidine building block: Dimethyl-(2-piperidin-4-yl-ethyl)-amine .
The unique structural features of this compound, namely the basic dimethylaminoethyl side chain at the 4-position and the secondary amine of the piperidine ring, offer medicinal chemists a versatile handle for molecular elaboration. The tertiary amine of the dimethylaminoethyl group can serve as a key pharmacophoric element, engaging in ionic or hydrogen bond interactions within the GPCR binding site. Simultaneously, the secondary amine of the piperidine ring provides a convenient point for the introduction of diverse substituents, allowing for the fine-tuning of a ligand's pharmacological profile, including its affinity, selectivity, and functional activity (agonist, antagonist, or allosteric modulator).[7][8][9]
This document will provide a detailed examination of the synthetic strategies for incorporating this building block into potential GPCR ligands, a comprehensive experimental protocol for a representative synthetic transformation, and an analysis of the structure-activity relationship (SAR) considerations that guide its use.
Synthetic Strategies and Mechanistic Rationale
The primary synthetic utility of this compound lies in the reactivity of its secondary amine. This nucleophilic center can be readily functionalized through various N-alkylation and N-acylation reactions to append larger molecular fragments, ultimately leading to the final GPCR ligand.
Reductive Amination: A Robust and Versatile Approach
One of the most powerful and widely used methods for the N-alkylation of secondary amines is reductive amination.[10][11] This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate through the reaction of the piperidine's secondary amine with an aldehyde or ketone. This intermediate is then reduced in situ to the corresponding tertiary amine by a mild and selective reducing agent.
The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is particularly advantageous.[10][11] It is less basic and more selective for the reduction of iminium ions over carbonyl compounds, minimizing side reactions and leading to cleaner reaction profiles and higher yields. The overall workflow for the incorporation of this compound via reductive amination is depicted below.
Figure 1: A generalized workflow for the N-alkylation of this compound via reductive amination.
Detailed Experimental Protocol: Synthesis of a Model GPCR Ligand Scaffold
The following protocol details a representative synthesis of a tertiary amine derived from this compound and a substituted benzaldehyde. This transformation exemplifies the incorporation of the building block into a larger molecular framework.
Objective: To synthesize N-((4-fluorophenyl)methyl)-4-(2-(dimethylamino)ethyl)piperidine.
Materials:
-
This compound
-
4-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM).
-
To this stirred solution, add 4-fluorobenzaldehyde (1.1 equivalents).
-
Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over a period of 15 minutes. An exothermic reaction may be observed.
-
Continue to stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((4-fluorophenyl)methyl)-4-(2-(dimethylamino)ethyl)piperidine.
Data Presentation:
| Parameter | Expected Value |
| Yield | 75-90% |
| Purity (by LC-MS) | >95% |
| ¹H NMR | Consistent with the proposed structure |
| Mass Spectrometry | [M+H]⁺ corresponding to the product's molecular weight |
Structure-Activity Relationship (SAR) Insights
The strategic incorporation of the this compound scaffold allows for systematic exploration of the structure-activity relationship (SAR) to optimize ligand properties.
Figure 2: Key diversification points for SAR studies using the this compound scaffold.
-
Piperidine Nitrogen (N1): As demonstrated in the protocol, the secondary amine of the piperidine ring is the primary point for introducing diversity. The nature of the substituent introduced at this position will significantly influence the ligand's interaction with the receptor. For instance, appending aromatic or heteroaromatic moieties can lead to beneficial π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. The length and flexibility of the linker connecting the piperidine nitrogen to other parts of the molecule are also critical for achieving the optimal binding pose.[6][12][13]
-
Dimethylaminoethyl Sidechain: The tertiary amine of the sidechain is often a crucial pharmacophoric feature, capable of forming a salt bridge with an acidic residue (e.g., aspartic acid) commonly found in the transmembrane domains of aminergic GPCRs.[4][6] The basicity of this nitrogen can be modulated to fine-tune the strength of this interaction and influence the overall pharmacokinetic properties of the compound. For example, replacing the dimethylamino group with other cyclic or acyclic amines can alter the pKa and steric profile, leading to changes in affinity and selectivity.[14]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel GPCR ligands. Its bifunctional nature allows for the strategic introduction of key pharmacophoric elements and diverse chemical functionalities. The robust and efficient synthetic methodologies for its incorporation, particularly reductive amination, make it an attractive starting material for the construction of compound libraries for high-throughput screening and lead optimization. A thorough understanding of the SAR principles governing the interactions of the piperidine core and the dimethylaminoethyl sidechain will continue to guide the rational design of next-generation GPCR-targeted therapeutics.
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Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]
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Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]
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Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. PubMed. [Link]
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Structure activity relationship of piperidine derivatives. ResearchGate. [Link]
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Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. PubMed. [Link]
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Structure-guided development of heterodimer-selective GPCR ligands. PubMed Central. [Link]
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Synthesis and pharmacological characterization of bivalent and fluorescent ligands to detect receptor dimerization for the D2-H3. Publikationsserver der Universität Regensburg. [Link]
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Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PubMed Central. [Link]
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How ligands illuminate GPCR molecular pharmacology. PubMed Central. [Link]
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Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]
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Revolutionizing GPCR-ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. PubMed. [Link]
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Multiple Allosteric Sites Allow for Synergistic Enhancement of GPCR Signaling. bioRxiv. [Link]
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Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central. [Link]
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N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. PubMed. [Link]
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Covalent allosteric modulation: an emerging strategy for GPCRs drug discovery. PubMed Central. [Link]
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New Pipelines for Novel Allosteric GPCR Modulators. PubMed Central. [Link]
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Application Notes & Protocols: Characterization of Dimethyl-(2-piperidin-4-yl-ethyl)-amine in Neuropharmacology
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically successful drugs targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile framework for modulating various neuroreceptors.[2] This guide focuses on Dimethyl-(2-piperidin-4-yl-ethyl)-amine, a molecule featuring this critical piperidine core.[3][4] Given the extensive literature linking substituted piperidines to the modulation of sigma receptors, this document outlines a comprehensive strategy to characterize the neuropharmacological profile of this compound, hypothesizing its primary mechanism of action involves interaction with these unique receptor proteins.[5][6]
Sigma receptors, particularly the sigma-1 (σ1) subtype, are not classical G-protein coupled receptors or ion channels but rather unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.[7][8] Their modulation can influence a host of downstream signaling events, making them attractive targets for neurodegenerative diseases, psychiatric disorders, and neuropathic pain.[6][8]
This document provides an integrated series of protocols, from initial receptor binding affinity and functional activity determination in vitro to subsequent in vivo behavioral assessment. The causality behind each experimental choice is explained to provide a robust framework for generating a comprehensive pharmacological profile.
Section 1: Hypothesized Mechanism of Action & Signaling Pathway
The primary hypothesis is that this compound acts as a ligand for the σ1 receptor. The σ1 receptor functions as a molecular chaperone that can modulate the activity of numerous client proteins, including G-protein coupled receptors (GPCRs) and ion channels.[7] A key signaling pathway influenced by σ1 receptor activation is the modulation of adenylyl cyclase activity via interaction with Gαi subunits. Agonist binding to the σ1 receptor can stabilize its interaction with G-protein subunits, leading to an inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[9] This pathway is a critical node in cellular signaling and provides a measurable functional output for ligand activity.
Caption: Hypothesized σ1 receptor signaling pathway.
Section 2: In Vitro Characterization Protocols
In vitro analysis is essential to quantify the direct interaction of the compound with its putative targets and to understand the functional consequences of this binding.
Radioligand Binding Assays for Sigma Receptors
Rationale: The first step is to determine if this compound binds to σ1 and σ2 receptors and to quantify its affinity (Ki) and selectivity. A competitive inhibition assay is employed where the compound competes with a known high-affinity radioligand for binding to the receptor.
Caption: Workflow for radioligand binding assays.
Protocol 2.1.1: σ1 Receptor Competitive Binding Assay [7][8]
-
Receptor Source: Guinea pig brain membranes (high density of σ1 receptors).
-
Radioligand: [3H]-(+)-pentazocine ([3H]-(+)-PTZ), a selective σ1 receptor ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Prepare serial dilutions of this compound (e.g., 10 µM to 0.1 nM).
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution, 50 µL of radioligand (at a final concentration near its Kd, e.g., 2 nM [3H]-(+)-PTZ), and 50 µL of membrane homogenate (approx. 150 µg protein).
-
Define non-specific binding (NSB) using a high concentration of a known σ1 ligand (e.g., 10 µM Haloperidol).
-
Define total binding by adding assay buffer instead of a competitor.
-
Incubate plates at room temperature for 120 minutes.[10]
-
Terminate the assay by rapid filtration through GF/B glass fiber filters, followed by three washes with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the IC50 from the competition curve and convert to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2.1.2: σ2 Receptor Competitive Binding Assay [7][10]
-
Receptor Source: Rat liver membranes.
-
Radioligand: [3H]-1,3-di-o-tolyl-guanidine ([3H]-DTG), a non-selective sigma ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Follow the same procedural steps as the σ1 assay.
-
Crucial Note: To isolate σ2 binding, it has been common practice to "mask" σ1 sites with a selective unlabeled ligand like (+)-pentazocine. However, recent evidence strongly suggests this method is flawed and can lead to artificially inflated Kd values for the radioligand, skewing the results.[10][11] It is therefore recommended to perform the assay in cell lines or tissues that do not express σ1 receptors or to use advanced analytical methods if co-expression is unavoidable.
-
Define NSB using a high concentration of a known ligand like Haloperidol (10 µM).
-
Incubate plates at room temperature for 120-240 minutes.[10][11]
-
Process and analyze data as described for the σ1 assay.
-
| Target | Example Radioligand | Expected Data (Hypothetical) |
| σ1 Receptor | [3H]-(+)-pentazocine | Ki = 15 nM |
| σ2 Receptor | [3H]-DTG | Ki = 850 nM |
| Dopamine D2 | [3H]-Spiperone | Ki > 10,000 nM |
| 5-HT2A | [3H]-Ketanserin | Ki > 10,000 nM |
Functional Assay: Gαi-Coupled cAMP Inhibition
Rationale: Binding affinity does not reveal function (agonist, antagonist, or inverse agonist). Since σ1 receptor activation can inhibit adenylyl cyclase, we can measure changes in intracellular cAMP levels in response to the compound. A decrease in cAMP upon compound application would suggest agonist activity. This protocol utilizes a bioluminescent reporter system for high sensitivity and throughput.[9][12][13]
Caption: Workflow for a GloSensor™ cAMP functional assay.
Protocol 2.2.1: cAMP Inhibition Assay [9][14]
-
Cell Line: HEK293 cells stably co-expressing the human σ1 receptor and a cAMP-sensitive biosensor (e.g., Promega's GloSensor™-22F).
-
Materials: White, opaque 96-well plates, GloSensor™ cAMP Reagent, Forskolin.
-
Procedure:
-
Cell Preparation: The day prior to the assay, seed the cells into 96-well plates at a density of ~2 x 10^4 cells per well and incubate overnight.[9]
-
Reagent Equilibration: Remove culture medium and add 80 µL of GloSensor™ cAMP Reagent equilibration medium. Incubate at room temperature for 2 hours.[9]
-
Compound Addition: Add 10 µL of this compound dilutions to the appropriate wells. To test for antagonist activity, co-incubate with a known σ1 agonist. Incubate for 15 minutes.
-
Adenylyl Cyclase Stimulation: Add 10 µL of forskolin solution to all wells to induce cAMP production. The final forskolin concentration should be one that elicits ~80% of the maximal response (EC80), determined in separate experiments.
-
Data Acquisition: Incubate for 20 minutes at room temperature, then measure luminescence using a plate-reading luminometer. A decrease in the forskolin-stimulated signal indicates Gαi coupling and agonist activity.
-
Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
-
| Assay Mode | Parameter | Expected Data (Hypothetical) |
| Agonist | EC50 | 45 nM |
| Antagonist | IC50 | > 10,000 nM |
Section 3: In Vivo Assessment Protocol
In vivo studies are crucial to determine if the compound's in vitro activity translates into a physiological or behavioral effect in a whole organism.
Behavioral Model: Novel Object Recognition (NOR) Task
Rationale: The σ1 receptor is implicated in learning and memory.[8] The NOR task is a robust and widely used behavioral assay to assess recognition memory in rodents. It relies on the innate tendency of rodents to explore novel objects more than familiar ones.[15][16] A positive result in this assay would suggest the compound has cognitive-enhancing potential.
Caption: Experimental timeline for the Novel Object Recognition task.
Protocol 3.1.1: Novel Object Recognition (NOR) in Mice [15]
-
Apparatus: An open-field arena (e.g., 40x40x40 cm), dimly lit to reduce anxiety.
-
Animals: Adult male C57BL/6 mice.
-
Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 10 minutes to acclimate.
-
Dosing (Day 2): Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via the desired route (e.g., intraperitoneal, oral) 30-60 minutes before the training phase.
-
Training Phase (T1): Place two identical objects (A1 and A2) in opposite corners of the arena. Allow the mouse to explore for 10 minutes. Record the time spent exploring each object. Exploration is defined as the nose pointing toward the object within a 2 cm distance.
-
Inter-Trial Interval (ITI): Return the mouse to its home cage for a defined period (e.g., 1 hour or 24 hours to test short-term or long-term memory, respectively).
-
Test Phase (T2): Place one of the familiar objects (A) and one new, novel object (B) back into the arena. Allow the mouse to explore for 5 minutes, recording the time spent exploring each object (t_familiar and t_novel).
-
Data Analysis: Calculate the Discrimination Index (DI) as: DI = (t_novel - t_familiar) / (t_novel + t_familiar) A positive DI indicates the mouse remembers the familiar object and preferentially explores the novel one. Compare the DI of the compound-treated group to the vehicle group using an appropriate statistical test (e.g., t-test or ANOVA).
-
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (DI) (Hypothetical Mean ± SEM) |
| Vehicle | - | 0.15 ± 0.05 |
| Compound | 3 | 0.45 ± 0.08 |
| Compound | 10 | 0.52 ± 0.07 |
| *p < 0.05 vs. Vehicle |
Summary & Data Integration
By systematically executing these protocols, a researcher can build a comprehensive pharmacological profile for this compound. The data from the binding assays will establish its affinity and selectivity for sigma receptors. The cAMP functional assay will define its action as an agonist or antagonist. Finally, the NOR behavioral task will provide crucial evidence of its potential cognitive-enhancing effects in vivo. Together, these results will provide a strong foundation for further preclinical development and mechanistic studies.
References
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Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Retrieved from [Link]
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21. Retrieved from [Link]
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Olton, D. S., & Wenk, L. (1990). The development of behavioral tests to assess the effects of cognitive enhancers. Pharmacopsychiatry, 23 Suppl 2, 65–69. Retrieved from [Link]
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An, S., & Tolliday, N. (2010). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]
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Sestito, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules (Basel, Switzerland), 27(19), 6271. Retrieved from [Link]
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Yang, X., et al. (2016). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 87(1), 115–121. Retrieved from [Link]
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Bartoccini, F., et al. (2024). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & pharmacotherapy, 192, 118603. Retrieved from [Link]
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Krasavin, M. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Molecules (Basel, Switzerland), 27(19), 6433. Retrieved from [Link]
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PubChem. (n.d.). Dimethyl-(2-piperidin-2-yl-ethyl)-amine. National Center for Biotechnology Information. Retrieved from [Link]
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de Oliveira, G. A., et al. (2021). 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-One-Loaded Polymeric Nanocapsules: In Vitro Antiglioma Activity and In Vivo Toxicity Evaluation. Molecular neurobiology, 58(4), 1739–1753. Retrieved from [Link]
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de C. P. de Souza, M., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. New Journal of Chemistry, 48(1), 195–206. Retrieved from [Link]
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Ismaili, L., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules (Basel, Switzerland), 25(24), 5917. Retrieved from [Link]
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Hu, L. Y., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & medicinal chemistry, 8(6), 1203–1212. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2023). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Journal of the Indian Chemical Society, 100(10), 101150. Retrieved from [Link]
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Husbands, S. M., et al. (2010). Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl -piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. Bioorganic & medicinal chemistry, 18(14), 5056–5064. Retrieved from [Link]
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Husbands, S. M., et al. (2010). Further delineation of hydrophobic binding sites in dopamine D(2)/D(3) receptors for N-4 substituents on the piperazine ring of the hybrid template 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. Bioorganic & medicinal chemistry, 18(14), 5056–5064. Retrieved from [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. Retrieved from [Link]
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Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 280, 117001. Retrieved from [Link]
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Application Notes & Protocols: Dimethyl-(2-piperidin-4-yl-ethyl)-amine as a Versatile Scaffold for Novel Antifungal Agents
Introduction: The Piperidine Scaffold in Antifungal Drug Discovery
The relentless emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. This necessitates the urgent development of novel antifungal agents with distinct mechanisms of action. The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, has proven to be a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] In the realm of antifungal research, piperidine and its derivatives have a well-established history. For instance, the morpholine and piperidine structures are central to agrochemical fungicides like fenpropidin and fenpropimorph, and the therapeutic agent amorolfine, which all function by inhibiting ergosterol biosynthesis.[4] This foundational knowledge provides a strong rationale for exploring novel piperidine-based compounds as next-generation antifungals.
This document outlines the potential of Dimethyl-(2-piperidin-4-yl-ethyl)-amine as a versatile building block for the synthesis of new antifungal agents. While direct literature on this specific starting material for antifungal development is nascent, its structural features—a tertiary amine and a secondary amine within a piperidine ring—offer rich chemical handles for diversification and the generation of extensive compound libraries. We will provide detailed synthetic protocols, screening methodologies, and a discussion on potential structure-activity relationships (SAR) to guide researchers in this promising area.
Chemical Properties of the Building Block
-
IUPAC Name: N,N-dimethyl-2-(piperidin-4-yl)ethanamine[5]
-
Molecular Formula: C9H20N2[5]
-
Molecular Weight: 156.27 g/mol [6]
-
CAS Number: 102308-48-5[7]
The key reactive sites of this compound for derivatization are the secondary amine on the piperidine ring and the tertiary dimethylamino group. The secondary amine is particularly amenable to a wide range of chemical transformations, allowing for the introduction of diverse substituents to explore the chemical space for antifungal activity.
Synthetic Strategy: From Building Block to Bioactive Candidate
The core synthetic strategy involves the derivatization of the secondary amine of the piperidine ring of this compound. A highly effective and versatile method for this is reductive amination .[4] This reaction allows for the introduction of a wide variety of substituents, including alkyl, aryl, and heterocyclic moieties.
General Protocol for Reductive Amination
This protocol is adapted from established methods for the synthesis of 4-aminopiperidine derivatives with demonstrated antifungal activity.[4]
Objective: To synthesize a library of N-substituted derivatives of this compound.
Materials:
-
This compound
-
A diverse library of aldehydes or ketones
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (DCM or DCE).
-
Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.1 - 1.5 eq) to the solution. If the carbonyl compound is a solid, it can be added directly.
-
Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.
-
Reducing Agent: Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, so slow addition is recommended.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the desired N-substituted derivative.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Illustrative Synthetic Workflow
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experimental procedure for coupling reactions with Dimethyl-(2-piperidin-4-yl-ethyl)-amine
An Application Guide to Amide Coupling Reactions with Dimethyl-(2-piperidin-4-yl-ethyl)-amine
Abstract
This comprehensive guide provides detailed application notes and protocols for the successful amide coupling of this compound with a variety of carboxylic acids. This document is intended for researchers, medicinal chemists, and drug development professionals. We delve into the foundational principles of amide bond formation, address the specific steric challenges posed by this substrate, and present field-proven, step-by-step protocols using both classic and advanced coupling reagents. The protocols are designed to be self-validating, with integrated troubleshooting and optimization strategies to ensure high-yield, high-purity outcomes.
Introduction: The Significance and Challenges of a Privileged Scaffold
This compound is a valuable building block in medicinal chemistry. The piperidine ring is a privileged structure found in numerous pharmaceuticals, and the N,N-dimethyl ethylamine sidechain can impart desirable physicochemical properties, such as improved solubility or specific receptor interactions.[1][2]
The primary synthetic utility of this compound lies in the acylation of its secondary amine within the piperidine ring to form an amide bond. However, this transformation is not without its challenges. The nucleophilicity of the target secondary amine is sterically hindered by the adjacent bulky ethyl-dimethylamine group and the axial protons of the piperidine ring in its preferred chair conformation. This steric hindrance can significantly slow down reaction rates, leading to incomplete conversions and the potential for side reactions.[3][4] Therefore, the careful selection of coupling reagents and reaction conditions is paramount for success.
This guide will equip the modern chemist with the necessary tools and knowledge to efficiently and reliably perform coupling reactions with this challenging yet important substrate.
The Chemistry of Amide Bond Formation: An Overview
The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium-carboxylate salt.[5][6] Modern amide synthesis relies on the activation of the carboxylic acid to create a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine. This is achieved using a "coupling reagent."
The overall process can be broken down into two key steps:
-
Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride.[7][8]
-
Coupling: The amine nucleophile attacks the activated carbonyl carbon, displacing the activated leaving group and forming the thermodynamically stable amide bond.
Key players in this reaction include:
-
Coupling Reagents: Molecules designed to facilitate the activation step (e.g., EDC, HATU).
-
Additives: Reagents like 1-Hydroxybenzotriazole (HOBt) or OxymaPure that can trap the activated intermediate to form a more stable, yet still highly reactive, active ester. This strategy minimizes side reactions and reduces the risk of racemization when coupling chiral carboxylic acids.[9][10][11]
-
Bases: Non-nucleophilic, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are used to neutralize the acid formed during the reaction and ensure the amine nucleophile remains in its free, unprotonated state.[5][10]
Experimental Protocols for Coupling with this compound
Given the steric hindrance of the target amine, high-reactivity coupling reagents are often preferred. However, classic carbodiimide methods can also be effective with careful optimization. Below are detailed protocols for three robust methods.
Protocol 1: EDC/HOBt Mediated Coupling - The Workhorse Method
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, in conjunction with HOBt. It is a cost-effective and widely used procedure. The byproduct, an N-acylurea, is water-soluble, simplifying purification.[6][9][12][13]
Step-by-Step Protocol:
-
Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration relative to the carboxylic acid).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) to the stirred solution. Allow the activation to proceed for 15-30 minutes at 0 °C.
-
Amine Addition: To the pre-activated mixture, add a solution of this compound (1.1 eq) and DIPEA (2.5 eq) in a small amount of the reaction solvent.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, the reaction may require 12-24 hours for completion.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and finally with brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Protocol 2: HATU-Mediated Coupling - The High-Efficiency Method
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent. It is particularly effective for sterically hindered amines and for minimizing racemization.[9][14][15] The reaction mechanism involves the formation of a highly reactive HOAt active ester.[5][15]
Step-by-Step Protocol:
-
Preparation: In a dry, nitrogen-flushed round-bottom flask, combine the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M).
-
Amine Addition: Add this compound (1.1 eq) to the mixture.
-
Base Addition & Reaction: Cool the mixture to 0 °C and add DIPEA (3.0 eq). Remove the ice bath and stir at room temperature for 2-6 hours. The reaction is typically much faster than with EDC/HOBt. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (effective for removing DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product using flash column chromatography.
Comparative Summary of Coupling Conditions
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Coupling Reagent | EDC·HCl | HATU |
| Additive | HOBt | None (HOAt is part of HATU) |
| Base | DIPEA | DIPEA |
| Typical Solvent | DMF, DCM | DMF |
| Relative Speed | Slower (12-24 h) | Faster (2-6 h) |
| Cost | Lower | Higher |
| Efficiency for Hindered Amines | Good | Excellent[4][15] |
| Byproduct Removal | Aqueous wash | Aqueous wash |
Visualization of Workflow and Mechanism
General Experimental Workflow
The following diagram outlines the typical workflow for the amide coupling, work-up, and purification process.
Caption: General workflow for amide coupling reactions.
HATU Activation Mechanism
This diagram illustrates the key steps in the HATU-mediated activation of a carboxylic acid, which is highly effective for hindered substrates.
Caption: Simplified mechanism of HATU activation.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise, particularly with difficult substrates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient reactivity of coupling agent. 2. Inactive (wet) reagents or solvents. 3. Insufficient reaction time. | 1. Switch to a more powerful reagent (e.g., EDC → HATU).[15][16] 2. Use freshly opened or properly dried anhydrous solvents and reagents. 3. Extend the reaction time to 24 hours and monitor periodically. |
| Incomplete Reaction | 1. Severe steric hindrance. 2. Insufficient equivalents of reagents. | 1. Increase the reaction temperature to 40-50 °C. 2. Perform a "double coupling": after the initial reaction time, add a second portion of coupling reagent and base.[16] |
| Multiple Spots on TLC (Side Products) | 1. Racemization of an α-chiral carboxylic acid. 2. Side reaction of the coupling reagent. 3. N-acylation of the urea byproduct (with carbodiimides). | 1. Ensure an additive like HOBt or Oxyma is used. Perform the reaction at 0 °C.[9][10] 2. Use pre-activation (for EDC/HOBt) to consume the EDC before adding the amine. 3. Ensure efficient work-up to remove byproducts. |
| Difficulty Removing Byproducts | 1. Urea byproduct from DCC is insoluble. 2. DMF is difficult to remove. | 1. Use EDC instead of DCC for solution-phase chemistry, as the urea byproduct is water-soluble.[8][13] 2. For DMF removal, perform multiple washes with 5% LiCl solution or brine. |
Conclusion
The successful amide coupling of this compound is readily achievable with a rational approach to experimental design. While its sterically hindered nature presents a challenge, employing highly efficient coupling reagents like HATU or optimized carbodiimide protocols provides a clear path to the desired products. By understanding the underlying principles of activation and carefully controlling reaction conditions, researchers can effectively utilize this valuable building block in the synthesis of novel chemical entities for drug discovery and development.
References
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National Center for Biotechnology Information (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PubMed Central. [Link]
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Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
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National Center for Biotechnology Information (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
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Aapptec Peptides. Coupling Reagents. [Link]
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Fisher Scientific. Amide Synthesis. [Link]
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ResearchGate (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
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ACS Green Chemistry. Greening cross coupling reactions by using sustainable solvents/bases blends. [Link]
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MDPI (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Organic Syntheses. (2013) Solution-Phase Synthesis of a-Aminoxy Peptides Utilizing a-Aminoxy Acids. [Link]
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ACS Publications (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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Reddit (2023). Side reactions with HBTU amide coupling?. [Link]
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Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
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Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
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PubChem. Dimethyl[2-(piperidin-4-yl)ethyl]amine. [Link]
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Oakwood Chemical. Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride. [Link]
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ResearchGate (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
MDPI (2018). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
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Royal Society of Chemistry (2023). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. [Link]
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Organic Syntheses. (2014) A Mild and Efficient Synthesis of N-Acyl-N,N’-dialkylureas. [Link]
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LibreTexts Chemistry (2022). 21.7: Chemistry of Amides. [Link]
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Common Organic Chemistry. Amine to Amide (Coupling) - Common Conditions. [Link]
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National Center for Biotechnology Information (1981). Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. PubMed. [Link]
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American Pharmaceutical Review (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
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ScholarWorks (2023). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. [Link]
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National Center for Biotechnology Information (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. PubMed Central. [Link]
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ResearchGate (2020). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. [Link]
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Application Note: Comprehensive Analytical Characterization of Dimethyl-(2-piperidin-4-yl-ethyl)-amine
Abstract
This document provides a detailed guide to the analytical characterization of Dimethyl-(2-piperidin-4-yl-ethyl)-amine, a key intermediate and structural motif in pharmaceutical development. We present a multi-faceted analytical approach combining chromatography and spectroscopy to ensure unambiguous identification, purity assessment, and structural elucidation. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices. Our approach integrates High-Performance Liquid Chromatography (HPLC) for separation and quantification, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, Nuclear Magnetic Resonance (NMR) for definitive structural assignment, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group verification.
Introduction and Physicochemical Profile
This compound is a tertiary amine containing a piperidine scaffold. Such structures are prevalent in active pharmaceutical ingredients (APIs), making the rigorous characterization of this compound critical for ensuring the quality, safety, and efficacy of potential drug candidates. An impurity in a starting material or intermediate can lead to the formation of undesired, potentially toxic side-products in subsequent synthetic steps. Therefore, a robust analytical workflow is paramount.
The initial step in any analytical characterization is to understand the fundamental physicochemical properties of the analyte. These properties govern the selection of appropriate analytical techniques and parameters, such as the choice of solvent, chromatographic conditions, and ionization technique in mass spectrometry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₂₀N₂ | PubChem[1] |
| Molecular Weight (Free Base) | 156.27 g/mol | PubChem |
| Monoisotopic Mass | 156.16264 Da | PubChem[1] |
| Form | Dihydrochloride salt is a common commercial form[2][3] | CymitQuimica, ChemicalBook[2][3] |
| Molecular Weight (Dihydrochloride) | 229.19 g/mol | CymitQuimica[2] |
| Predicted XlogP | 0.9 - 1.1 | PubChem[4] |
| Predicted pKa | Basic (due to two amine groups) | Inferred from structure |
| CAS Number (Free Base) | 102308-48-5 | Matrix Scientific[5] |
| CAS Number (Dihydrochloride) | 102308-92-9 | CymitQuimica[2] |
The Integrated Analytical Workflow
A comprehensive characterization relies on the orthogonal application of multiple analytical techniques. No single method can provide all the necessary information. The workflow presented here ensures that data from each analysis corroborates the others, leading to a high-confidence characterization.
Figure 1: Integrated workflow for the characterization of this compound.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile compounds. Given the presence of two basic nitrogen atoms and the lack of a strong UV chromophore, a robust method requires careful selection of the column, mobile phase, and detector.
Causality in Method Selection:
-
Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is selected for its versatility in retaining moderately polar compounds.
-
Mobile Phase: A buffered mobile phase is critical. The amine groups will be protonated at acidic pH, leading to better water solubility and more symmetrical peak shapes on a silica-based C18 column. A phosphate buffer at pH ~2.8 is chosen to ensure consistent protonation.
-
Detection: The compound lacks a significant chromophore, making UV detection at low wavelengths (~210 nm) possible but non-specific and potentially low in sensitivity. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is highly recommended for universal detection of non-volatile analytes, providing a response more proportional to mass. For ultimate specificity, a Mass Spectrometer (MS) is the detector of choice.
Protocol 3.1: Reversed-Phase HPLC Method
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV, ELSD/CAD, or MS detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 2.8 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient: 5% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A. |
| Standard Preparation | Prepare a reference standard solution at the same concentration. |
| System Suitability | Tailing factor for the main peak should be < 1.5. Replicate injections (%RSD) should be < 2.0%. |
Mass Spectrometry for Molecular Confirmation
Mass Spectrometry provides definitive confirmation of molecular weight and offers structural insights through fragmentation analysis (MS/MS). Electrospray Ionization (ESI) is the ideal technique for this compound, as the amine groups are readily protonated in solution.
Figure 2: Schematic of a typical HPLC-MS system for analysis.
Expected Results & Interpretation
-
Full Scan MS: In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺.
-
Calculated m/z for [C₉H₂₀N₂ + H]⁺: 157.170
-
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the parent ion (m/z 157.17) will yield characteristic fragment ions. Key fragmentation pathways include:
-
Cleavage of the C-C bond in the ethyl linker.
-
Loss of the dimethylamine moiety.
-
Ring-opening fragmentation of the piperidine moiety.
-
Table 2: Predicted MS and MS/MS Ions
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 157.17 | Parent Ion |
| [M+Na]⁺ | 179.15 | Sodium Adduct |
| Fragment 1 | 112.11 | Loss of dimethylamine (C₂H₇N) |
| Fragment 2 | 58.07 | Dimethylaminomethyl cation [CH₂=N(CH₃)₂]⁺ |
Protocol 4.1: LC-MS Analysis
| Parameter | Recommended Condition |
| Instrument | LC-MS system with ESI source |
| LC Method | As described in Protocol 3.1 |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Scan Range (Full Scan) | m/z 50 - 500 |
| MS/MS | Target parent ion m/z 157.17; use varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum. |
| Sample Preparation | Dilute the sample from Protocol 3.1 further with 50:50 Acetonitrile:Water to a final concentration of ~1-10 µg/mL. |
NMR Spectroscopy for Definitive Structure Elucidation
NMR spectroscopy is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.
Predicted ¹H NMR Spectrum (in D₂O or CDCl₃)
The chemical shifts will vary based on the solvent and whether the compound is in its free base or salt form. The following are general predictions for the free base.
| Assignment | Predicted Shift (ppm) | Multiplicity | Integration |
| N(CH₃)₂ | ~2.2 | Singlet (s) | 6H |
| -CH₂-N(CH₃)₂ | ~2.4 | Triplet (t) | 2H |
| Piperidine-CH₂-CH₂- | ~1.4 | Quartet (q) | 2H |
| Piperidine N-H | Broad, variable | Singlet (br s) | 1H |
| Piperidine H-4 | ~1.2 | Multiplet (m) | 1H |
| Piperidine H-2, H-6 (axial/eq) | ~2.6 / ~3.0 | Multiplets (m) | 4H |
| Piperidine H-3, H-5 (axial/eq) | ~1.1 / ~1.7 | Multiplets (m) | 4H |
Predicted ¹³C NMR Spectrum
| Assignment | Predicted Shift (ppm) |
| N(CH₃)₂ | ~45 |
| -CH₂-N(CH₃)₂ | ~60 |
| Piperidine-CH₂-CH₂- | ~38 |
| Piperidine C-4 | ~35 |
| Piperidine C-2, C-6 | ~47 |
| Piperidine C-3, C-5 | ~31 |
Trustworthiness through 2D NMR: To definitively assign each signal, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are essential. For example, a COSY experiment would show the correlation between the -CH₂-N protons and the adjacent Piperidine-CH₂- protons, confirming their connectivity.
Protocol 5.1: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for the free base, D₂O for a salt form) in a clean NMR tube.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.
-
Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a spectrometer (≥400 MHz recommended).
FTIR Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. It serves as a valuable identity check.
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 (broad) | N-H Stretch | Secondary Amine (Piperidine) |
| 2970 - 2800 | C-H Stretch | Aliphatic CH₂, CH₃ |
| ~2750 (Bohlmann bands) | C-H Stretch | C-H anti-periplanar to N lone pair |
| 1470 - 1440 | C-H Bend | CH₂ Scissoring |
| 1250 - 1020 | C-N Stretch | Aliphatic Amines |
Protocol 6.1: FTIR Sample Preparation (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 296295, Dimethyl-(2-piperidin-2-yl-ethyl)-amine. Retrieved from [Link]
-
PubChemLite. Dimethyl[2-(piperidin-4-yl)ethyl]amine. Retrieved from [Link]
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LC-MS analysis of reactions involving Dimethyl-(2-piperidin-4-yl-ethyl)-amine
An Application Note and Protocol for the LC-MS Analysis of Reactions Involving Dimethyl-(2-piperidin-4-yl-ethyl)-amine
Introduction: The Analytical Challenge of a Versatile Building Block
This compound is a key structural motif and building block in modern medicinal chemistry and drug development.[1] Its piperidine core and tertiary amine side-chain make it a versatile scaffold for introducing desired physicochemical properties into lead compounds.[2] As with any synthetic chemistry endeavor, the ability to rapidly and accurately monitor reaction progress, identify byproducts, and confirm the structure of desired products is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical cornerstone for these tasks.
However, the very features that make this compound chemically useful—its basicity and polarity—present distinct challenges for chromatographic separation.[3] This application note provides a comprehensive guide and a set of robust starting protocols for the successful , grounded in the principles of chromatographic theory and mass spectrometric behavior.
Pillar 1: Understanding the Analyte - Causality in Method Design
The molecular structure and physicochemical properties of this compound dictate the entire analytical strategy.
-
Structure and Properties:
-
The Analytical Implication: As a polar, basic compound, it is prone to poor peak shape on traditional silica-based reversed-phase columns due to strong interactions with acidic silanol groups.[3] Furthermore, its ionization state is highly dependent on the mobile phase pH, which in turn affects both chromatographic retention and mass spectrometric sensitivity. Our method development must directly address these factors to achieve reliable and reproducible results.
A logical workflow for developing a robust LC-MS method is essential. The properties of the analyte guide the initial choices, which are then refined through systematic optimization.
Caption: Logical workflow for LC-MS method development.
Pillar 2: Core LC-MS Method Development
A successful analysis hinges on the careful selection and optimization of both the liquid chromatography separation and the mass spectrometry detection parameters.
Liquid Chromatography (LC) Parameters
The goal is to achieve good retention and sharp, symmetrical peaks for the polar, basic analyte and its potential reaction products. Reversed-phase chromatography is the most common and versatile approach.[5][6]
-
Column Selection: A C18 reversed-phase column is an excellent starting point due to its wide applicability.[7] For basic compounds, columns with high-purity silica and robust end-capping are recommended to minimize silanol interactions. Columns designed to be stable at a wider pH range can offer additional flexibility.
-
Mobile Phase Strategy: The mobile phase must serve two purposes: facilitate chromatographic separation and promote efficient ionization.
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid serves to acidify the mobile phase, ensuring that the amine groups are consistently protonated. This protonation helps to minimize interactions with residual silanols and provides the necessary protons for efficient electrospray ionization in positive mode.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic solvent in reversed-phase LC with good UV transparency and compatibility with MS.[6]
-
-
Elution Profile: A gradient elution is necessary to separate the relatively polar starting material from potentially more hydrophobic products that may be formed during a reaction. A broad gradient ensures that compounds with a wide range of polarities are eluted from the column.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides a good balance of resolving power and analysis speed.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) | Ensures consistent protonation of the analyte for good peak shape and promotes efficient ESI+ ionization.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) | Common organic phase for eluting hydrophobic compounds. |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns. |
| Column Temperature | 40 °C | Elevated temperature can reduce mobile phase viscosity and improve peak shape. |
| Injection Volume | 1 - 5 µL | Small volume to prevent peak distortion and column overload. |
| Gradient Program | 5% to 95% B over 5 minutes, hold at 95% B for 1 min, re-equilibrate | A typical screening gradient to assess reaction complexity and elute compounds of varying polarities. |
Mass Spectrometry (MS) Parameters
The MS parameters are optimized to achieve sensitive and specific detection of the target analyte and related species.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode is the definitive choice. The two basic nitrogen atoms in the molecule are readily protonated in the acidic mobile phase to form a stable [M+H]⁺ ion.[7]
-
Expected Precursor Ion: For this compound (monoisotopic mass 156.1626 Da), the expected protonated molecule ([M+H]⁺) will have an m/z of 157.1704 .[9]
-
Scan Modes:
-
Full Scan: Used for initial screening of the reaction mixture. It provides a survey of all ions within a specified mass range (e.g., m/z 100-1000), allowing for the identification of the starting material, products, and potential byproducts.[7]
-
Product Ion Scan (MS/MS): Essential for structural confirmation. The precursor ion (m/z 157.17) is isolated and fragmented. The resulting fragment ions create a "fingerprint" that is characteristic of the molecule's structure. Common fragmentation pathways for piperidine derivatives include α-cleavage adjacent to the nitrogen and ring fission events.[7][10]
-
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Basic nitrogens are easily protonated, leading to high sensitivity.[7] |
| Scan Range (Full Scan) | m/z 100 - 1000 | A wide range to capture the starting material and most potential reaction products. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimized to achieve a stable electrospray and maximize ion signal. |
| Source Temperature | 120 - 150 °C | Helps in the desolvation process. |
| Desolvation Gas Flow | 600 - 800 L/Hr (Nitrogen) | Aids in solvent evaporation to generate gas-phase ions. |
| Collision Energy (for MS/MS) | 10 - 40 eV (Ramp) | A range of energies should be tested to produce informative fragment ions for structural elucidation. |
Pillar 3: Self-Validating Experimental Protocols
These protocols provide a step-by-step methodology for sample preparation and analysis. A self-validating system includes running a standard of the starting material to confirm its identity and retention time before analyzing unknown reaction mixtures.
Protocol 1: Sample Preparation from Reaction Mixtures
The primary goal of sample preparation is to create a clean, particle-free sample dissolved in a solvent compatible with the LC-MS system, thereby preventing contamination and ensuring reproducible results.[11][12]
-
Reaction Quenching & Dilution:
-
Take a small aliquot (e.g., 5-10 µL) of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding it to a small volume of water or buffer).
-
Perform a serial dilution. A common starting point is a 1:1000 dilution. Dilute the sample in a solvent mixture that mimics the initial chromatographic conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures peak shape is not compromised at the start of the gradient.[12] The final concentration should ideally be in the low µg/mL to high ng/mL range.[13]
-
-
Filtration (Mandatory):
-
Standard Preparation:
-
Prepare a standard solution of the this compound starting material at a known concentration (e.g., 1 µg/mL) in the same diluent as the reaction samples. This will be used to confirm the retention time and mass spectrum of the starting material.
-
Protocol 2: LC-MS Analysis Workflow
This workflow outlines the sequence of injections for a typical reaction monitoring experiment.
Caption: Step-by-step experimental and analysis workflow.
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Blank Injection: Inject the diluent (blank) first to ensure there is no system contamination or carryover from previous analyses.
-
Standard Injection: Inject the prepared standard of this compound. Record its retention time and confirm that the primary ion observed in the mass spectrum corresponds to the expected [M+H]⁺ of m/z 157.17. Perform a product ion scan to obtain a reference MS/MS spectrum.
-
Reaction Sample Injection: Inject the filtered, diluted reaction mixture sample.
-
Data Analysis:
-
Compare the chromatogram of the reaction mixture to the standard. Identify the peak corresponding to the starting material.
-
Look for the appearance of new peaks, which may correspond to reaction products or intermediates.
-
Extract the mass spectra for these new peaks to determine their molecular weights.
-
Perform MS/MS analysis on these new ions of interest and compare their fragmentation patterns to expected structures to aid in identification.
-
Conclusion
The analysis of reactions involving this compound is readily achievable with a well-designed LC-MS method. By understanding the basic and polar nature of the analyte, a robust reversed-phase method using an acidified mobile phase and positive mode ESI-MS can be developed. The protocols outlined in this note provide a solid and scientifically-grounded starting point for researchers, enabling them to confidently monitor reaction progress, identify products, and accelerate their research and development efforts.
References
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Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. Monatshefte für Chemie-Chemical Monthly, 148(9), 1635-1644. [Online] Available at: [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Online] Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 296295, Dimethyl-(2-piperidin-2-yl-ethyl)-amine. [Online] Available at: [Link]
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Regan, F., et al. (2014). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 1363, 230-237. [Online] Available at: [Link]
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ResearchGate. Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. [Online] Available at: [Link]
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Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Online] Available at: [Link]
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Organomation. Preparing Samples for LC-MS/MS Analysis. [Online] Available at: [Link]
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Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Online] Available at: [Link]
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IMM Instrument Guides. Sample preparation (MS, LC-MS). [Online] Available at: [Link]
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Wang, J., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Foods, 11(25), 4099. [Online] Available at: [Link]
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ResearchGate. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Online] Available at: [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Online] Available at: [Link]
-
PubChemLite. Dimethyl[2-(piperidin-4-yl)ethyl]amine. [Online] Available at: [Link]
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Muscarella, M., et al. (2023). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods, 12(18), 3422. [Online] Available at: [Link]
-
ResearchGate. Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. [Online] Available at: [Link]
-
Li, Y., et al. (2021). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Current Pharmaceutical Analysis, 17(7), 949-954. [Online] Available at: [Link]
-
Semantic Scholar. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Online] Available at: [Link]
-
PrepChem.com. Synthesis of N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}-N-(1H-pyrrol-1-yl)cyanamide hydrochloride. [Online] Available at: [Link]
-
MDPI. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. [Online] Available at: [Link]
-
Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(15), 1541-1552. [Online] Available at: [Link]
-
ResearchGate. Synthesis and alkylation of new functionally substituted 4,4-dimethylpiperidin-2-ones. [Online] Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of dimethylamine. [Online] Available at: [Link]
-
Scribd. Mass Spectrometry: Fragmentation Patterns. [Online] Available at: [Link]
-
RSC Publishing. Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. [Online] Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6459. [Online] Available at: [Link]
-
Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Online] Available at: [Link]
-
MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Online] Available at: [Link]
-
ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Online] Available at: [Link]
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Springer. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Online] Available at: [Link]
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Application Notes and Protocols for the Purification of Crude Dimethyl-(2-piperidin-4-yl-ethyl)-amine
Introduction
Dimethyl-(2-piperidin-4-yl-ethyl)-amine, a key building block in the synthesis of various pharmaceutical agents, often requires rigorous purification to meet the stringent purity demands of drug development and manufacturing. The presence of impurities, stemming from starting materials, byproducts, or degradation products, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of crude this compound.
The choice of purification method is contingent upon the nature and quantity of the impurities present, as well as the desired final purity and scale of the operation. This guide will delve into the mechanistic principles and provide detailed, field-proven protocols for the most common and effective purification techniques: acid-base extraction, fractional vacuum distillation, column chromatography, and recrystallization of the dihydrochloride salt.
Understanding the Impurity Profile
A logical approach to purification begins with an understanding of the potential impurities. The synthesis of this compound can be achieved through several routes, each with its characteristic impurity profile. A common synthetic strategy involves the reductive amination of a suitable piperidine precursor.
Potential Impurities from a Reductive Amination Synthesis:
-
Unreacted Starting Materials: Residual piperidine precursors and formaldehyde/formic acid.
-
Partially Methylated Byproducts: Mono-methylated amine intermediates.
-
Over-alkylation Products: Quaternary ammonium salts, although less common with methods like the Eschweiler-Clarke reaction[1][2].
-
Solvent and Reagent Residues: Residual solvents and reducing agents.
The following workflow provides a general strategy for purifying crude this compound, incorporating multiple techniques for achieving high purity.
Caption: General purification workflow for this compound.
Purification Methodologies
Acid-Base Extraction
This classical and highly effective technique leverages the basic nature of the amine to separate it from neutral and acidic impurities. The amine is protonated with an acid, rendering it water-soluble, while non-basic impurities remain in the organic phase. Subsequent basification of the aqueous layer liberates the free amine, which can then be extracted back into an organic solvent.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidification: Transfer the solution to a separatory funnel and add 1 M hydrochloric acid. Shake the funnel vigorously, ensuring proper mixing. The basic amine will be protonated and partition into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Washing (Optional): The organic layer can be washed again with 1 M HCl to ensure complete extraction of the amine. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a strong base, such as 5 M sodium hydroxide, with stirring until the pH is greater than 10. This deprotonates the amine, causing it to separate from the aqueous layer.
-
Back-Extraction: Extract the liberated free amine back into a fresh portion of the organic solvent (e.g., dichloromethane). Repeat the extraction two to three times to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified free amine.
Fractional Vacuum Distillation
For liquid crude products, fractional vacuum distillation is an excellent method for separating the target amine from non-volatile impurities and other volatile components with different boiling points.[3][4][5] A known boiling point for this compound is 103-107 °C at 17 Torr[6].
Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short Vigreux column, a thermometer, a condenser, and receiving flasks. Ensure all glassware is dry and free of leaks.
-
Charging the Flask: Charge the distillation flask with the crude amine and a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of approximately 17 Torr is a good starting point.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the distillate fractions based on the boiling point. The main fraction should be collected at a stable temperature, corresponding to the boiling point of the pure amine at the applied pressure. Discard any initial lower-boiling fractions and stop the distillation before all the material is distilled to avoid concentrating non-volatile impurities.
-
Characterization: Confirm the purity of the collected fractions using appropriate analytical techniques such as GC-MS or NMR.
Sources
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- 4. Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride [oakwoodchemical.com]
- 5. WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride - Google Patents [patents.google.com]
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Application Notes & Protocols: Leveraging Dimethyl-(2-piperidin-4-yl-ethyl)-amine for Accelerated Combinatorial Library Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Abstract
In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries is paramount for identifying novel therapeutic agents. Dimethyl-(2-piperidin-4-yl-ethyl)-amine has emerged as a particularly valuable building block in combinatorial chemistry. Its unique structural architecture, featuring both a reactive secondary amine on the piperidine ring and a tertiary amine on the ethyl side chain, offers a dual-functionality handle for strategic library diversification. This document provides an in-depth guide for researchers and drug development professionals on the strategic application of this scaffold. We will explore core synthetic methodologies, provide detailed, field-tested protocols for key reactions such as amide bond formation and reductive amination, and present a logical framework for library design that maximizes molecular diversity.
Introduction: The Strategic Advantage of a Dual-Functionality Scaffold
The piperidine motif is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceuticals and bioactive compounds.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, while serving as a versatile scaffold for three-dimensional diversification.
This compound (henceforth referred to as the "scaffold") capitalizes on this foundation by incorporating two distinct amine functionalities with differential reactivity:
-
The Piperidine Nitrogen (Secondary Amine): This site serves as the primary point for covalent modification. It readily participates in a wide array of robust C-N bond-forming reactions, making it the ideal anchor point for introducing diverse R-groups.
-
The Dimethylamine (Tertiary Amine): While typically non-reactive under standard coupling conditions, this basic center is crucial. It enhances aqueous solubility, a key property for biological screening, and can be utilized as a handle for purification techniques like solid-phase extraction (SPE) with ion-exchange resins.
This inherent duality allows for a streamlined and powerful workflow in library synthesis, enabling chemists to build complexity and diversity from a single, reliable starting point.
Physicochemical Properties & Handling
A clear understanding of the scaffold's properties is essential for successful experimentation. It is commonly supplied as the free base or as a dihydrochloride salt.[2][3][4][5] The choice of starting material impacts solubility and requires stoichiometric adjustments for base-sensitive reactions.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 102308-48-5 (Free Base) | [3] |
| CAS Number | 102308-92-9 (Dihydrochloride) | [2][4] |
| Molecular Formula | C₉H₂₀N₂ (Free Base) | [3][6] |
| Molecular Weight | 156.27 g/mol (Free Base) | [3][6] |
| Molecular Weight | 229.19 g/mol (Dihydrochloride) | [2][5] |
| Boiling Point | 103-107 °C at 17 Torr | [3] |
| Appearance | Colorless to pale yellow liquid/solid | - |
Handling & Storage: The free base is hygroscopic and should be stored under an inert atmosphere (Argon or Nitrogen) in a cool, dry place. The dihydrochloride salt is a more stable solid but requires the addition of a stoichiometric amount of non-nucleophilic base (e.g., DIPEA, triethylamine) to liberate the free amine for reactions.
Core Synthetic Application: Parallel Amide Synthesis
The most direct application of this scaffold is in the parallel synthesis of amide libraries, a cornerstone of medicinal chemistry efforts.[7][8] The piperidine nitrogen acts as a robust nucleophile for reaction with a diverse set of activated carboxylic acids.
Rationale for Protocol Selection
Standard amide coupling protocols are often challenged by sterically hindered or electron-deficient partners.[9][10][11] To ensure high success rates across a broad range of carboxylic acid inputs, we recommend a protocol utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient, operates under mild conditions, and minimizes side reactions, making it ideal for automated parallel synthesis and library generation.
Experimental Workflow: Amide Library Synthesis
Caption: Automated workflow for parallel amide synthesis.
Detailed Protocol: Parallel Amide Coupling
Materials:
-
This compound (free base)
-
A library of diverse carboxylic acids
-
HATU (≥98% purity)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block with sealing mats
Procedure (per well):
-
Carboxylic Acid Preparation: To each well, add 50 µL of a 0.2 M solution of a unique carboxylic acid in anhydrous DMF (10 µmol, 1.0 equiv).
-
Scaffold Addition: Add 55 µL of a 0.2 M solution of the scaffold in anhydrous DMF (11 µmol, 1.1 equiv). The slight excess ensures full consumption of the more valuable acid component.
-
Coupling Agent Addition: Add 50 µL of a 0.24 M solution of HATU in anhydrous DMF (12 µmol, 1.2 equiv).
-
Base Addition: Initiate the reaction by adding 50 µL of a 0.6 M solution of DIPEA in anhydrous DMF (30 µmol, 3.0 equiv). The base is critical for activating the HATU and neutralizing the formed hexafluorophosphate salt.
-
Reaction: Seal the 96-well plate securely. Place the plate on an orbital shaker at room temperature (20-25 °C) and mix for 12-16 hours.
-
Work-up & Purification: Upon completion, the crude reaction mixtures can be directly purified by preparative reverse-phase HPLC. The basic dimethylamino group often ensures good chromatographic behavior and aids in purification.
-
Analysis: Confirm the identity and purity of the final products using LC-MS analysis for each well. For select compounds, 1H NMR can be performed for full structural validation.
| R-Group Example (R-COOH) | Expected MW (Product) | Typical Yield (%) | Purity by LC-MS (%) |
| Benzoic Acid | 260.38 | 85-95% | >95% |
| 4-Chlorophenylacetic Acid | 324.88 | 80-90% | >95% |
| 1-Methyl-1H-indole-3-carboxylic acid | 313.44 | 75-85% | >90% |
| Cyclohexanecarboxylic acid | 266.44 | 90-98% | >95% |
Core Synthetic Application: Reductive Amination
To further expand library diversity, the secondary amine of the scaffold can be alkylated via reductive amination. This reaction is highly efficient and tolerates a vast array of functional groups, making it a powerful tool for introducing new vectors of diversity.[12][13][14]
Rationale for Protocol Selection
We recommend a protocol using sodium triacetoxyborohydride (STAB). Unlike harsher reducing agents, STAB is mild, selective for iminium ions over carbonyls, and does not reduce other sensitive functional groups.[13] The reaction can be performed as a one-pot procedure, which is highly advantageous for library synthesis.[12]
Experimental Workflow: Reductive Amination
Caption: One-pot reductive amination workflow.
Detailed Protocol: One-Pot Reductive Amination
Materials:
-
This compound (free base)
-
A library of diverse aldehydes or ketones
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid
Procedure (per reaction):
-
Initial Mixture: In a reaction vial, dissolve the scaffold (156 mg, 1.0 mmol, 1.0 equiv) and the desired carbonyl compound (1.1 mmol, 1.1 equiv) in anhydrous DCE (10 mL).
-
Iminium Formation: Add glacial acetic acid (60 µL, 1.0 mmol, 1.0 equiv). The acid catalyzes the formation of the key iminium ion intermediate. Stir the mixture at room temperature for 1 hour.
-
Reduction: Carefully add STAB (318 mg, 1.5 mmol, 1.5 equiv) to the mixture portion-wise over 10 minutes. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (15 mL). Stir for 20 minutes, then transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Carbonyl Compound | Expected MW (Product) | Typical Yield (%) | Notes |
| Benzaldehyde | 246.42 | 80-90% | Clean reaction, straightforward purification. |
| Cyclohexanone | 236.43 | 85-95% | Generally high yielding. |
| 4-Pyridinecarboxaldehyde | 247.38 | 70-85% | Product is basic; adjust purification accordingly. |
Library Design Strategy: Two-Point Diversification
The true power of this scaffold lies in its potential for multi-stage diversification. A primary library can be generated by reacting the piperidine nitrogen, followed by leveraging the tertiary amine for property modulation or further reaction (e.g., quaternization to form permanently charged molecules).
Caption: Strategic two-point diversification logic.
This approach allows for an initial broad screening of a primary library, followed by a focused synthesis of a secondary, more refined library based on initial hits. This iterative process accelerates the structure-activity relationship (SAR) cycle, a critical component of lead optimization.[8]
Conclusion
This compound is a commercially available, highly versatile, and strategically valuable building block for combinatorial library synthesis. Its dual amine functionalities enable robust and diverse synthetic transformations through well-established protocols like amide coupling and reductive amination. By providing reliable, high-throughput methods for generating novel chemical entities, this scaffold serves as a powerful tool for researchers, scientists, and drug development professionals aiming to accelerate the discovery of next-generation therapeutics.
References
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Title: Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride Source: Oakwood Chemical URL: [Link]
-
Title: Dimethyl-(2-piperidin-2-yl-ethyl)-amine Source: PubChem, National Institutes of Health URL: [Link]
-
Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates Source: The Royal Society of Chemistry URL: [Link]
-
Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: N,N-Dimethylpiperidin-4-amine Source: PubChem, National Institutes of Health URL: [Link]
-
Title: N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine Source: PubChem, National Institutes of Health URL: [Link]
-
Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Source: Semantic Scholar URL: [Link]
-
Title: Recent progress in reductive amination reaction Source: ResearchGate URL: [Link]
-
Title: Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine Source: Organic Syntheses URL: [Link]
-
Title: Evolution of amide bond formation Source: ResearchGate URL: [Link]
-
Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates Source: ResearchGate URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Applications of combinatorial chemistry to drug design and development Source: ResearchGate URL: [Link]
-
Title: Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor Source: MDPI URL: [Link]
-
Title: 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin- 4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro- 5H-Benzo[b]carbazole-3-Carbonitrile Hydrochlorid Source: ResearchGate URL: [Link]
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- 3. 102308-48-5 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride [oakwoodchemical.com]
- 5. This compound DIHYDROCHLORIDE [chemicalbook.com]
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The Versatile Role of Dimethyl-(2-piperidin-4-yl-ethyl)-amine in Modern Drug Development: Application Notes and Protocols
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of bioactive molecules and approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. Furthermore, the basic nitrogen atom of the piperidine ring often serves as a key pharmacophoric feature, participating in crucial hydrogen bonding or ionic interactions within receptor binding pockets.
This guide focuses on a specific, yet highly versatile, building block: Dimethyl-(2-piperidin-4-yl-ethyl)-amine . This molecule, characterized by a piperidin-4-yl core, a dimethylamino-ethyl side chain, and a reactive secondary amine on the piperidine ring, offers multiple points for chemical modification. This inherent reactivity makes it an invaluable starting material for the synthesis of diverse compound libraries aimed at a variety of therapeutic targets, particularly within the central nervous system (CNS).[2]
This document will provide detailed case studies and experimental protocols to illustrate the practical application of this compound in drug development, with a focus on the synthesis of σ1 receptor modulators and general derivatization strategies.
Case Study 1: Synthesis of Novel σ1 Receptor Ligands for Potential CNS Applications
Background: The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, making it an attractive target for drug discovery.[3][4] The development of selective σ1 receptor ligands can lead to novel therapeutics for conditions such as neurodegenerative diseases, pain, and depression. The 4-(2-aminoethyl)piperidine scaffold, closely related to our topic compound, has been identified as a promising starting point for the synthesis of potent σ1 receptor modulators.[3]
Rationale for using a this compound-like scaffold: The piperidine ring provides a rigid core to orient substituents towards the binding pocket of the σ1 receptor. The secondary amine on the piperidine ring is a convenient handle for introducing various chemical moieties through reactions like N-alkylation and reductive amination, allowing for the exploration of the structure-activity relationship (SAR) and optimization of ligand affinity and selectivity.[4]
General Synthetic Workflow for σ1 Receptor Ligand Analogs
The synthesis of σ1 receptor ligands from a 4-(2-aminoethyl)piperidine core generally involves the functionalization of the piperidine nitrogen. This can be achieved through two primary, highly reliable synthetic routes: N-alkylation and reductive amination.
Caption: Synthetic routes for derivatizing this compound.
Experimental Protocol 1: N-Alkylation with Benzyl Bromide
This protocol details the synthesis of Dimethyl-(2-(1-benzylpiperidin-4-yl)ethyl)amine , a common step in building more complex molecules.
Materials:
-
This compound dihydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Free Base Generation: Dissolve this compound dihydrochloride (1.0 eq) in water and basify to pH >10 with a suitable base (e.g., 2M NaOH). Extract the free base into an organic solvent like dichloromethane, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Reaction Setup: To a stirred solution of the free base of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the suspension at room temperature under a nitrogen atmosphere.
-
Reaction Progression: Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylated product.[5]
Experimental Protocol 2: Reductive Amination with an Aromatic Aldehyde
This protocol describes a general procedure for the reductive amination of this compound with an aromatic aldehyde, a versatile method for introducing a wide range of substituents.[6]
Materials:
-
This compound (free base)
-
Aromatic aldehyde (e.g., benzaldehyde, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane at room temperature, add the aromatic aldehyde (1.1 eq).
-
Iminium Ion Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure N-alkylated product.[7]
Case Study 2: A Building Block for G-Protein Coupled Receptor (GPCR) Ligands
Background: G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that are the targets of a significant portion of modern medicines.[8] The piperidine scaffold is a common feature in many GPCR ligands, providing a framework for interacting with these complex receptors. The structural features of this compound make it an attractive starting point for the synthesis of novel GPCR modulators.
Rationale for using this compound: The secondary amine of the piperidine ring allows for the introduction of various lipophilic or aromatic groups, which can modulate receptor subtype selectivity and pharmacokinetic properties. The dimethylaminoethyl side chain can also be a key pharmacophoric element, interacting with specific residues within the receptor binding pocket.
General Synthetic Workflow for GPCR Ligand Analogs
A common strategy in the development of GPCR ligands is to append various aromatic or heteroaromatic moieties to the piperidine nitrogen to explore interactions with the receptor.
Caption: General scheme for synthesizing potential GPCR ligands.
Data Summary
The following table summarizes the key chemical properties of this compound and its utility in the synthesis of bioactive molecules.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₉H₂₀N₂ | Provides a relatively small, fragment-like starting point for library synthesis.[9] |
| Molecular Weight | 156.27 g/mol | Falls within the typical range for fragment-based drug discovery, allowing for significant molecular weight growth during optimization. |
| Key Functional Groups | Secondary amine, Tertiary amine | The secondary amine is a prime site for derivatization, while the tertiary amine can act as a hydrogen bond acceptor. |
| Common Reactions | N-Alkylation, Reductive Amination | Robust and high-yielding reactions that allow for the introduction of a wide diversity of chemical substituents.[6] |
| Therapeutic Targets | σ1 Receptors, GPCRs (potential) | The scaffold has been shown to be effective for CNS targets and has high potential for broader applications.[3][8] |
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its readily functionalizable piperidine nitrogen, combined with the presence of a dimethylaminoethyl side chain, provides medicinal chemists with a powerful platform for the synthesis of diverse compound libraries. The case studies and protocols presented here demonstrate its utility in the development of ligands for CNS targets, such as the σ1 receptor, and highlight its potential for broader applications in GPCR-targeted drug design. The straightforward and robust synthetic methodologies, such as N-alkylation and reductive amination, make this compound an accessible and attractive starting point for novel drug development projects.
References
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Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., & Pricl, S. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2022). ChemRxiv. [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. (2022). ChemRxiv. [Link]
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). PubMed. [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]
-
Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed. [Link]
-
Synthesis and preliminary pharmacological evaluation of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides as novel atypical antipsychotic agents. (n.d.). PubMed. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. [Link]
-
Kaczor, A. A., & Selent, J. (2016). Structure-guided development of heterodimer-selective GPCR ligands. Nature Communications, 7, 12218. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). PubMed. [Link]
Sources
- 1. Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride [cymitquimica.com]
- 2. Dimethyl-(2-piperidin-2-yl-ethyl)-amine | C9H20N2 | CID 296295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
- 8. Structure-guided development of heterodimer-selective GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Dimethyl-(2-piperidin-4-yl-ethyl)-amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical support guide provides in-depth troubleshooting strategies for common issues encountered during the synthesis of Dimethyl-(2-piperidin-4-yl-ethyl)-amine, a key intermediate in pharmaceutical development. As Senior Application Scientists, we understand that achieving high yields is critical. This guide is structured to address specific problems in a question-and-answer format, explaining the underlying chemistry to empower you to make informed decisions in the lab.
Two common synthetic routes are addressed:
-
Route A: Direct N,N-dimethylation of 4-(2-aminoethyl)piperidine.
-
Route B: A two-step process involving Boc protection of the primary amine, followed by methylation of the piperidine nitrogen and subsequent deprotection.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low yield in the direct N,N-dimethylation of 4-(2-aminoethyl)piperidine (Route A).
Question: I am attempting to synthesize this compound via reductive amination of 4-(2-aminoethyl)piperidine with formaldehyde and a reducing agent, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in this one-pot reaction are often due to a combination of factors related to the reaction conditions and the nature of the starting material. The Eschweiler-Clarke reaction is a classic method for the N,N-dimethylation of primary amines using formaldehyde and formic acid.[1][2]
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting:
-
Reaction Time and Temperature: The Eschweiler-Clarke reaction is typically performed at or near boiling in an aqueous solution.[1] Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Reagent Stoichiometry: An excess of both formaldehyde and formic acid is crucial to drive the reaction to completion and ensure dimethylation.[3] A deficiency in either reagent can result in a mixture of mono-methylated and unreacted starting material.
-
-
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired product.
-
Troubleshooting:
-
Over-alkylation: While the Eschweiler-Clarke reaction is known to stop at the tertiary amine stage and not form quaternary ammonium salts, other methylating agents can lead to over-alkylation.[1][2] If you are using an alternative methylating agent, consider switching to the formaldehyde/formic acid system.
-
Impurity Formation: The presence of impurities in the starting material or reagents can lead to unwanted side reactions. Ensure the purity of your 4-(2-aminoethyl)piperidine and use high-quality reagents.
-
-
-
Work-up and Purification Issues: Product loss during the work-up and purification steps is a common cause of low isolated yields.
-
Troubleshooting:
-
Extraction: Ensure complete extraction of the product from the aqueous reaction mixture. The product is a tertiary amine and will be more soluble in organic solvents after basification of the reaction mixture.
-
Purification: Distillation or chromatography are common purification methods. Optimize your purification technique to minimize product loss.
-
-
Alternative Reducing Agents:
If the classic Eschweiler-Clarke conditions are not providing satisfactory results, consider alternative reducing agents. Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations and can be used in a one-pot procedure with formaldehyde.[4] This method often proceeds with high yields and is tolerant of various functional groups.[4][5]
Issue 2: Problems with the Boc-protection of 4-(2-aminoethyl)piperidine (Route B, Step 1).
Question: I am trying to selectively protect the primary amine of 4-(2-aminoethyl)piperidine with a Boc group, but I am getting a mixture of products or a low yield of the desired N-Boc protected intermediate. What am I doing wrong?
Answer:
Selective N-Boc protection of a molecule with two amine functionalities of differing reactivity can be challenging. The primary amine is generally more nucleophilic than the secondary amine of the piperidine ring, but careful control of reaction conditions is necessary.
Potential Causes & Solutions:
-
Non-selective Protection: The formation of di-Boc protected or piperidine-protected byproducts can occur if the reaction conditions are not optimized.
-
Troubleshooting:
-
Stoichiometry of Boc Anhydride (Boc₂O): Use a controlled amount of Boc₂O (typically 1.0-1.1 equivalents) to favor mono-protection of the more reactive primary amine.
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to enhance selectivity.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
-
-
-
Incomplete Reaction: If the reaction is not going to completion, you will have unreacted starting material, complicating purification.
-
Troubleshooting:
-
Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction. Ensure an adequate amount of base is used.
-
-
Issue 3: Low yield in the N-methylation of the Boc-protected intermediate (Route B, Step 2).
Question: After successfully protecting the primary amine, I am struggling with the N-methylation of the piperidine nitrogen. My yields are poor. What are the best methods for this transformation?
Answer:
Reductive amination is the most common and effective method for this step.
Recommended Protocol:
-
Reductive Amination with Formaldehyde and Sodium Triacetoxyborohydride: This is a highly reliable method.[4]
-
Reagents: Use formaldehyde (as an aqueous solution or paraformaldehyde) and sodium triacetoxyborohydride as the reducing agent.[4]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are suitable solvents.[4]
-
Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.[4]
-
Troubleshooting:
-
Incomplete Reaction:
-
Reagent Quality: Ensure the sodium triacetoxyborohydride is fresh and has not been deactivated by moisture.
-
Reaction Time: Allow sufficient time for the reaction to go to completion, monitoring by TLC or LC-MS.
-
-
Side Reactions:
-
Reduction of other functional groups: Sodium triacetoxyborohydride is a mild reducing agent and typically does not reduce other functional groups like esters or amides.[4]
-
Issue 4: Difficulties with the Boc-deprotection step (Route B, Step 3).
Question: The final Boc-deprotection step is giving me a low yield of my target this compound. What are the common pitfalls and how can I avoid them?
Answer:
Boc deprotection is typically achieved under acidic conditions, but several factors can lead to low yields.
Potential Causes & Solutions:
-
Incomplete Deprotection: The reaction may not be going to completion.
-
Troubleshooting:
-
Acid Strength and Concentration: A strong acid is required to cleave the Boc group. Trifluoroacetic acid (TFA) in DCM (typically 25-50%) or a solution of HCl in an organic solvent like dioxane or methanol are commonly used.[6][7] If the reaction is incomplete, you can try increasing the acid concentration or the reaction time.[6]
-
Reaction Temperature: Gentle warming (e.g., to 40°C) can sometimes help drive the reaction to completion, but should be used with caution to avoid side reactions.[6]
-
-
-
Side Reactions: The formation of byproducts during deprotection can be a significant issue.
-
Troubleshooting:
-
Alkylation by tert-butyl cation: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on your molecule.[6][8] The addition of a scavenger, such as triisopropylsilane (TIS) or water, can help to trap this cation and prevent unwanted side reactions.[6]
-
-
-
Work-up and Isolation Problems: The work-up procedure is critical for obtaining a good yield of the final product.
-
Troubleshooting:
-
Removal of Acid: Ensure all the acid is removed after the reaction. This can be achieved by evaporation under reduced pressure, and co-evaporation with a solvent like toluene can help remove residual TFA.[6]
-
Basification: The crude product is typically an acid salt. It needs to be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and then extracted into an organic solvent.[7] Ensure the aqueous layer is sufficiently basic to liberate the free amine.
-
-
Experimental Protocols
Protocol 1: Eschweiler-Clarke N,N-dimethylation of 4-(2-aminoethyl)piperidine (Route A)
-
To a solution of 4-(2-aminoethyl)piperidine in water, add an excess of formaldehyde (aqueous solution) and formic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully basify with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Boc Deprotection with TFA (Route B, Step 3)
-
Dissolve the N-Boc protected intermediate in dichloromethane (DCM).
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM. If your substrate is sensitive to alkylation, consider adding a scavenger like triisopropylsilane (TIS).[6]
-
Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water, basify with a saturated solution of sodium bicarbonate, and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the crude product, which can be further purified if necessary.
Data Presentation
| Parameter | Route A (Eschweiler-Clarke) | Route B (Multi-step) |
| Starting Material | 4-(2-aminoethyl)piperidine | 4-(2-aminoethyl)piperidine |
| Key Reagents | Formaldehyde, Formic Acid | Boc₂O, Formaldehyde, NaBH(OAc)₃, TFA/HCl |
| Number of Steps | 1 | 3 |
| Typical Yield | Moderate to Good | Good to Excellent |
| Key Challenges | Potential for incomplete reaction, purification | Multiple steps, potential for side reactions in each step |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields.
Synthetic Routes Overview
Caption: Overview of the two synthetic routes.
References
- BenchChem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions.
-
Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Li, H., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(13), 5037. [Link]
-
Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Chemistry the Mystery of Molecules. (2019, June 17). Eschweiler–Clarke reaction: Methylation on amines. [Video]. YouTube. [Link]
-
Chemistry Stack Exchange. (2022). Why adding sodium bicarbonate quenches a reductive amination using sodium triacetoxyborohydride? Retrieved from [Link]
- Myers, A. G. (n.d.).
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
ACS Omega. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. [Link]
-
Reddit. (2024). Reductive Amination Help. r/Chempros. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
National Institutes of Health. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. [Link]
-
Sciencemadness.org. (2017). Sodium triacetoxyborohydride. [Link]
- BenchChem. (n.d.). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
-
National Institutes of Health. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Reaction Conditions for Piperidine Alkylation
Welcome to the technical support center for piperidine alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your products.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the N-alkylation of piperidine. Each problem is followed by a discussion of potential causes and actionable solutions.
Issue 1: Low or No Product Yield
You've run the reaction, but the yield of your desired N-alkylated piperidine is disappointingly low or non-existent.
Probable Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time.[1] For instance, some reactions may require heating to 70°C to proceed at a reasonable rate.[2]
-
Improper Base Selection or Stoichiometry: An inadequate amount of base, or a base that is not strong enough, will fail to neutralize the acid generated during the reaction, which can protonate the starting piperidine, rendering it non-nucleophilic and slowing or halting the reaction.[2]
-
Solution: Ensure you are using at least one equivalent of a suitable base. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like N,N-diisopropylethylamine (DIPEA).[2][3] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF might be necessary.[2]
-
-
Poor Quality or Inappropriate Reagents: The piperidine starting material, alkylating agent, or solvent may be of poor quality (e.g., wet).
-
Solution: Use freshly distilled piperidine and anhydrous solvents, especially when employing moisture-sensitive reagents like NaH.[2] Ensure your alkylating agent is pure and has not degraded.
-
-
Steric Hindrance: If you are using a sterically bulky piperidine or alkylating agent, the reaction rate can be significantly reduced.[3][4]
Issue 2: Formation of Quaternary Ammonium Salt
Your product mixture is contaminated with a significant amount of the dialkylated quaternary ammonium salt.
Probable Causes & Solutions:
-
Excess Alkylating Agent: The N-alkylated piperidine product is still nucleophilic and can react with a second molecule of the alkylating agent, especially if the latter is present in excess.[2]
-
Solution: Carefully control the stoichiometry. Use piperidine in slight excess relative to the alkylating agent. A highly effective technique is the slow, dropwise addition of the alkylating agent to the reaction mixture using a syringe pump.[2][6] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[1]
-
-
Reaction Conditions Favoring Over-Alkylation: High temperatures and prolonged reaction times can increase the rate of the second alkylation.
-
Solution: Monitor the reaction closely and stop it once the starting material is consumed. Lowering the reaction temperature can also help improve selectivity for mono-alkylation.[1]
-
Issue 3: Presence of Unreacted Starting Material
Even after an extended reaction time, a significant amount of the initial piperidine remains.
Probable Causes & Solutions:
-
Inactivated Piperidine: As the reaction proceeds, the generated hydrohalic acid (e.g., HBr, HCl) will protonate the basic piperidine starting material, forming an unreactive ammonium salt.[2]
-
Poorly Reactive Alkylating Agent: The chosen alkylating agent may not be sufficiently reactive under the applied conditions. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
Solution: Consider switching to a more reactive alkylating agent (e.g., from an alkyl bromide to an alkyl iodide). Alternatively, increasing the reaction temperature may be necessary to drive the reaction to completion.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for piperidine alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for my piperidine alkylation?
A1: The optimal base depends on the reactivity of your substrates and the desired reaction conditions.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common, inexpensive, and effective for many standard alkylations. They are solid bases, so vigorous stirring is important.[2][3]
-
Tertiary Amines (DIPEA, Et₃N): These are soluble organic bases that are non-nucleophilic, preventing them from competing with the piperidine. DIPEA (Hünig's base) is often a good choice.[2][6]
-
Strong Bases (NaH): For unreactive alkylating agents or when a very strong base is needed to deprotonate the piperidine, sodium hydride in an anhydrous polar aprotic solvent like DMF can be used. This should be done with caution under an inert atmosphere.[2]
Q2: Which solvent should I use?
A2: Polar aprotic solvents are generally preferred for N-alkylation reactions.
-
Acetonitrile (MeCN): A very common and effective solvent for these reactions.[2]
-
N,N-Dimethylformamide (DMF): Another excellent choice, particularly when higher temperatures are required or when using carbonate bases, as it helps with solubility.[2]
-
Dichloromethane (DCM): Can also be used, particularly in reductive amination protocols.[7] The choice of solvent can influence the reaction rate, so it can be a useful parameter to screen during optimization.[7][8]
Q3: My piperidine has another functional group. How can I achieve selective N-alkylation?
A3: If your piperidine derivative contains other nucleophilic groups (e.g., a primary amine or a hydroxyl group), selective N-alkylation can be challenging.[9]
-
Exploiting Inherent Reactivity: The secondary amine of the piperidine ring is generally more nucleophilic than a primary amine on a side chain.[9] Careful control of stoichiometry (using slightly less than one equivalent of the alkylating agent) and reaction temperature may allow for preferential alkylation of the piperidine nitrogen.[9]
-
Protecting Groups: For unambiguous selectivity, a protecting group strategy is the most reliable approach.[9][10] For example, a primary amine can be selectively protected with a tert-butoxycarbonyl (Boc) group, allowing for the subsequent alkylation of the piperidine nitrogen. The Boc group can then be removed under acidic conditions.[9]
Q4: Are there alternative methods to direct alkylation with alkyl halides?
A4: Yes, reductive amination is a powerful and often milder alternative that avoids the problem of over-alkylation.[3][5] This two-step, one-pot process involves:
-
Reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate.
-
In-situ reduction of the iminium ion with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3]
This method is particularly advantageous as it does not produce quaternary ammonium salts.[5]
Q5: How should I purify my N-alkylated piperidine product?
A5: Purification typically involves a workup procedure followed by chromatography.
-
Aqueous Workup: After the reaction is complete, a standard workup involves quenching the reaction, often with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent. If the product is the ammonium salt, it can be converted to the free base by washing with a basic aqueous solution (e.g., saturated NaHCO₃ or dilute NaOH), which will move it into the organic layer.[2]
-
Column Chromatography: The crude product is often purified by column chromatography on silica gel to separate the desired N-alkylated piperidine from any unreacted starting materials, byproducts, or residual base.[3]
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation of Piperidine
This protocol describes a general method for the N-alkylation of piperidine using an alkyl halide and a carbonate base.
Materials:
-
Piperidine (1.0 eq.)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.1 eq.)
-
Potassium carbonate (K₂CO₃), finely powdered and dried (1.5-2.0 eq.)
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and anhydrous solvent.
-
Add the finely powdered, dry potassium carbonate (1.5-2.0 eq.).
-
Stir the suspension vigorously.
-
Slowly add the alkyl halide (1.0-1.1 eq.) to the stirred mixture at room temperature. The slow addition helps to minimize the formation of the quaternary ammonium salt.[9]
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be heated (e.g., to 70°C).[2]
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.[3]
Data Summary: Common Reagents and Conditions
| Parameter | Recommended Conditions | Rationale & Notes |
| Piperidine:Alkyl Halide Ratio | 1.1 : 1 | A slight excess of piperidine helps to minimize dialkylation.[2] |
| Base | K₂CO₃, DIPEA, NaH | Choice depends on substrate reactivity. K₂CO₃ is a good starting point.[2][3] |
| Base Stoichiometry | 1.5 - 2.0 eq. | Ensures complete neutralization of the acid byproduct.[9] |
| Solvent | MeCN, DMF | Anhydrous polar aprotic solvents are generally effective.[2][3] |
| Temperature | Room Temperature to 70°C | Start at room temperature; heat if the reaction is sluggish.[2] |
References
-
Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. Available at: [Link]
-
Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.¹⁷,²³,²⁴ - ResearchGate. Available at: [Link]
-
Piperidine, 1-ethyl - Organic Syntheses Procedure. Available at: [Link]
- CN101602748B - A kind of purification method of high-purity piperidine - Google Patents.
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. Available at: [Link]
-
What are the best methods for Piperidine purification alternatives to distillation? - ResearchGate. Available at: [Link]
-
Sequence-specific alkylation and cleavage of DNA mediated by purine motif triple helix formation - PubMed. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube. Available at: [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Solvation of Piperidine in Nonaqueous Solvents | Request PDF - ResearchGate. Available at: [Link]
- US2363158A - Process for the purification of piperidine - Google Patents.
-
Alkylating Agents - Anticancer Drugs | Pharmacology - Pharmacy 180. Available at: [Link]
-
Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives 1a - ACS Publications. Available at: [Link]
-
A Further Note on the Purification of Piperidine - ElectronicsAndBooks. Available at: [Link]
-
Catalytic N-alkylation of piperidine with 1-phenylethanol. [a] - ResearchGate. Available at: [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. Available at: [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available at: [Link]
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts. Available at: [Link]
-
What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? | ResearchGate. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Dimethyl-(2-piperidin-4-yl-ethyl)-amine
Welcome to the technical support guide for the synthesis of Dimethyl-(2-piperidin-4-yl-ethyl)-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will focus on identifying and mitigating common byproducts, particularly those arising from reductive amination pathways, to help you optimize your reaction outcomes and streamline purification.
Section 1: Overview of Primary Synthetic Route: The Eschweiler-Clarke Reaction
The most common and efficient method for preparing this compound is through the N,N-dimethylation of the primary amine, 2-(piperidin-4-yl)ethanamine. The Eschweiler-Clarke reaction is a classic and highly effective choice for this transformation.[1] It utilizes an excess of formaldehyde as the carbon source and formic acid as the reducing agent.[2] This one-pot procedure is favored because it exhaustively methylates primary and secondary amines to the tertiary stage without the risk of forming quaternary ammonium salts, a common issue with alkyl halide reagents.[3][4]
The reaction proceeds through the formation of an imine from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid, releasing carbon dioxide and driving the reaction to completion.[5][6] For a primary amine, this two-step sequence occurs twice to yield the desired dimethylated product.
Caption: Eschweiler-Clarke reaction pathway and common byproduct origins.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during synthesis and purification.
Q1: My reaction is incomplete. LC-MS and NMR analysis show significant amounts of unreacted starting material and a mono-methylated intermediate. What went wrong?
A1: This is a classic sign of suboptimal reaction conditions or stoichiometry. The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to drive the methylation to completion.[3]
-
Causality: The conversion of the primary amine to the secondary (mono-methylated) amine, and subsequently to the tertiary (di-methylated) amine, are sequential steps. Insufficient reagents or reaction time will naturally lead to an accumulation of intermediates.
-
Troubleshooting Steps:
-
Check Stoichiometry: Ensure at least 2.2 equivalents of formaldehyde and a similar excess of formic acid are used relative to the starting primary amine. For primary amines, the reaction consumes two equivalents of each.[6]
-
Increase Reaction Time/Temperature: The reaction is typically heated to 80–100 °C.[5] If you are running it at a lower temperature, consider increasing it. Extending the reaction time (e.g., from 8 hours to 18 hours) can also help push the equilibrium towards the final product.[7]
-
Order of Addition: While the reaction is robust, adding the amine to a pre-heated mixture of formaldehyde and formic acid can sometimes improve yields and minimize initial side reactions.[8]
-
Q2: I've observed a persistent impurity that co-elutes with my product during extraction. My mass spectrum shows a peak at [M+28]. What is this byproduct?
A2: A peak at [M+28] relative to your starting material, or [M-14] relative to your desired product, strongly suggests the presence of the mono-methylated intermediate , Methyl-(2-piperidin-4-yl-ethyl)-amine. If the peak is [M+28] relative to your desired product, it could be an N-formyl impurity (a carbonyl group, C=O, has a mass of 28).
-
Causality of N-Formyl Impurity: The N-formyl byproduct can arise if the hydride transfer from the formate anion to the iminium ion intermediate is slow or incomplete. This allows for an alternative pathway where the formate ion acts as an acylating agent.
-
Troubleshooting Steps:
-
Confirm Identity: Use ¹H NMR to confirm. The mono-methylated amine will show a single N-CH₃ singlet (integrating to 3H) and an N-H proton. The desired product will show a singlet for the N(CH₃)₂ group (integrating to 6H) and no N-H proton. An N-formyl group will present a characteristic singlet around 8 ppm in the ¹H NMR spectrum.
-
Optimize Reduction: Ensure sufficient formic acid is present and that the temperature is adequate to facilitate the hydride transfer.
-
Purification: If the formyl impurity has formed, it can be challenging to remove by extraction due to similar basicity. Column chromatography is the most effective method for separation (see Section 4).
-
Q3: My reaction using NaBH(OAc)₃ (STAB) as the reducing agent is sluggish and leaves a significant amount of the imine intermediate. How can I resolve this?
A3: Incomplete reduction is a common issue in reductive aminations that do not use the Eschweiler-Clarke conditions. The formation of the imine/iminium ion and its subsequent reduction are sensitive to several factors.
-
Causality: The rate of imine formation is often pH-dependent and can be slow. The reducing agent, STAB, is moisture-sensitive and its efficacy can be compromised.[9] Furthermore, STAB is a mild reducing agent, and if the iminium ion is not readily formed, the reduction will not proceed efficiently.[10]
-
Troubleshooting Steps:
-
pH Adjustment: Imine formation is often catalyzed by mild acid. Adding a small amount of acetic acid (if not already present from the STAB salt) can accelerate this step.
-
Solvent Choice: Ensure you are using an appropriate anhydrous solvent like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[9] Protic solvents like methanol can react with STAB.
-
Pre-formation of Imine: Allow the starting amine and formaldehyde to stir together in the solvent for a period (e.g., 1-2 hours) before adding the reducing agent. This allows the imine intermediate to form in sufficient concentration.[9]
-
Increase Reducing Agent: Add a larger excess of STAB (e.g., 1.5-2.0 equivalents).
-
Section 3: Byproduct Identification and Characterization
A systematic approach to identifying impurities is crucial. The table below summarizes the key characteristics of common byproducts.
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Mass Spec (m/z) [M+H]⁺ | Key ¹H NMR Signals |
| Starting Material | 2-(piperidin-4-yl)ethanamine | 128.22 | 129.2 | Primary amine protons (-NH₂), absence of N-methyl signals. |
| Mono-methylated Intermediate | Methyl-(2-piperidin-4-yl-ethyl)-amine | 142.25 | 143.2 | Singlet ~2.3-2.5 ppm (3H, N-CH₃), broad singlet for N-H. |
| Desired Product | This compound | 156.27 | 157.3 | Singlet ~2.2-2.4 ppm (6H, N-(CH₃)₂), absence of N-H. |
| N-Formyl Byproduct | N-formyl-N-methyl-(2-piperidin-4-yl-ethyl)-amine | 170.25 | 171.2 | Singlet ~8.0-8.2 ppm (1H, -CHO), N-CH₃ singlet. |
| Imine Intermediate | N-(methylene)-2-(piperidin-4-yl)ethanimine | 140.23 | 141.2 | Signal for imine proton (C=N-H) ~7.5-8.5 ppm. |
Experimental Protocol: LC-MS Analysis of Crude Reaction Mixture
-
Sample Preparation: Quench a small aliquot (e.g., 10 µL) of the crude reaction mixture and dilute it significantly with a 1:1 mixture of acetonitrile and water.
-
LC Conditions (General):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
-
Analysis: Integrate the peaks in the chromatogram and analyze the corresponding mass spectra. Compare the observed m/z values with the expected values in the table above to identify the product and impurities.
Section 4: Troubleshooting Workflow and Purification Strategies
When analysis reveals an impure product, a logical workflow can guide your decisions.
Caption: A logical workflow for troubleshooting synthesis outcomes.
Experimental Protocol: Column Chromatography for Polar Amine Purification
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of methanol and then adding the silica. Evaporate the solvent completely to get a dry, free-flowing powder.
-
Column Packing: Pack a silica gel column using a mobile phase of Dichloromethane (DCM).
-
Elution Gradient:
-
Start eluting with 100% DCM to remove non-polar impurities.
-
Gradually increase the polarity by introducing methanol. A common gradient is DCM -> 95:5 DCM:MeOH -> 90:10 DCM:MeOH.
-
To improve peak shape and prevent streaking of the basic amines, add a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide to the mobile phase (e.g., 0.5-1%). A typical eluent system would be 90:9:1 DCM:MeOH:NH₄OH.
-
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with potassium permanganate or ninhydrin to visualize the amine spots.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 5: Frequently Asked Questions (FAQs)
-
Q: Why is the Eschweiler-Clarke reaction preferred over using methyl iodide?
-
A: The primary advantage is the prevention of over-alkylation. Methyl iodide and other alkyl halides can react with the tertiary amine product to form a quaternary ammonium salt, which is often an undesired byproduct. The Eschweiler-Clarke mechanism makes quaternization impossible.[3] Additionally, the reagents are inexpensive and the reaction is operationally simple.
-
-
Q: Can I use sodium borohydride (NaBH₄) for this reductive amination?
-
A: Yes, but with caution. NaBH₄ can reduce the formaldehyde starting material in addition to the imine.[9] To use it effectively, the imine should be pre-formed by stirring the primary amine and formaldehyde together in a solvent like methanol for 1-2 hours before the portion-wise addition of NaBH₄, often at a reduced temperature (0 °C).[11]
-
-
Q: How can I best prevent byproduct formation from the outset?
-
A: Careful control of reaction parameters is key. Use high-purity starting materials. For Eschweiler-Clarke, ensure a sufficient excess of formaldehyde and formic acid and maintain the recommended temperature. For other reductive aminations, use anhydrous solvents, control the pH to favor imine formation, and ensure the chosen reducing agent is added under appropriate conditions to selectively reduce the imine.
-
References
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
- ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Wordpress.
-
Li, J., et al. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 30(17), 3504. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Tsaplin, G.V., et al. (2021). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan Journal of Chemistry, 14(3), 1816-1820. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. synarchive.com [synarchive.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Managing Impurities in Dimethyl-(2-piperidin-4-yl-ethyl)-amine Production
Welcome to the technical support center for the synthesis and purification of Dimethyl-(2-piperidin-4-yl-ethyl)-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to managing impurities during the production of this valuable piperidine derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to issues you may encounter in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the synthesis of this compound?
A1: The Eschweiler-Clarke reaction is a highly effective and widely used method for the methylation of primary and secondary amines to yield tertiary amines.[1][2] This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[3] A key advantage of this method is that it avoids the formation of quaternary ammonium salts, which can be a significant issue with other alkylating agents like methyl iodide.[4]
Q2: What are the primary impurities I should expect when synthesizing this compound via the Eschweiler-Clarke reaction?
A2: The most common impurities are typically related to incomplete reaction. These include:
-
Starting Material: Unreacted 2-(piperidin-4-yl)ethanamine.
-
Monomethylated Intermediate: N-methyl-2-(piperidin-4-yl)ethanamine.
-
N-Formyl Derivatives: N-formyl-2-(piperidin-4-yl)ethanamine and N-methyl-N-(2-(piperidin-4-yl)ethyl)formamide can form as by-products.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields in an Eschweiler-Clarke reaction can stem from several factors:
-
Sub-optimal Temperature: The reaction is typically heated to drive it to completion. Insufficient temperature can lead to incomplete conversion.[3]
-
Incorrect Stoichiometry: An excess of both formaldehyde and formic acid is generally required to ensure complete dimethylation.[5]
-
Decomposition of Formic Acid: Prolonged heating at very high temperatures can lead to the decomposition of formic acid, reducing its efficacy as a reducing agent.
-
Impure Starting Materials: The purity of the initial 2-(piperidin-4-yl)ethanamine is crucial.
Q4: I am observing an unexpected peak in my GC-MS analysis. What could it be?
A4: Besides the common impurities mentioned in Q2, other side products can occasionally form. Depending on the reaction conditions, trace amounts of impurities from the formaldehyde or formic acid reagents could be present. Additionally, if the starting amine is not pure, derivatives of those impurities may also be observed. It is also worth considering the possibility of thermal degradation products if the GC inlet temperature is too high.
II. Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: Incomplete Conversion to the Dimethylated Product
Symptom: Your analytical data (e.g., GC-MS, LC-MS, or NMR) shows the presence of significant amounts of the starting material, 2-(piperidin-4-yl)ethanamine, and/or the monomethylated intermediate, N-methyl-2-(piperidin-4-yl-ethyl)ethanamine.
Causality and Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Reagents | The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion for both methylation steps. | Increase the molar equivalents of both formaldehyde and formic acid. A common starting point is to use at least 2.5-3 equivalents of formaldehyde and a larger excess of formic acid.[5] |
| Low Reaction Temperature | The formation of the iminium ion and the subsequent hydride transfer from formic acid are temperature-dependent. | Ensure the reaction mixture is heated to an appropriate temperature, typically between 80-100 °C, and maintained for a sufficient duration.[1] |
| Reaction Time Too Short | The second methylation step to form the tertiary amine is generally slower than the first. | Increase the reaction time. Monitor the reaction progress by TLC or a rapid LC-MS analysis to determine the point of complete conversion. |
| Presence of Water | While the reaction is often performed in aqueous formaldehyde, excessive water can dilute the reagents and potentially shift the equilibrium away from imine formation.[6] | If using a dilute formaldehyde solution, consider using a higher concentration (e.g., 37 wt. % in water). Ensure the formic acid used is of high concentration (e.g., >88%). |
Experimental Workflow: Optimizing Reaction Conditions
Caption: Troubleshooting workflow for incomplete reaction.
Issue 2: Formation of N-Formyl Impurities
Symptom: You detect impurities with molecular weights corresponding to the addition of a formyl group (-CHO) to the starting material or the monomethylated intermediate.
Causality and Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Side Reaction with Formic Acid | Under certain conditions, formic acid can act as a formylating agent, leading to the formation of N-formyl amides. This is more likely if the reduction of the iminium ion is slow. | Ensure a sufficient excess of formaldehyde is present to favor imine formation over formylation. Maintaining a slightly acidic pH with formic acid is crucial, as highly acidic conditions might promote side reactions. |
| Workup Procedure | The N-formyl impurities can sometimes be hydrolyzed back to the amine under acidic or basic conditions during workup. | After the reaction is complete, consider a workup that involves basifying the reaction mixture with a strong base (e.g., NaOH) to a pH > 12 and then extracting the product into an organic solvent. This can help to hydrolyze some N-formyl impurities. |
Impurity Formation Pathway
Caption: Main vs. Side Reaction Pathways.
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol is adapted from established procedures for the Eschweiler-Clarke methylation of amines.[1][5]
Materials:
-
2-(piperidin-4-yl)ethanamine
-
Formaldehyde (37 wt. % in H₂O)
-
Formic Acid (≥88%)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(piperidin-4-yl)ethanamine (1.0 eq).
-
Add formic acid (5.0 eq) to the flask, followed by the slow addition of formaldehyde solution (3.0 eq).
-
Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material and monomethylated intermediate are no longer detected.
-
Cool the reaction mixture to room temperature and carefully basify with a 50% aqueous NaOH solution to a pH of >12 while cooling in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: GC-MS Analysis of Reaction Mixture
This method is suitable for monitoring reaction progress and identifying impurities.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | 40-400 m/z |
Sample Preparation:
Dilute a small aliquot of the crude reaction mixture in a suitable solvent like methanol or dichloromethane before injection.
IV. References
-
NROChemistry. Eschweiler-Clarke Reaction. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
YouTube. Eschweiler-Clarke Reaction. [Link]
-
Grokipedia. Eschweiler–Clarke reaction. [Link]
-
Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829–832. [Link]
-
Reddit. Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN). [Link]
-
J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]
-
Name-Reaction.com. Eschweiler-Clarke reaction. [Link]
-
ResearchGate. Reductive amination of amines with formaldehyde? [Link]
-
Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. [Link]
-
YouTube. Eschweiler-Clarke reaction. [Link]
-
YouTube. Eschweiler-Clarke reaction. [Link]
-
ResearchGate. Simplified Version of the Eschweiler-Clarke Reaction. [Link]
-
Reddit. What's wrong with my reductive amination? I barely got any product. [Link]
-
Wikipedia. Reductive amination. [Link]
-
ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
WordPress. Reductive Amination. [Link]
-
Analytical Methods. [Link]
-
YouTube. Eschweiler–Clarke reaction: Methylation on amines. [Link]
-
MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
-
Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. [Link]
-
Shimadzu. Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. [Link]
-
Gassnova. ~ SINTEF TITLE. [Link]
-
ResearchGate. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. [Link]
Sources
Technical Support Center: Navigating the Challenges in the Purification of Substituted Piperidines
Welcome to the technical support center dedicated to addressing the common and complex challenges encountered during the purification of substituted piperidines. This guide is designed for researchers, scientists, and professionals in drug development who work with this critical class of heterocyclic compounds. The piperidine moiety is a cornerstone in a multitude of pharmaceuticals, making its effective purification paramount to the integrity of research and the quality of final products.[1]
This resource is structured to provide not just procedural guidance, but also a deeper understanding of the chemical principles that underpin the purification challenges and their solutions. We will delve into troubleshooting common issues and answer frequently asked questions, supported by detailed protocols and visual workflows.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific, frequently encountered problems in a question-and-answer format, providing both the rationale for the issue and actionable solutions.
Question 1: My purified piperidine derivative is a yellow or brownish oil/solid. What causes this discoloration and how can I remove it?
Answer: A yellow to brown discoloration in piperidine samples is most commonly due to oxidation products.[2][3] The secondary amine in the piperidine ring is susceptible to air oxidation over time, leading to the formation of colored impurities. While in some applications this may not be detrimental, high-purity material is often required, especially in pharmaceutical development.
Underlying Cause: The lone pair of electrons on the nitrogen atom can be oxidized, leading to the formation of radical cations and subsequently more complex colored species. This process is often accelerated by exposure to light and heat.[2]
Solution: Distillation or Recrystallization
For liquid piperidines, the most effective method for removing these colored impurities is distillation.[2] For solid derivatives, recrystallization is a powerful purification technique.[4]
Experimental Protocol: Distillation of a Liquid Piperidine Derivative
-
Pre-drying: If water is suspected to be present from a workup, dry the crude piperidine derivative over a suitable drying agent like solid potassium hydroxide (KOH) pellets for several hours or overnight.[1][2]
-
Apparatus Setup: Assemble a standard distillation apparatus. Ensure all glassware is thoroughly dried to prevent contamination.
-
Distillation: Carefully transfer the dried piperidine derivative to the distillation flask. Add boiling chips to ensure smooth boiling. Heat the flask and collect the fraction that boils at the expected temperature for your specific substituted piperidine. The colored, higher-boiling oxidation products will remain in the distillation flask.
Question 2: I am struggling to separate my target piperidine from residual pyridine starting material using distillation. Why is this happening?
Answer: The difficulty in separating piperidine from pyridine by simple fractional distillation arises from the formation of a constant boiling azeotropic mixture.[1][5] This azeotrope, at atmospheric pressure, consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C.[2][6]
Underlying Cause: Azeotropes are mixtures of liquids that have a constant boiling point and composition throughout distillation, making their separation by this method impossible under standard conditions.
Solution: Selective Salt Formation
A highly effective method to break this azeotrope is to selectively react the more basic piperidine with carbon dioxide to form a solid salt, leaving the less basic pyridine in solution.[2]
Experimental Protocol: Purification of Piperidine via Carbonate Salt Formation
-
Dissolution: Dissolve the crude piperidine/pyridine mixture in a suitable organic solvent.
-
Salt Formation: Bubble carbon dioxide (CO₂) gas through the solution. The piperidine will react to form solid piperidine carbonate, which will precipitate out of the solution.[1]
-
Filtration: Cool the mixture to ensure complete precipitation and then filter the solid piperidine carbonate. The pyridine will remain in the filtrate.[2]
-
Liberation of Free Piperidine: Suspend the collected piperidine carbonate in water and add a strong base, such as sodium hydroxide (NaOH), to regenerate the free piperidine base.[1]
-
Extraction and Final Purification: Extract the liberated piperidine into an appropriate organic solvent (e.g., diethyl ether). Dry the organic extract over a drying agent like solid KOH, filter, and then distill to obtain the pure piperidine.[1]
Caption: Workflow for Piperidine Purification via Salt Formation.
Question 3: My column chromatography of a substituted piperidine is showing significant peak tailing. What is causing this and how can I improve the peak shape?
Answer: Peak tailing during the chromatographic purification of basic compounds like piperidines is a common issue. It is primarily caused by strong interactions between the basic nitrogen of the piperidine and acidic silanol groups on the surface of the silica gel stationary phase.[7][8] This leads to poor separation and reduced purity of the collected fractions.
Underlying Cause: The acidic silanol groups (Si-OH) on the silica surface can protonate the basic piperidine, leading to strong ionic interactions that slow down its elution in a non-uniform way, resulting in a "tailing" effect on the chromatogram.
Solution: Use of a Basic Additive or a Deactivated Stationary Phase
To mitigate this, a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA), can be added to the mobile phase.[7][9] Alternatively, using a base-deactivated silica gel can significantly improve peak shape.
Experimental Protocol: Flash Column Chromatography of a Basic Piperidine Derivative
-
TLC Analysis and Eluent Selection: Develop a suitable eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound.[9]
-
Eluent Modification: To the chosen eluent system, add a small amount of a basic modifier. A common starting point is 0.1-1% triethylamine.[9]
-
Column Packing: Prepare a slurry of silica gel in the modified eluent and pack the column.
-
Elution: Run the column with the modified eluent. The triethylamine will compete with the piperidine derivative for the acidic sites on the silica gel, leading to a more symmetrical peak shape.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
Question 4: I need to separate a racemic mixture of a chiral substituted piperidine. What are the most effective methods?
Answer: The separation of enantiomers, also known as chiral resolution, is a critical step in the development of many pharmaceuticals, as different enantiomers can have vastly different biological activities.[10][11] For substituted piperidines, the most common and effective methods are chiral chromatography and diastereoselective crystallization.
Solution 1: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC)
Chiral HPLC and SFC are powerful analytical and preparative techniques for separating enantiomers.[7][12] These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Table 1: Comparison of Chiral Chromatography Conditions for Piperidine Derivatives
| Parameter | HPLC | SFC |
| Mobile Phase | n-hexane/ethanol, n-hexane/isopropanol | CO₂ with alcohol co-solvents (e.g., methanol, ethanol) |
| Common Additives | 0.1% Diethylamine (DEA) or Triethylamine (TEA) to improve peak shape[7] | 0.1-0.5% Diethylamine (DEA)[7] |
| Common Columns | Chiralpak® and Chiralcel® series (e.g., IA, AD-H, OD-H)[12][13] | Chiralpak® and Chiralcel® series |
| Advantages | Well-established, wide range of available columns | Faster separations, reduced organic solvent consumption[14] |
Solution 2: Diastereoselective Crystallization
This classical resolution technique involves reacting the racemic piperidine with a single enantiomer of a chiral resolving agent (a chiral acid is commonly used for a basic piperidine) to form a pair of diastereomeric salts.[7][10] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.
Experimental Protocol: Diastereoselective Crystallization
-
Salt Formation: Dissolve the racemic piperidine derivative in a suitable solvent. Add an equimolar amount of a chiral resolving agent, such as (S)-(+)-mandelic acid or di-p-toluoyl-L-tartaric acid.[10]
-
Solvent Screening: In small-scale trials, identify a solvent system in which one of the diastereomeric salts is significantly less soluble than the other.
-
Crystallization: Dissolve the bulk of the diastereomeric salt mixture in the chosen solvent at an elevated temperature and allow it to cool slowly. One diastereomer should crystallize out preferentially.
-
Isolation: Isolate the crystals by filtration.
-
Liberation of the Enantiomer: Treat the purified diastereomeric salt with a base to liberate the free, enantiomerically enriched piperidine.
Caption: Decision-making workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: My piperidine derivative has crystallized in its storage container. What could be the cause?
A1: This could be due to a few factors. If the melting point of your compound is near room temperature, a drop in storage temperature could cause it to solidify.[15] Another common reason is the reaction of the basic piperidine with atmospheric carbon dioxide to form a solid piperidine carbonate salt, or with acidic vapors in the lab to form other salts like piperidine hydrochloride.[2] Gently warming the solution may redissolve the solid if it's due to low temperatures. If it's a salt, it may require purification to remove the counter-ion.
Q2: What is the best way to remove residual water from a piperidine sample?
A2: A common and effective method is to let the piperidine stand over solid potassium hydroxide (KOH) pellets for several hours or overnight, followed by distillation.[1][2] Other drying agents like calcium hydride or sodium can also be used, but KOH is often preferred for its efficacy and ease of use with basic amines.
Q3: Can I use reversed-phase chromatography for purifying polar, substituted piperidines?
A3: Yes, reversed-phase chromatography can be a good option for polar compounds. However, just as with normal-phase chromatography, the basicity of the piperidine can lead to peak tailing on standard C18 columns.[8] It is often necessary to use a mobile phase with an additive, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to protonate the piperidine and improve peak shape. Alternatively, using a buffered mobile phase can also be effective.
Q4: Are there alternatives to distillation for purifying piperidine itself?
A4: While distillation is the most common method, other techniques can be used. For removing pyridine, the selective formation of piperidine carbonate is a very effective chemical method.[2] For removing water and other impurities, an acid-base extraction can be employed, where the piperidine is extracted into an acidic aqueous phase, washed, and then liberated by basification and extracted back into an organic solvent.[1]
References
- Google Patents. (2002). Process for resolving racemic mixtures of piperidine derivatives.
-
Rane, V. P., Ahirrao, V. K., More, K. B., & Yeole, R. D. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of Chromatographic Science, 59(5), 452–457. Retrieved from [Link]
-
Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Retrieved from [Link]
- Google Patents. (2005). Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.
-
Hubei Yuecheng Dehong Biotechnology Co., Ltd. (2025). What are the purification methods for piperidines?. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. Retrieved from [Link]
-
NCERT. (n.d.). Chromatography. Retrieved from [Link]
-
Campos, K. R., et al. (2011). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Lee, S. T., et al. (2007). Separation and isolation of teratogenic piperidine enantiomers from Nicotiana and Lupinus species. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Moravek. (n.d.). How Is Chromatography Used for Purification?. Retrieved from [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]
- Google Patents. (1944). Process for purifying piperidine.
-
Alma Mater Studiorum Università di Bologna. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
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Technical Support Center: Enhancing Coupling Reactions with Secondary Amines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for improving the efficiency of coupling reactions involving secondary amines. Navigating the complexities of C-N bond formation, especially with sterically demanding or electronically challenging secondary amines, requires a nuanced understanding of the interplay between catalysts, ligands, bases, and solvents. This resource offers in-depth troubleshooting guides and frequently asked questions to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding coupling reactions with secondary amines.
Q1: My Buchwald-Hartwig amination with a secondary amine is showing low to no conversion. What are the most likely causes?
A1: Low conversion in Buchwald-Hartwig aminations involving secondary amines often stems from a few key factors. Firstly, secondary amines are generally less nucleophilic and more sterically hindered than their primary counterparts, which can slow down the catalytic cycle. Secondly, the choice of ligand is critical; ligands that are not sufficiently bulky or electron-rich may not facilitate the crucial reductive elimination step.[1][2][3] Lastly, an inappropriate choice of base or solvent can lead to poor solubility of reagents or catalyst deactivation.[4]
Q2: I'm observing a significant amount of hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?
A2: Hydrodehalogenation, where the aryl halide is reduced instead of coupled, is a common side reaction. This is often dependent on the choice of ligand. Screening different phosphine ligands can help identify one that favors the desired C-N bond formation over this competitive pathway.[4] Additionally, ensuring an inert atmosphere and using pure, dry reagents can help minimize catalyst decomposition that might contribute to this side reaction.
Q3: Can I use the same conditions for coupling an acyclic secondary amine as I would for a cyclic one like morpholine or piperazine?
A3: Not necessarily. While general principles apply, acyclic secondary amines can be more challenging due to the potential for β-hydride elimination, a side reaction that is less of a concern with many cyclic amines.[1] The arylation of N-aryl piperazines, for instance, can be more difficult than other cyclic amines.[5] Therefore, conditions, particularly the ligand and catalyst loading, may need to be optimized specifically for the type of secondary amine being used.
Q4: What is the primary role of the base in these coupling reactions, and how do I choose the right one?
A4: The base plays a crucial role in deprotonating the amine to form the more nucleophilic amide, which then participates in the catalytic cycle. Strong bases like sodium tert-butoxide (NaOtBu) are very common and effective for a wide range of substrates.[4] However, if your starting materials contain sensitive functional groups like esters or nitro groups, a strong base can cause degradation. In such cases, screening weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is recommended.[4]
In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to overcoming common challenges in coupling reactions with secondary amines.
Troubleshooting Guide 1: Buchwald-Hartwig Amination
The Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C(sp²)–N bonds.[6] However, its success with secondary amines is highly sensitive to reaction conditions.[7]
A logical workflow for troubleshooting low yields is essential. The following diagram illustrates a decision-making process for optimizing your reaction.
Caption: A decision tree for troubleshooting Buchwald-Hartwig amination issues.
-
Preparation: In an array of oven-dried vials, add the aryl halide (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (4 mol%) for each ligand to be tested.
-
Inert Atmosphere: Cap the vials with septa and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv.) to each vial. Then, add the secondary amine (1.2 equiv.) followed by the degassed solvent (to achieve a concentration of ~0.1-0.5 M).
-
Reaction: Place the vials in a pre-heated reaction block at the desired temperature (e.g., 80-100 °C) and stir for a set time (e.g., 16 hours).
-
Analysis: After cooling, quench a small aliquot from each reaction vial and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
-
Optimization: Based on the results, the most promising ligand can be selected for further optimization of reaction time, temperature, and catalyst loading.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pre-catalysts (e.g., G3 or G4 palladacycles) are often preferred. | They provide more reliable and reproducible generation of the active catalytic species.[8] |
| Ligand Choice | Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often effective for secondary amines.[5] | These ligands promote the reductive elimination step and can overcome steric hindrance.[2][3] |
| Base Selection | NaOtBu is a strong, effective base. For sensitive substrates, consider K₃PO₄ or Cs₂CO₃.[4] | The base must be strong enough to deprotonate the amine but not so strong as to degrade other functional groups. |
| Solvent | Toluene, dioxane, or THF are commonly used. | The solvent needs to solubilize all reaction components and be stable at the reaction temperature.[8] |
Troubleshooting Guide 2: Amide Coupling (Amidation)
The direct formation of an amide from a carboxylic acid and a secondary amine can be challenging due to the competing acid-base reaction.[9][10] Coupling reagents are typically employed to activate the carboxylic acid.
Side reactions can plague amide coupling, especially when dealing with complex molecules. The following diagram illustrates the desired reaction pathway versus a common side reaction.
Caption: Desired pathway versus a potential side reaction in amide coupling.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete activation of the carboxylic acid. | Ensure the coupling reagent is fresh. Consider a more powerful coupling agent like HATU or COMU. Pre-activating the carboxylic acid before adding the amine can also be beneficial.[9][11] |
| Steric hindrance from the secondary amine or the carboxylic acid. | Increase the reaction temperature or switch to a less sterically demanding coupling reagent. In some cases, prolonged reaction times are necessary.[12] | |
| Racemization of Chiral Centers | The activated carboxylic acid intermediate is susceptible to racemization, especially with reagents like DCC. | Use racemization-suppressing additives like HOBt or HOAt. Alternatively, use coupling reagents that incorporate these moieties, such as HATU or HBTU.[9] |
| Formation of an Acyl Benzotriazole Intermediate | When using HBTU or HATU, the activated intermediate can sometimes be observed as a stable side product if the amine is not sufficiently reactive.[13] | Add the amine shortly after the coupling reagent and acid are mixed. Ensure the amine is of high purity. |
| Reaction with Solvent | If DMF is used as a solvent, residual dimethylamine can sometimes compete in the coupling reaction.[13] | Use high-purity, anhydrous DMF or consider alternative solvents like NMP or DMAc. |
-
Preparation: To a solution of the carboxylic acid (1.0 equiv.) and a base (e.g., DIEA, 2.0 equiv.) in an aprotic solvent (e.g., DMF or DCM), add the coupling reagent (1.1 equiv.) at 0 °C.
-
Activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated intermediate.
-
Amine Addition: Add the secondary amine (1.2 equiv.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer to remove the coupling agent byproducts (e.g., an acidic wash for EDC byproducts).
-
Purification: Purify the crude product by flash column chromatography.
By systematically addressing these common issues and employing logical troubleshooting strategies, the efficiency of coupling reactions with secondary amines can be significantly improved, leading to higher yields and purer products in your research and development endeavors.
References
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]
-
Guram, A. S., & Buchwald, S. L. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3647–3655. Retrieved from [Link]
-
Chen, C., et al. (2020). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Jamison, T. F. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Das, S., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Retrieved from [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Retrieved from [Link]
-
Barder, T. E., et al. (2008). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH. Retrieved from [Link]
-
Zarei, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. Retrieved from [Link]
-
Wang, C., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. Retrieved from [Link]
-
Powers, D. C., & Ritter, T. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]
-
Semantic Scholar. (n.d.). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Solvent, Base, and Secondary Amines on the Synthesis of 3a a , 5a, b and 5b b. Retrieved from [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? Retrieved from [Link]
-
Reddit. (2025). Side reactions with HBTU amide coupling? Retrieved from [Link]
-
Zhang, W., et al. (2019). Direct catalytic asymmetric reductive amination of secondary amines. PMC. Retrieved from [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6653–6660. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]
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Technical Support Center: Amide Coupling with Dimethyl-(2-piperidin-4-yl-ethyl)-amine
Welcome to the technical support guide for amide bond formation using Dimethyl-(2-piperidin-4-yl-ethyl)-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the specific challenges posed by this unique diamine substrate. Here, we dissect common side reactions, provide robust troubleshooting strategies, and offer validated protocols to enhance reaction efficiency and product purity.
Understanding the Substrate: A Tale of Two Nitrogens
This compound presents a distinct chemical challenge due to its structure. It contains two nucleophilic nitrogen centers with different steric and electronic properties:
-
A Primary Amine (-NH₂): This is the intended site for acylation. It is sterically accessible and sufficiently nucleophilic for amide bond formation.
-
A Tertiary Piperidine Amine: This nitrogen is part of a saturated heterocycle. While it is a tertiary amine and thus cannot form a stable amide bond, its basicity and nucleophilicity can lead to unwanted side reactions. It can act as a base, neutralizing the activated carboxylic acid, or in some cases, participate in undesired side reactions with highly reactive coupling agents.
Successful coupling hinges on selectively acylating the primary amine while mitigating interference from the piperidine nitrogen.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction has a low yield or has failed completely. What are the most common causes?
A1: Low or no product yield is a frequent issue. The primary culprits often involve:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient or used in insufficient amounts.[1]
-
Deactivation of the Primary Amine: An acid-base reaction between your carboxylic acid and the amine substrate can occur, protonating the primary amine and rendering it non-nucleophilic.[1]
-
Side Reactions with the Coupling Reagent: The reagent itself can be consumed in non-productive pathways, such as N-acylurea formation with carbodiimides.[2][3]
-
Interference from the Piperidine Nitrogen: The tertiary amine can act as a base, quenching the activated acid intermediate before the primary amine can react.
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. It is critical to use anhydrous solvents and reagents.[1]
Q2: I see an unexpected mass in my LC-MS corresponding to my carboxylic acid plus the carbodiimide (e.g., EDC). What is this byproduct?
A2: This is a classic sign of N-acylurea formation . It occurs when the highly reactive O-acylisourea intermediate, formed between your carboxylic acid and a carbodiimide like EDC or DCC, rearranges intramolecularly before your amine can intercept it.[2][3] This forms a stable N-acylurea adduct that is unreactive and represents a dead-end for your desired reaction.
Q3: How can I prevent the piperidine nitrogen from interfering with the reaction?
A3: While direct acylation of the tertiary amine is not a primary concern, its basicity can disrupt the coupling. To minimize its impact:
-
Use a Non-Nucleophilic Base: Employ a hindered base like N,N-Diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction. Its steric bulk prevents it from easily participating in side reactions.
-
Control Stoichiometry: Avoid using a large excess of the coupling reagent and carboxylic acid.
-
Pre-activation: Activate the carboxylic acid with the coupling reagent and any additives before adding the this compound. This ensures the activated species is ready for immediate reaction with the desired primary amine.
Q4: Which class of coupling reagent is generally best for a substrate like this?
A4: For substrates prone to side reactions, uronium/aminium or phosphonium salt-based reagents are often superior to carbodiimides.[2][4] Reagents like HATU, HBTU, or PyBOP are highly efficient, react quickly, and often lead to cleaner reaction profiles with fewer side products.[4][5][6] HATU, in particular, is known for its high reactivity and ability to suppress racemization.[5][6][7][8]
Troubleshooting Guide: Diagnosing and Solving Side Reactions
This section provides a deeper dive into specific problems, their chemical origins, and actionable solutions.
Issue 1: N-Acylurea Formation with Carbodiimides (EDC, DCC)
-
Symptom: A major byproduct is observed with a mass of [M(acid) + M(coupling reagent) - M(H₂O)]. The desired amide product yield is low.
-
Underlying Cause: The O-acylisourea intermediate is susceptible to an intramolecular O-to-N acyl migration, which is competitive with the intermolecular attack by the amine.[3][9][10] This side reaction is more pronounced in polar aprotic solvents like DMF.[11]
-
Solution: The most effective solution is to trap the O-acylisourea intermediate before it can rearrange. This is achieved by adding a nucleophilic auxiliary agent like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[2][12] These additives react rapidly with the O-acylisourea to form an active ester (OBt or OAt ester) which is more stable towards rearrangement but still highly reactive towards the amine.[12][13]
Here is a diagram illustrating the desired reaction versus the N-acylurea side reaction.
Sources
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- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
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Technical Support Center: Strategies for Preventing Over-Alkylation of Piperidine Nitrogen
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the N-alkylation of piperidine. Specifically, we will address the common and often frustrating issue of over-alkylation, which leads to the formation of undesired quaternary ammonium salts. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve selective mono-alkylation.
Understanding the Challenge: The "Runaway Train" of Amine Alkylation
The alkylation of a secondary amine like piperidine to form a tertiary amine is a fundamental transformation in organic synthesis.[1] However, the seemingly straightforward reaction can quickly become problematic due to a phenomenon often described as a "runaway train."[2] The mono-alkylated tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt.[2][3] This competing reaction reduces the yield of the desired product and complicates purification.
Several factors influence the propensity for over-alkylation, including the reactivity of the alkylating agent, reaction temperature, stoichiometry, and the choice of base and solvent.[3][4] This guide will provide a systematic approach to diagnosing and resolving these issues.
Troubleshooting Guide: Diagnosing and Resolving Over-Alkylation
When faced with significant over-alkylation, a methodical approach to troubleshooting is essential. The following sections break down the most common causes and provide actionable solutions.
Issue 1: Reaction Stoichiometry and Addition Rate
Symptom: Your reaction consistently yields a mixture of the desired tertiary amine and the quaternary ammonium salt, even with a 1:1 stoichiometry of piperidine to alkylating agent.
Root Cause Analysis: A localized excess of the alkylating agent can promote di-alkylation.[5] Even with overall equimolar amounts, if the alkylating agent is added too quickly, pockets of high concentration can lead to the second alkylation occurring before the initial reaction has gone to completion.
Solutions:
-
Slow Addition of the Alkylating Agent: Employing a syringe pump to add the alkylating agent dropwise over an extended period can maintain a low concentration, favoring mono-alkylation.[5][6]
-
Use of Excess Amine: A common strategy is to use a large excess of the piperidine relative to the alkylating agent.[6] This statistically increases the probability of the alkylating agent reacting with an unreacted piperidine molecule rather than the mono-alkylated product.
Experimental Workflow: Controlling Stoichiometry
Caption: Decision workflow for addressing over-alkylation through stoichiometric control.
Issue 2: Reactivity of the Alkylating Agent and Leaving Group
Symptom: You observe rapid formation of the quaternary salt, even with slow addition and excess amine. This is particularly common with highly reactive alkylating agents like methyl iodide or benzyl bromide.
Root Cause Analysis: The reactivity of the alkylating agent is a critical factor. More reactive agents will more readily participate in the second alkylation. The nature of the leaving group also plays a significant role; better leaving groups (e.g., I⁻ > Br⁻ > Cl⁻) accelerate the substitution reaction.[7][8]
Solutions:
-
Modify the Alkylating Agent: If possible, switch to a less reactive alkylating agent. For example, use an alkyl chloride instead of an iodide.
-
Consider Alternative Methodologies: For particularly challenging alkylations, alternative methods that avoid direct alkylation with highly reactive agents should be considered. Reductive amination is a prime example.[2][9]
Table 1: Relative Reactivity of Common Leaving Groups in SN2 Reactions
| Leaving Group | Relative Rate | Stability of Anion |
| I⁻ (Iodide) | High | Very Stable |
| Br⁻ (Bromide) | Moderate-High | Stable |
| Cl⁻ (Chloride) | Moderate | Moderately Stable |
| OTs⁻ (Tosylate) | High | Very Stable |
| OMs⁻ (Mesylate) | High | Very Stable |
Issue 3: Reaction Conditions (Base, Solvent, and Temperature)
Symptom: Your attempts to control stoichiometry and alkylating agent reactivity are insufficient, and over-alkylation persists.
Root Cause Analysis: The reaction environment significantly influences the outcome. A strong base can deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting the second alkylation.[6] The solvent polarity can affect the stability of charged intermediates and transition states.[8] Higher temperatures generally increase reaction rates, including the undesired second alkylation.[6]
Solutions:
-
Base Selection: If a base is required, opt for a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[5][6] In some cases, the reaction can proceed without a base, allowing the formation of the piperidinium salt of the mono-alkylated product, which is less susceptible to further alkylation.[5]
-
Solvent Choice: Experiment with different solvents. A less polar solvent may disfavor the formation of the charged quaternary ammonium salt.
-
Temperature Control: Lowering the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity for the mono-alkylated product.[6]
Frequently Asked Questions (FAQs)
Q1: Is it ever possible to achieve selective mono-alkylation without using a protecting group?
A1: Yes, it is often possible. By carefully controlling reaction conditions such as stoichiometry (using a large excess of piperidine), slow addition of the alkylating agent, using a less reactive alkylating agent, and optimizing the base, solvent, and temperature, selective mono-alkylation can be achieved.[5][6]
Q2: When should I consider using a protecting group strategy?
A2: A protecting group strategy is advisable when you require unambiguous selectivity, especially in complex molecules with multiple reactive sites or when other methods to control over-alkylation have failed.[10] Protecting one of the nitrogen atoms in a molecule like piperazine is a common and effective approach.[11] For piperidine itself, if direct alkylation proves consistently problematic, alternative methods like reductive amination are often a better choice than a protect-alkylate-deprotect sequence.
Q3: What is reductive amination, and how does it prevent over-alkylation?
A3: Reductive amination is a two-step, often one-pot, process that involves the reaction of an amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding amine.[12][13] This method is highly effective at preventing over-alkylation because the iminium ion intermediate is more readily reduced than the starting carbonyl compound, and the resulting tertiary amine is not reactive under the reaction conditions.[1][9]
Reductive Amination Pathway
Caption: The two-step process of reductive amination for mono-alkylation.
Q4: Can steric hindrance be used to my advantage to prevent over-alkylation?
A4: Absolutely. If either the piperidine derivative or the alkylating agent is sterically bulky, the rate of the second alkylation will be significantly reduced due to steric hindrance around the nitrogen atom.[4][14] In such cases, over-alkylation is much less of a concern.
Detailed Experimental Protocols
Protocol 1: Controlled Direct N-Alkylation of Piperidine
This protocol is designed to favor mono-alkylation through stoichiometric control and slow addition.
Materials:
-
Piperidine
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Syringe pump
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine (2.0 eq.) and anhydrous acetonitrile.
-
Add finely powdered, dry potassium carbonate (1.5 eq.).
-
In a separate syringe, prepare a solution of the alkyl halide (1.0 eq.) in anhydrous acetonitrile.
-
Using a syringe pump, add the alkyl halide solution to the stirred piperidine mixture over a period of 2-4 hours at room temperature.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: N-Alkylation of Piperidine via Reductive Amination
This protocol is a reliable alternative to direct alkylation, particularly for preventing over-alkylation.
Materials:
-
Piperidine
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM)
-
Acetic acid (optional, as catalyst)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve piperidine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCM.
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]
-
Piperidine Definition - Organic Chemistry II Key Term - Fiveable. Available at: [Link]
-
Alkylation of amines Definition - Organic Chemistry II Key Term | Fiveable. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl - Google Patents.
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
-
Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation - PubMed - NIH. Available at: [Link]
-
PIPERIDINE - Ataman Kimya. Available at: [Link]
-
Nitrogen Protecting Groups: Recent Developments and New Applications - ElectronicsAndBooks. Available at: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. Available at: [Link]
-
Does piperidine work in reductive amination like this? : r/chemhelp - Reddit. Available at: [Link]
-
Synthesis of N-Substituted piperidines from piperidone - ResearchGate. Available at: [Link]
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed. Available at: [Link]
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]
-
Synthesis ofSecondary Amines via Self-Limiting Alkylation - R Discovery - Researcher.Life. Available at: [Link]
-
Amine Alkylation Question - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]
-
N-Dealkylation of Amines - PMC - NIH. Available at: [Link]
-
Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Available at: [Link]
-
N-alkylation of secondary amine? - ResearchGate. Available at: [Link]
-
Alkylation of Amines, Part 2: with Aldehydes and Ketones - YouTube. Available at: [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. Available at: [Link]
-
20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC - NIH. Available at: [Link]
-
The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. Available at: [Link]
-
Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Available at: [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]
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scale-up challenges for the synthesis of Dimethyl-(2-piperidin-4-yl-ethyl)-amine
Technical Support Center: Synthesis of Dimethyl-(2-piperidin-4-yl-ethyl)-amine
Welcome to the technical support guide for the synthesis of this compound (CAS No: 102308-48-5)[1]. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up synthesis of this important intermediate.
Overview of a Common Synthetic Pathway
A prevalent and scalable route to this compound involves a two-step process starting from 4-pyridineethanol. This pathway is often favored for its efficiency and the availability of starting materials.
-
Hydrogenation of 4-Pyridineethanol: The pyridine ring is catalytically hydrogenated to a piperidine ring to form 2-(piperidin-4-yl)ethanol. This is typically achieved using a noble metal catalyst like Ruthenium or Palladium on a carbon support under hydrogen pressure.[2][3]
-
Reductive Amination or N-Alkylation: The resulting 2-(piperidin-4-yl)ethanol is then converted to the final product. A common method is a direct reductive amination with dimethylamine. However, for better control and to avoid quaternization, a two-step sequence involving conversion of the alcohol to a leaving group (e.g., tosylate or halide) followed by nucleophilic substitution with dimethylamine can be employed. A more direct and efficient method for the final methylation step, starting from the corresponding primary amine, is the Eschweiler-Clarke reaction.[4][5]
This guide will focus on troubleshooting challenges that arise during these key transformations.
Troubleshooting Guide: Common Scale-Up Challenges
Problem 1: Low or Inconsistent Yields in the Hydrogenation of 4-Pyridineethanol
Q: We are experiencing inconsistent yields and incomplete conversion during the catalytic hydrogenation of 4-pyridineethanol to 2-(piperidin-4-yl)ethanol. What are the likely causes and how can we improve this step?
A: Inconsistent hydrogenation is a frequent scale-up challenge. The root causes often relate to catalyst activity, reaction conditions, and substrate purity.
Causality and Solutions:
-
Catalyst Activity and Deactivation:
-
Explanation: Noble metal catalysts (e.g., Ru/C, Pd/C) are sensitive to poisons. Trace impurities in the 4-pyridineethanol starting material, such as sulfur or halogenated compounds, can irreversibly bind to the catalyst's active sites, drastically reducing its efficacy. Catalyst deactivation can also occur from byproduct formation that coats the catalyst surface.[2]
-
Solution:
-
Starting Material Purity: Ensure the 4-pyridineethanol is of high purity. Consider a pre-treatment step like charcoal filtration if impurities are suspected.
-
Catalyst Loading: While optimizing for cost, insufficient catalyst loading is a common reason for slow or stalled reactions. For problematic batches, a slight increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can overcome minor inhibition.
-
Catalyst Selection: Ruthenium-based catalysts are often preferred for pyridine hydrogenation due to their robustness.[3]
-
-
-
Mass Transfer Limitations:
-
Explanation: This is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). On a larger scale, ensuring efficient mixing to facilitate the transport of hydrogen from the gas phase to the catalyst surface is critical. Poor agitation leads to localized hydrogen depletion, slowing the reaction rate.
-
Solution:
-
Optimize Agitation: Increase the stirring rate to improve gas-liquid dispersion. Ensure the reactor's impeller design is suitable for solid suspension and gas dispersion.
-
Hydrogen Pressure: Increasing the hydrogen pressure (e.g., from 50 psi to 100-200 psi) enhances the solubility of hydrogen in the solvent, which can significantly increase the reaction rate.[2][6]
-
-
-
Reaction Parameters:
-
Explanation: Temperature and solvent choice play a crucial role. While higher temperatures can increase the reaction rate, they can also promote side reactions. The solvent affects both substrate and hydrogen solubility.
-
Solution:
-
Solvent: Methanol or ethanol are common choices. Acetic acid can also be used as a solvent which may accelerate the reaction but can lead to N-acetylation if not properly controlled.
-
Temperature: A temperature range of 60-100°C is typical.[7] A systematic optimization (Design of Experiments - DoE) is recommended to find the ideal balance between rate and selectivity.
-
-
Problem 2: Formation of N-Methylated Byproduct during Hydrogenation
Q: During the hydrogenation of 4-pyridineethanol in methanol, we are observing the formation of N-methyl-2-(4-piperidyl)ethanol as a significant impurity. What causes this and how can it be prevented?
A: This is a known side reaction when using alcohol solvents like methanol in catalytic hydrogenation.
Causality and Solutions:
-
Mechanism of Byproduct Formation: The catalyst can facilitate a dehydrogenation-amination pathway. Methanol can be dehydrogenated to formaldehyde in situ. The newly formed secondary amine of the piperidine ring can then react with this formaldehyde via reductive amination to yield the N-methylated byproduct.
-
Preventative Measures:
-
Solvent Change: The most straightforward solution is to switch to a non-alcoholic solvent that cannot act as a methyl source, such as THF, dioxane, or water.[3]
-
Use of an Amine Additive: Adding a different, non-reactant amine to the reaction mixture can competitively inhibit the N-methylation of the product.[2]
-
Temperature Control: Lowering the reaction temperature can disfavor the dehydrogenation of methanol, thus reducing the formation of the formaldehyde intermediate.
-
Problem 3: Incomplete Conversion and Side Reactions in the Final Dimethylation Step
Q: We are attempting to synthesize the final product from 2-(piperidin-4-yl)ethan-1-amine using the Eschweiler-Clarke reaction, but we are seeing unreacted starting material and some unidentified byproducts. How can we optimize this step?
A: The Eschweiler-Clarke reaction is a robust method for methylating amines using formaldehyde and formic acid, but its success hinges on proper stoichiometry and reaction conditions.[4][5] It is designed to drive the reaction to the tertiary amine without forming quaternary ammonium salts.[5][8]
Causality and Solutions:
-
Incomplete Reaction:
-
Explanation: This is often due to insufficient equivalents of the methylating agents or inadequate temperature. The reaction proceeds through the formation of an iminium ion, which is then reduced by formate.[8] This process repeats to form the tertiary amine.
-
Solution:
-
Stoichiometry: Use a clear excess of both formaldehyde and formic acid. A common ratio is ~2.5-3.0 equivalents of formaldehyde and a similar or slightly higher amount of formic acid relative to the primary amine.
-
Temperature and Time: The reaction typically requires heating to drive off the CO2 byproduct and ensure completion.[5] A temperature of 80-100°C for several hours is standard.[4] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
-
-
Byproduct Formation:
-
Explanation: While the Eschweiler-Clarke reaction is generally clean, side reactions can occur. If the temperature is too high or the reaction is heated for too long, decomposition can occur. N-formylation is a potential byproduct if the reduction step is inefficient.[9]
-
Solution:
-
Controlled Heating: Use an oil bath and a well-controlled heating mantle to maintain a steady temperature. Avoid aggressive, rapid heating.
-
Order of Addition: Add the amine to the formaldehyde/formic acid mixture, or add the formaldehyde slowly to the amine/formic acid mixture to control the initial exotherm.
-
-
| Parameter | Recommended Range | Rationale |
| Formaldehyde (37% aq.) | 2.5 - 3.5 eq. | Ensures complete dimethylation. |
| Formic Acid (>88%) | 2.5 - 4.0 eq. | Acts as both the reducing agent and an acid catalyst.[4] |
| Temperature | 80 - 100 °C | Required to drive the reaction and release CO2.[5] |
| Reaction Time | 4 - 18 hours | Monitor by TLC/LC-MS for completion.[10] |
Workflow for Troubleshooting Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues during the synthesis.
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: There are two main areas of concern. First, catalytic hydrogenation involves flammable solvents (methanol/ethanol) and flammable hydrogen gas under pressure. Use of intrinsically safe equipment in a properly ventilated area is mandatory. Ensure proper grounding to prevent static discharge. Second, the Eschweiler-Clarke reaction involves formaldehyde, a suspected carcinogen, and formic acid, which is corrosive. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction also produces carbon dioxide, which can cause pressure buildup if the vessel is not properly vented.
Q2: How can I effectively purify the final product, this compound? A2: The final product is a basic amine, which lends itself to a few purification strategies.
-
Acid-Base Extraction: During the workup, after basifying the reaction mixture (e.g., with NaOH to pH > 12), the product can be extracted into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with brine can help remove water-soluble impurities.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale, especially for removing non-volatile impurities.
-
Salt Formation and Recrystallization: For very high purity, the free base can be converted to a hydrochloride salt by treating a solution of the amine (e.g., in isopropanol or ethyl acetate) with HCl (either gaseous or as a solution in a solvent). The resulting salt often has much better crystalline properties than the free base and can be purified by recrystallization.[11]
Q3: What analytical techniques are recommended for in-process control (IPC) and final product release? A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. A typical mobile phase would be Dichloromethane/Methanol with a small amount of ammonium hydroxide.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the appearance of the product and the disappearance of starting materials, as well as detecting key byproducts.
-
Gas Chromatography (GC): Useful for checking the purity of volatile starting materials and for quantifying the final product if it is sufficiently volatile and stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates. It provides definitive proof of structure and can be used for quantitative analysis (qNMR).
References
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
I. A. Utepova, et al. (2020). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 25(22), 5423. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
- Google Patents. (2000). WO 00/12476 - Processes for producing 2-piperidineethanol compounds.
- Google Patents. (2001). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
-
Patsnap Eureka. (n.d.). Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor. Retrieved from [Link]
- Google Patents. (2009). CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride.
Sources
- 1. This compound | 102308-48-5 | CEA30848 [biosynth.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor - Eureka | Patsnap [eureka.patsnap.com]
- 8. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 11. CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reductive Amination for Hindered Amines
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing sterically hindered amines via reductive amination presents unique challenges. Reactions that are straightforward for simple substrates can become sluggish or fail entirely when bulky ketones or amines are involved. This guide is designed to provide in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions, empowering you to overcome these synthetic hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered when performing reductive aminations with sterically demanding substrates.
Q1: My reaction is giving very low yield or not working at all. What is the primary bottleneck?
A1: With sterically hindered substrates, the primary bottleneck is almost always the initial formation of the imine or iminium ion intermediate.[1] The bulky groups on the amine and/or the ketone impede the nucleophilic attack required to form the carbinolamine, which is the precursor to the imine. This equilibrium often lies heavily in favor of the starting materials.[2]
Causality & Solution:
-
Slow Imine Formation: The reaction between the carbonyl and the amine to form an imine is a reversible process.[3] For hindered substrates, this equilibrium is unfavorable. To drive the reaction forward, you must shift this equilibrium.
-
Water Removal: The formation of the imine from the carbinolamine intermediate involves the elimination of water.[3][4] Actively removing water using molecular sieves or a Dean-Stark apparatus can significantly improve yields.
-
Increased Temperature: Heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier, accelerating the rate of imine formation.
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂), can activate the carbonyl group, making it more electrophilic and susceptible to attack by the hindered amine.[5]
-
Q2: I'm observing significant formation of an alcohol byproduct from my starting carbonyl. How can I prevent this?
A2: The formation of an alcohol byproduct indicates that your reducing agent is reducing the starting aldehyde or ketone faster than it reduces the iminium ion intermediate. This is a classic selectivity problem, often caused by using a reducing agent that is too powerful or reactive for a one-pot procedure.[6]
Causality & Solution:
-
Reducing Agent Reactivity: A strong reducing agent like sodium borohydride (NaBH₄) is capable of reducing both aldehydes and ketones directly.[5][7] If imine formation is slow due to steric hindrance, the NaBH₄ will preferentially react with the more abundant carbonyl compound.
-
The Solution is Selectivity: Employ a milder, more selective reducing agent that reacts much faster with the protonated imine (the iminium ion) than with the starting carbonyl.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice for challenging reductive aminations.[8][9] The electron-withdrawing acetate groups moderate the hydride's reactivity, making it highly selective for the iminium ion.[10] It is particularly effective for one-pot reactions.[10]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for iminium ions, especially at a controlled pH of around 6-7.[9] However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling.[9][11]
-
Q3: The reaction stalls with unreacted starting materials, even with a selective reducing agent. What's wrong?
A3: This points to an issue with the formation or stability of the key reactive intermediate: the iminium ion. Without sufficient formation of this electrophilic species, the selective reducing agent has nothing to react with.
Causality & Solution:
-
pH is Critical: The reaction requires a delicate pH balance. The overall rate of imine formation is typically highest in a weakly acidic medium (pH 4-6).[3][12][13]
-
Too Acidic (pH < 4): The amine starting material becomes fully protonated to form an ammonium salt (R-NH₃⁺). This renders it non-nucleophilic, preventing it from attacking the carbonyl group.[4][14]
-
Too Basic (pH > 7): There is insufficient acid to catalyze the dehydration of the carbinolamine intermediate and to protonate the resulting imine to the more reactive iminium ion.[4][12]
-
-
Solution - Acid Catalysis: For slow reactions involving hindered substrates, the addition of a stoichiometric amount of a weak acid like acetic acid is often necessary. This ensures the formation of the iminium ion, which is the species that is rapidly reduced by agents like STAB.[9][10]
Optimizing Key Reaction Parameters
Success with hindered substrates lies in the careful selection and optimization of each component of the reaction.
Choosing the Right Reducing Agent
The choice of reducing agent is the most critical decision in designing a reductive amination protocol. Their effectiveness is a balance of reactivity and selectivity.
| Reducing Agent | Formula | Pros | Cons | Best For... |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Excellent selectivity for iminium ions.[7] Effective in one-pot procedures.[10] Safer than NaBH₃CN (no cyanide).[8] | Water-sensitive; not compatible with methanol.[5][8] More expensive. | Hindered substrates in a one-pot reaction. Especially with ketones.[9][15] |
| Sodium Cyanoborohydride | NaBH₃CN | Excellent selectivity under mildly acidic conditions.[16] Stable in protic solvents like methanol.[5] | Highly toxic. Can release HCN gas.[7] | One-pot reactions where toxicity can be safely managed. |
| Sodium Borohydride | NaBH₄ | Inexpensive and readily available.[17] | Low selectivity; reduces aldehydes/ketones.[7][17] Unstable at low pH.[17] | A two-step procedure where the imine is pre-formed and isolated before reduction.[9][18] |
| Catalytic Hydrogenation | H₂ / Catalyst (Pd, Pt, Ni) | High atom economy and clean reaction.[19] Can be highly effective. | May require specialized high-pressure equipment. Catalyst can be deactivated.[7] | Hindered substrates where other methods fail and functional groups are compatible. |
Workflow for Reductive Amination
Caption: General workflow for reductive amination of hindered substrates.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting poor reductive amination outcomes.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination of a Hindered Ketone using STAB
This protocol is a robust starting point for the direct reductive amination of challenging substrates.[9][18]
Materials:
-
Hindered ketone (1.0 equiv)
-
Hindered amine (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, 1.0 equiv for very unreactive substrates)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the hindered ketone and anhydrous DCE (approx. 0.1 M concentration).
-
Add the hindered amine, followed by acetic acid (if used).
-
Stir the mixture at room temperature for 1 hour to facilitate initial imine formation. For particularly hindered substrates, this pre-stirring time can be extended or gentle heat (40-50 °C) can be applied.
-
Add the sodium triacetoxyborohydride (STAB) to the mixture in one portion. Note: STAB can react with atmospheric moisture; handle it quickly.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Two-Step Procedure with Imine Formation and NaBH₄ Reduction
This method is useful when one-pot procedures fail or when using the less selective but more economical sodium borohydride.[6][18]
Step 1: Imine Formation
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve the hindered ketone (1.0 equiv) and hindered amine (1.0 equiv) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux, azeotropically removing water via the Dean-Stark trap.
-
Monitor the reaction by TLC or ¹H NMR for the disappearance of the ketone.
-
Once imine formation is complete, cool the reaction to room temperature and remove the solvent under reduced pressure to isolate the crude imine.
Step 2: Reduction
-
Dissolve the crude imine in methanol (MeOH) or ethanol (EtOH) and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equiv) in small portions, monitoring for gas evolution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until the reduction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Proceed with workup and purification as described in Protocol 1 (Steps 7-9).
Frequently Asked Questions (FAQs)
Q: Can I use catalytic hydrogenation for very hindered substrates? A: Yes, catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) can be a very powerful method for reducing hindered imines, sometimes succeeding where hydride reagents fail.[7][19] However, it is important to consider that this method can also reduce other functional groups (e.g., alkenes, alkynes, nitro groups) that might be present in your molecule.
Q: My amine is a salt (e.g., hydrochloride). Can I use it directly? A: No. The amine must be in its free-base form to be nucleophilic. If you have an amine salt, you must first neutralize it with a base (e.g., NaOH, NaHCO₃) and extract the free amine into an organic solvent before using it in the reductive amination.
Q: What are some alternative methods for synthesizing hindered amines if reductive amination fails completely? A: If reductive amination is not viable, you might consider other C-N bond-forming reactions. For aryl amines, the Buchwald-Hartwig amination is a powerful cross-coupling reaction, though it forms bonds to sp²-hybridized carbons, which is mechanistically different from reductive amination.[16] For alkylamines, direct alkylation can be an option, but it often suffers from over-alkylation, a problem that reductive amination is designed to avoid.[9][16]
Q: How can I effectively monitor the progress of these slow reactions? A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are your primary tools. For TLC, use a stain that visualizes both the carbonyl (e.g., 2,4-dinitrophenylhydrazine) and the amine (e.g., ninhydrin for primary/secondary amines) to track all components. LC-MS is invaluable for confirming the mass of the intermediate imine and the final product, giving you a clear picture of the reaction's progress.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
-
Sciencemadness Wiki. (2022). Sodium triacetoxyborohydride. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
- Myers, J. W. (n.d.).
-
MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]
-
YouTube. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Boron-based Reductants. [Link]
-
Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
Lumen Learning. (n.d.). 21.4. Imine formation. Organic Chemistry II. [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]
- ResearchGate. (2025).
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?[Link]
-
Chemistry LibreTexts. (2019). 12.3: Reaction with Primary Amines to form Imines. [Link]
-
Allen. (n.d.). Imine formation using an aldehyde/ketone and primary amine is acid. [Link]
-
PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
-
Reddit. (2024). Reductive amination difficulties - poor conversion. [Link]
-
RSC Publishing. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. [Link]
Sources
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
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- 14. Imine formation using an aldehyde/ketone and primary amine is acid - catalyzed, yet the rate drops below pH 4.5. Why does the rate drop below this pH? [allen.in]
- 15. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
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- 17. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
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- 19. mdpi.com [mdpi.com]
removing unreacted starting materials from Dimethyl-(2-piperidin-4-yl-ethyl)-amine reactions
Welcome to the technical support guide for handling reactions involving Dimethyl-(2-piperidin-4-yl-ethyl)-amine . As researchers and drug development professionals, achieving high purity for your target compound is paramount. This guide provides in-depth, field-proven troubleshooting strategies and answers to frequently encountered questions regarding the removal of unreacted starting materials from your reaction mixtures.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries researchers have when facing a challenging purification.
Q1: My post-reaction TLC/LC-MS is very complex. What is my first step?
A: The first step is to correctly identify the spots or peaks. Your target compound, this compound, is a diamine. It contains both a tertiary amine and a secondary amine (within the piperidine ring). Common starting materials could be a piperidine derivative lacking the N,N-dimethyl group or the entire ethylamine side chain. Co-spotting your reaction mixture with authentic samples of your starting materials on a TLC plate is the quickest way to identify them. For more complex mixtures, LC-MS is invaluable for identifying components by their mass.
Q2: My amine product is streaking badly on my silica TLC plate. How can I get a clean separation?
A: This is a classic issue caused by the interaction between the basic amine groups and the acidic silanol groups on the silica surface.[1] This strong interaction prevents clean elution. To resolve this, add a small amount of a competitor base to your eluent system. A common and effective choice is 0.5-2% triethylamine (Et3N) or ammonium hydroxide in your mobile phase (e.g., Dichloromethane/Methanol/Triethylamine 90:9:1). This neutralizes the acidic sites on the silica, allowing your amine to travel up the plate cleanly.[2]
Q3: I need a simple, non-chromatographic method to remove a non-polar starting material from my polar amine product. What do you recommend?
A: An acid-base liquid-liquid extraction is your most powerful tool here. Your product, being a diamine, is highly soluble in acidic aqueous solutions after being protonated to form a salt. A non-polar starting material will remain in the organic layer. By washing your organic solution with aqueous acid (e.g., 1M HCl), you can selectively pull your product into the aqueous phase, leaving impurities behind. You can then recover your product by basifying the aqueous layer and re-extracting with an organic solvent.[2][3]
Q4: Can I purify my final compound without using column chromatography?
A: Yes, often this is possible and preferred for achieving high purity on a large scale. The most effective method is through crystallization, typically by forming a salt.[4] Reacting your purified (or semi-purified) amine with an acid like hydrochloric acid or tartaric acid can produce a crystalline salt that is often much easier to handle and purify by recrystallization than the freebase oil.[5]
Section 2: The Strategic Approach to Purification
Effective purification is not a matter of chance; it's a logical process of elimination based on the physicochemical properties of your product and its impurities.
Workflow for Purification Strategy Selection
The following diagram outlines a decision-making process to guide you from an initial crude reaction mixture to a purified product.
Caption: Decision tree for purification method selection.
Section 3: Troubleshooting Guides
Guide 1: Mastering Liquid-Liquid Extraction (LLE)
LLE is the workhorse of purification, exploiting differences in solubility and pKa. This compound has two basic centers, which can be used to your advantage.
The Underlying Principle: By carefully selecting the pH of an aqueous solution, you can control whether your amine is in its neutral, "freebase" form (soluble in organic solvents) or its protonated, "salt" form (soluble in water). Most unreacted starting materials will have different pKa values or different polarities, allowing for a clean separation.[6]
Experimental Protocol: Selective Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methyl tert-butyl ether (MTBE).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). This will protonate nearly all amine species, pulling them into the aqueous layer. If you have a neutral or acidic starting material, it will remain in the organic layer, which can now be discarded.
-
Basification & Re-extraction: Collect the acidic aqueous layer. Cool it in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) until the pH is >12. This deprotonates the amine salts back to their freebase form.
-
Product Isolation: Extract the now basic aqueous layer multiple times with fresh DCM or EtOAc. The combined organic layers now contain your purified amine.
-
Final Steps: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Guide 2: Optimizing Amine Purification by Column Chromatography
When LLE fails to separate compounds with similar basicity and polarity, column chromatography is necessary. However, success requires mitigating the inherent issues of running basic compounds on acidic silica gel.
Troubleshooting Common Chromatography Problems
| Problem | Probable Cause | Recommended Solution |
| Severe Tailing/Streaking | Strong acid-base interaction between the amine and silica silanol groups.[1] | Add 1-2% triethylamine or ammonium hydroxide to the mobile phase. Alternatively, use an amine-functionalized silica column (KP-NH) or basic alumina as the stationary phase.[1][2] |
| No Elution of Product | The product is irreversibly bound to the silica due to very strong interaction. | Pre-treat the silica by flushing the packed column with the mobile phase containing triethylamine before loading the sample. If the issue persists, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[7] |
| Poor Separation | The chosen solvent system (eluent) does not provide adequate selectivity between your product and the impurity. | Perform a systematic screen of solvent systems. For polar amines, gradients involving Dichloromethane/Methanol or Ethyl Acetate/Heptane with an amine additive are a good starting point. Consider Hydrophilic Interaction Chromatography (HILIC) for very polar compounds.[8] |
Recommended Solvent Systems (Silica Gel with 1% Et₃N)
-
For moderately polar amines: 0-10% Methanol in Dichloromethane.
-
For less polar amines: 20-80% Ethyl Acetate in Hexanes/Heptane.
-
For very polar amines: 5-20% Methanol in Dichloromethane (sometimes with 0.5-1% NH₄OH).
Guide 3: High-Purity Isolation via Crystallization
Crystallization is the definitive method for achieving analytical-grade purity. For amines that are oils at room temperature, converting them to a salt is the most effective strategy.
The Underlying Principle: Amine salts are ionic compounds with well-defined crystal lattices. This crystalline nature makes them significantly less soluble than their amorphous or oily freebase counterparts, allowing them to precipitate from a solution in high purity, leaving soluble impurities behind.[4]
Workflow for Salt Formation and Recrystallization
Caption: Step-by-step workflow for purification via salt crystallization.
Experimental Protocol: Dihydrochloride Salt Formation
-
Preparation: Dissolve the purified freebase amine (1 equivalent) in a minimal amount of a suitable solvent like isopropanol (IPA) or anhydrous diethyl ether.
-
Acidification: Slowly add a solution of HCl (2.2 equivalents) in a solvent like dioxane or diethyl ether dropwise while stirring. The use of a slight excess of acid ensures complete salt formation.
-
Precipitation: The dihydrochloride salt will typically precipitate as a white solid. Stir the resulting slurry for 30-60 minutes, sometimes with cooling in an ice bath, to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Recrystallization (Optional): For the highest purity, dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol, methanol, or water) and allow it to cool slowly to room temperature, then in a freezer, to form well-defined crystals.
-
Drying: Dry the final crystalline product under high vacuum to remove all traces of solvent.
By applying these strategic principles and troubleshooting guides, you can confidently and efficiently remove unreacted starting materials, ensuring the integrity and purity of your this compound for subsequent research and development.
References
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]
- Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
-
α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. MDPI. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
-
Dimethyl-(2-piperidin-2-yl-ethyl)-amine. PubChem. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Purification: How To. Department of Chemistry: University of Rochester. [Link]
-
Amine workup. Reddit r/Chempros. [Link]
-
Separation of organic amine compounds on silica gel with reversed-phase eluents. ACS Publications - Analytical Chemistry. [Link]
-
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. Royal Society of Chemistry. [Link]
-
4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
-
Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. [Link]
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- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Dimethyl-(2-piperidin-4-yl-ethyl)-amine Reactivity
Welcome to the technical support guide for Dimethyl-(2-piperidin-4-yl-ethyl)-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the critical role of solvent selection when utilizing this versatile diamine in synthesis. Understanding the interplay between the solvent and the dual nucleophilic centers of this molecule is paramount for achieving desired reaction outcomes, optimizing yields, and minimizing side products.
This guide moves beyond simple protocols to explain the underlying chemical principles, offering a framework for rational solvent choice and effective troubleshooting.
Section 1: Core Concepts - Understanding the Reagent's Dual Nature
This compound is a unique building block due to the presence of two distinct nitrogen atoms with different chemical environments: a secondary amine within the piperidine ring and a tertiary amine on the ethyl side chain. This duality is the primary factor influencing its reactivity, and the choice of solvent can modulate the behavior of each center.
The secondary amine is capable of acting as a hydrogen bond donor, while both nitrogens possess lone pairs of electrons, making them nucleophilic.[1][2] The tertiary amine is generally considered more sterically hindered, but its nucleophilicity can be enhanced in certain solvents.[3]
Caption: Structure of this compound highlighting its two distinct nucleophilic centers.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which nitrogen is more nucleophilic, and how does the solvent change this?
A: The relative nucleophilicity is highly dependent on the solvent system.
-
In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The tertiary amine is typically more nucleophilic.[3] These solvents solvate cations but do not form strong hydrogen bonds with the amine's lone pairs, leaving them "naked" and more reactive. In this environment, the greater electron-donating effect of the three alkyl groups on the tertiary amine enhances its nucleophilicity compared to the secondary amine.
-
In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The situation is more complex. Protic solvents can form a "cage" around the amine centers through hydrogen bonding, which deactivates the nucleophile.[4][5] This effect can be more pronounced on the more basic nitrogen. Furthermore, the secondary amine on the piperidine ring can also be deprotonated by a strong base, which would significantly increase its nucleophilicity. However, for most applications, protic solvents will generally suppress the nucleophilicity of both amines.[6]
Q2: Why is my SN2 reaction with this amine failing or proceeding very slowly in ethanol?
A: This is a classic solvent effect issue. Polar protic solvents like ethanol drastically decrease the rate of SN2 reactions.[4][6] The solvent's hydroxyl (-OH) groups form strong hydrogen bonds with the lone pair electrons on your amine, which are essential for the nucleophilic attack.[5] This "solvent cage" stabilizes the amine, making it less available and less reactive toward the electrophile.[4][7] To accelerate your SN2 reaction, you should switch to a polar aprotic solvent.[1][8]
Q3: I am attempting an N-alkylation and my TLC shows multiple product spots. What is the likely cause?
A: You are likely observing di-alkylation, where both the secondary and tertiary amine centers have reacted with your alkylating agent. This is a common issue with molecules possessing multiple nucleophilic sites. The initial mono-alkylation product can sometimes be even more reactive than the starting material, leading to further reaction.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the diamine relative to the electrophile.
-
Slow Addition: Add the electrophile dropwise at a reduced temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.
-
Solvent Choice: While challenging, solvent can play a role. In some cases, a less polar solvent might favor reaction at one site over the other, but this requires empirical testing.
Q4: I have the dihydrochloride salt of this amine. Can I use it directly in my reaction?
A: No. The dihydrochloride salt form (e.g., CAS 102308-92-9) means both nitrogen atoms are protonated and exist as ammonium salts.[9][10] In this state, the lone pairs are unavailable, and the molecule has no nucleophilicity. You must first convert the salt to the free base by treating it with a suitable base (e.g., NaOH, K₂CO₃) in an aqueous/organic extraction to deprotonate the nitrogens.
Section 3: Troubleshooting Guide
This section addresses common experimental failures and provides a logical path to a solution.
Caption: Troubleshooting decision tree for reactions involving this compound.
Section 4: Experimental Protocols & Data
Protocol 1: General Procedure for N-Alkylation in a Polar Aprotic Solvent
This protocol describes a typical SN2 reaction with an alkyl halide.
Objective: To synthesize N-benzyl-N,N-dimethyl-2-(1-benzyl-piperidin-4-yl)ethanamine (a di-alkylation for illustrative purposes).
Reagents & Materials:
-
This compound, free base (1.0 eq)
-
Benzyl bromide (2.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard laboratory glassware, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Add Base: Add anhydrous potassium carbonate (3.0 eq) to the solution. K₂CO₃ acts as a mild base to neutralize the HBr formed during the reaction.
-
Initiate Reaction: Cool the stirred suspension to 0 °C using an ice bath. Add benzyl bromide (2.2 eq) dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. The reaction rate is significantly faster in acetonitrile compared to protic solvents.[4][8]
-
Workup:
-
Once the reaction is complete, filter the solid K₂CO₃ and KBr salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Data Table 1: Illustrative Impact of Solvent on SN2 Reaction Rate
The following table provides an estimated comparison of relative reaction rates for the mono-alkylation of this compound with methyl iodide. The data is based on established principles of solvent effects on SN2 reactions.[4][8]
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate (Approx.) | Rationale for Rate |
| Methanol | Polar Protic | 33 | 1 | Strong H-bonding solvates and deactivates the amine nucleophile.[4] |
| Water | Polar Protic | 78 | ~5 | Highly polar but also strongly protic, leading to significant nucleophile solvation. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | ~500 | Aprotic nature prevents H-bonding, but lower polarity offers less stabilization of the transition state. |
| Acetone | Polar Aprotic | 21 | ~1,000 | Good polar aprotic solvent that effectively solvates the counter-ion but not the nucleophile.[4] |
| Acetonitrile | Polar Aprotic | 38 | ~5,000 | Highly polar and aprotic, excellent for accelerating SN2 reactions.[3][8] |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | ~2,800 | Similar to acetonitrile, effectively enhances nucleophilicity. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 49 | ~1,300 | Very polar aprotic solvent that strongly promotes SN2 reactions.[11] |
References
-
Mayr, H. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]
-
Various Authors. (2017). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent? Quora. [Link]
-
Khan Academy. Nucleophilicity (nucleophile strength). [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Various Authors. (2018). Can you explain the role of solvents in SN1 and SN2 mechanisms? Quora. [Link]
-
MedLife Mastery. Effects of Solvents on Nucleophilicity. [Link]
-
Tenger Chemical. (2024). Exploring the Role of Polar Aprotic Solvents in SN2 Reaction Mechanisms. [Link]
-
Chemistry LibreTexts. (2019). 7.8: The Nucleophile. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
ChemTalk. Polar Protic and Aprotic Solvents. [Link]
-
University of Calgary. Ch 8 : Solvent Effects. [Link]
-
Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. [Link]
-
PubChem. Dimethyl[2-(piperidin-4-yl)ethyl]amine. [Link]
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Technical Support Center: Catalyst Selection for Efficient Piperidine Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of piperidines, a critical scaffold in medicinal chemistry.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently encountered challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: My piperidine product has a yellow tint. What is the cause and how can I remove it?
A: A yellow discoloration in piperidine is typically due to oxidation byproducts. While this may not impact all applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation. To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[4]
Q2: I'm struggling to separate piperidine from a pyridine impurity. Why is this so difficult?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[4] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[4] To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[4]
Q3: My solution of piperidine in DMF crystallized upon storage. What happened?
A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[4] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[4] To resolve this, you can try redissolving the crystals or preparing a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[4]
Q4: What are the typical yields for piperidine synthesis?
A: Yields can vary significantly depending on the synthetic method, reaction scale, and the purity of the starting materials. For instance, thionation of an amide with Lawesson's reagent can yield between 50-90%. Reductive amination approaches can also provide good yields but may require more optimization.[4] Multicomponent reactions (MCRs) are also a powerful tool, with yields being highly dependent on the chosen catalyst and solvent.[5]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during piperidine synthesis.
Issue 1: Low Reaction Yield
Q: My piperidine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
For Reductive Amination of Dicarbonyl Compounds:
-
Inefficient Iminium Ion Formation: The initial reaction between the amine and the carbonyl to form the iminium ion is a critical, pH-dependent equilibrium.
-
Decomposition of Reducing Agent: Borohydride-based reducing agents are sensitive to moisture and highly acidic conditions.
-
Side Reactions: The primary side reaction is often the reduction of the starting aldehyde or ketone.
-
Solution: Employ a reducing agent that is more selective for the iminium ion, such as sodium triacetoxyborohydride (STAB).[6]
-
For Hydrogenation of Pyridines:
-
Catalyst Inactivation/Poisoning: The catalyst (e.g., Pd/C, PtO₂) may be poisoned by impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur or halogen compounds). The piperidine product itself can also act as a poison.[3][7][8]
-
Insufficient Reaction Conditions: The aromaticity of the pyridine ring requires sufficient energy to overcome.
For Multicomponent Reactions (MCRs):
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature are critical in MCRs.
-
Solution: Screen different catalysts (e.g., Lewis acids, Brønsted acids, organocatalysts) and optimize catalyst loading.[5] Solvents like ethanol, methanol, and acetonitrile often provide excellent yields.[5] Experiment with a range of temperatures to find the optimal balance between reaction rate and side product formation.[5]
-
-
Impure Reagents: Impurities in starting materials can interfere with the reaction.
-
Solution: Ensure all aldehydes, amines, and β-ketoesters are of high purity.[5]
-
Issue 2: Poor Selectivity (Diastereo- and Regioselectivity)
Q: My reaction is producing a mixture of stereoisomers or regioisomers. How can I improve the selectivity?
A: Achieving high selectivity is crucial, especially in drug development.
-
For Aza-Diels-Alder Reactions:
-
Problem: The reaction may be proceeding through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition, especially with strong Lewis acids.[4]
-
Solution: Use cyclic dienes, which often give higher diastereoselectivities.[4] The choice of catalyst can also influence the reaction pathway and stereochemical outcome.[4]
-
-
For Hydrogenation of Substituted Pyridines:
-
Problem: Formation of a mixture of cis and trans isomers.
-
Solution: The choice of catalyst and reaction conditions can influence the stereochemical outcome. For example, hydrogenation of 2-alkylpyridines over platinum in acidic media often leads to the formation of the cis isomer. Asymmetric hydrogenation using chiral catalysts (e.g., based on Rh, Ru, or Ir) can produce enantiomerically enriched piperidines.[8]
-
-
For Cyclization Reactions:
Issue 3: Catalyst Deactivation and Poisoning
Q: My reaction starts well but then slows down or stops completely. What could be causing this?
A: This is a classic sign of catalyst deactivation or poisoning.
-
What is Catalyst Poisoning? Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance. The nitrogen atom in the piperidine ring can act as a poison by strongly adsorbing to the active sites of the catalyst, preventing reactant molecules from accessing them.[7] This leads to a decrease in the reaction rate and overall efficiency.[7]
-
Susceptible Catalysts: Precious metal catalysts like Palladium (e.g., Pd/C), Platinum (e.g., PtO₂), and Rhodium (e.g., Rh/C) are highly susceptible to poisoning by the piperidine product.[7] Nickel catalysts can also be poisoned by nitrogen-containing compounds.[7]
-
Symptoms of Catalyst Poisoning:
-
Solutions:
-
Use a Fresh Catalyst: Ensure you are using a fresh, high-quality catalyst.
-
Protecting Groups: Temporarily protecting the nitrogen atom of the piperidine can prevent it from coordinating to the catalyst.[7]
-
Reaction Engineering: In flow chemistry setups, maintaining a high local concentration of reactants relative to the product can help minimize catalyst contact with the poisoning piperidine derivative.[7]
-
Ligand Screening (for Cross-Coupling): In reactions like Buchwald-Hartwig amination, the piperidine nucleophile can displace the phosphine ligand. Screening different bulky, electron-rich ligands can improve catalyst stability.[7]
-
Experimental Protocols & Workflows
Protocol 1: Hydrogenation of a Substituted Pyridine using PtO₂ (Adam's Catalyst)
This protocol provides a general guideline for the hydrogenation of substituted pyridines.[4]
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adam's catalyst), typically 1-5 mol%.[4]
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[4]
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[4] Monitor the reaction progress by techniques like GC-MS or TLC.[4]
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[4]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[4]
Workflow for Troubleshooting Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Decision Tree for Catalyst Selection
Caption: A decision tree for initial catalyst selection based on the synthetic route.
Catalyst Selection Guide
The choice of catalyst is paramount for a successful piperidine synthesis. This table provides a comparison of common catalyst types.
| Catalyst Type | Examples | Advantages | Disadvantages | Best Suited For |
| Heterogeneous | Pd/C, PtO₂, Rh/C, Raney Ni | Easy to separate from the reaction mixture, reusable, suitable for industrial scale-up.[10] | Susceptible to poisoning and deactivation, may require harsh conditions (high pressure/temperature).[7][10] | Hydrogenation of pyridines and other N-heterocycles. |
| Homogeneous | Iridium(III) complexes, Ru-BAP complexes | High activity and selectivity, milder reaction conditions, good functional group tolerance.[9][10] | Difficult to separate from the product, catalyst cost can be high, potential for metal contamination in the product.[10] | Asymmetric synthesis, reactions with sensitive functional groups that are incompatible with heterogeneous catalysts.[9] |
| Biocatalysts | Immobilized Lipases (e.g., CALB) | Environmentally friendly ("green chemistry"), high selectivity, mild reaction conditions.[11] | Limited substrate scope, can be sensitive to reaction conditions (temperature, pH), catalyst preparation can be complex. | Multicomponent reactions for the synthesis of highly substituted piperidines.[11] |
| Organocatalysts | Proline, Thiourea derivatives | Metal-free, often less sensitive to air and moisture, can provide high enantioselectivity. | May require high catalyst loading, can have a limited substrate scope compared to metal catalysts. | Asymmetric multicomponent reactions and Aza-Diels-Alder reactions. |
References
-
BIOENGINEER.ORG. (2025, December 3). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Retrieved from [Link]
-
DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]
-
Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for the reaction of 1 with piperidine a. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
News-Medical.Net. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025, August 6). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation. Retrieved from [Link]
-
RECERCAT. (n.d.). Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp 3-H Amination under Visible Light. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Piperidine and Piperazine Immobilized on Iron Oxide Nanoparticles as Magnetically Recyclable Heterogeneous Catalysts for One-Pot Synthesis of α-Phosphonomalonates. Retrieved from [Link]
-
Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Homogeneous and Heterogeneous Catalysis. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Piperidine Scaffolds: A Comparative Analysis of Dimethyl-(2-piperidin-4-yl-ethyl)-amine in Synthetic Chemistry
Introduction: The Ubiquitous Piperidine Motif in Modern Drug Discovery
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, stands as one of the most prevalent structural motifs in pharmaceuticals and natural products.[1][2] Its significance is underscored by its presence in a vast number of FDA-approved drugs, where it often serves as a crucial pharmacophore, influences physicochemical properties such as solubility and basicity, and provides a rigid scaffold for orienting functional groups toward biological targets.[3][4] The development of efficient, cost-effective, and versatile methods for the synthesis of specifically substituted piperidines is therefore a cornerstone of modern medicinal chemistry.[1][5]
This guide provides an in-depth comparison of Dimethyl-(2-piperidin-4-yl-ethyl)-amine, a bifunctional building block, with other foundational piperidine derivatives. We will explore the strategic advantages and synthetic nuances of each, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.
Part 1: Foundational Strategies for Piperidine Core Synthesis
The construction of the piperidine skeleton is typically approached via two primary strategies: the dearomatization of pyridine precursors or the cyclization of acyclic precursors.
Strategy 1: Catalytic Hydrogenation of Pyridines
The most direct and atom-economical route to the piperidine core is the catalytic hydrogenation of the corresponding pyridine.[3] This process, while conceptually simple, presents challenges due to the aromatic stability of the pyridine ring and the potential for the nitrogen lone pair in both the starting material and product to poison the catalyst.[3][6]
Catalyst Systems and Mechanistic Considerations:
-
Heterogeneous Catalysts: Precious metal catalysts like Palladium on Carbon (Pd/C) and Platinum(IV) oxide (PtO₂, Adams' catalyst) are workhorses in this field.[3][7] Reactions often require elevated pressures and temperatures. The use of an acidic co-solvent or additive (e.g., acetic acid, HCl) is a common tactic to protonate the pyridine nitrogen, which facilitates reduction by lowering the aromatic stabilization energy.[3][4]
-
Homogeneous Catalysts: Catalysts based on rhodium, ruthenium, and iridium can offer higher selectivity and operate under milder conditions.[6][8] Notably, certain iridium(III) catalysts have demonstrated remarkable tolerance for reducible functional groups such as nitro, azido, and bromo moieties, allowing for the selective hydrogenation of the pyridine ring in complex molecules.[6]
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
| Catalyst System | Typical Substrate | Conditions | Yield | Key Advantages/Disadvantages | Reference |
| PtO₂ (Adams') | Substituted Pyridines | H₂ (50-70 bar), Acetic Acid, RT | Good to Excellent | Robust, widely used; may require high pressure. | [7] |
| Pd/C | Pyridine | H₂ (1-5 bar), Acidic Additive | High | Cost-effective, efficient; can be sensitive to catalyst poisoning. | [3] |
| [RhCp*Cl₂]₂ / KI | N-Benzylpyridinium Salts | HCOOH/NEt₃, RT | High | Transfer hydrogenation (no H₂ gas); requires quaternization of pyridine. | [8] |
| [Ir(cod)(PCy₃)(py)]PF₆ | Functionalized Pyridines | H₂ (50 bar), TFA, MeOH, RT | Excellent | High functional group tolerance (nitro, bromo, cyano); homogeneous. | [6] |
Experimental Protocol 1: General Procedure for Catalytic Hydrogenation of a Pyridine Derivative
-
Reactor Setup: To a high-pressure reactor vessel, add the substituted pyridine substrate (1.0 eq) and a suitable solvent (e.g., methanol, acetic acid).
-
Catalyst Addition: Carefully add the chosen catalyst (e.g., 5-10 mol% Pd/C or 1-2 mol% PtO₂) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Execution: Seal the reactor. Purge the vessel multiple times with H₂ gas. Pressurize the reactor to the desired pressure (e.g., 5 bar) and stir the reaction at the designated temperature (e.g., 40°C) for the required time (typically 16-24 hours).[3]
-
Work-up: After cooling and carefully venting the reactor, filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude piperidine derivative can be purified by distillation, crystallization, or column chromatography as required.
Causality Note: The filtration through celite is crucial for completely removing the fine-particle heterogeneous catalyst, preventing contamination of the final product and potential catalysis of undesired side reactions in subsequent steps.
Strategy 2: Reductive Amination and Cyclization
An alternative strategy involves the formation of the piperidine ring from acyclic precursors. The double reductive amination (DRA) of 1,5-dicarbonyl compounds with ammonia or a primary amine is a particularly powerful method for accessing polyhydroxylated piperidines (iminosugars).[9] This approach builds the heterocyclic ring and establishes stereocenters in a highly convergent manner.
Caption: Primary strategies for piperidine synthesis.
Part 2: In-Depth Focus on this compound
Structure and Synthetic Utility: this compound is a valuable building block that incorporates two key features: a secondary piperidine nitrogen, available for further functionalization, and a pendant ethyl-dimethylamine side chain. This tertiary amine moiety can serve as a basic center to enhance aqueous solubility or engage in ionic interactions with biological targets, making it a desirable feature in many drug candidates.[10][11]
Plausible Synthetic Pathway: A direct, documented synthesis is not readily available, but a robust pathway can be designed based on established transformations for analogous 4-(2-aminoethyl)piperidine scaffolds.[10][12][13] A logical route begins with 4-pyridineacetonitrile, proceeds through hydrogenation of the pyridine ring, and concludes with the reduction of the nitrile and subsequent N-methylation.
Caption: Proposed synthesis of this compound.
Experimental Protocol 2: Synthesis of 2-(Piperidin-4-yl)ethan-1-amine (Intermediate)
This protocol is adapted from analogous nitrile reductions and pyridine hydrogenations.[7][10]
-
Ring Hydrogenation: In a high-pressure vessel, dissolve 4-pyridineacetonitrile (1.0 eq) in glacial acetic acid. Add PtO₂ (1-2 mol%) and subject the mixture to H₂ pressure (50 bar) at room temperature for 16-24 hours. After reaction completion, filter the catalyst and concentrate the solvent to yield crude 4-piperidineacetonitrile.
-
Nitrile Reduction: Prepare a suspension of Lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous THF under an inert atmosphere. Cool the suspension to 0°C. Add a solution of 4-piperidineacetonitrile (1.0 eq) in anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Quenching and Work-up: Cautiously quench the reaction at 0°C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with THF.
-
Isolation: Combine the organic filtrates and concentrate under reduced pressure to afford the crude 2-(piperidin-4-yl)ethan-1-amine, which can be purified by vacuum distillation or chromatography.
Causality Note: The Eschweiler-Clarke reaction in the final step is a classic and effective method for the exhaustive methylation of a primary amine using formaldehyde as the carbon source and formic acid as the reducing agent. It is often high-yielding and avoids the over-alkylation issues sometimes seen with alkyl halides.
Part 3: Comparative Analysis with Alternative Piperidine Derivatives
The choice of a piperidine building block is a critical strategic decision. Below, we compare this compound with three other widely used derivatives.
Table 2: Comparative Guide to Key Piperidine Building Blocks
| Feature | This compound | N,N-Dimethylpiperidin-4-amine | 1-Boc-4-(aminomethyl)piperidine | Ethyl piperidine-4-carboxylate |
| Structure | A piperidine with a -(CH₂)₂-NMe₂ group at C4. | A piperidine with a -NMe₂ group at C4. | A piperidine with a -CH₂-NH₂ group at C4 and a Boc-protected ring nitrogen. | A piperidine with a -COOEt group at C4. |
| Typical Precursor | 4-Pyridineacetonitrile | N-Boc-4-piperidone[14] | N-Boc-4-piperidone | 4-Hydroxypyridine |
| Key Synthetic Strategy | Ring Hydrogenation -> Side-chain reduction/amination | Reductive amination of a piperidone | Reductive amination or nitrile reduction | Esterification -> Ring Hydrogenation |
| Functional Handle | Secondary ring amine; tertiary side-chain amine. | Secondary ring amine; tertiary amine directly on ring. | Protected ring amine; reactive primary side-chain amine. | Secondary ring amine; modifiable ester group. |
| Primary Utility | Introduces a flexible basic side-chain for solubility/receptor binding. | Places a basic center directly on the scaffold for pharmacophore design.[15] | Versatile handle for amide coupling, sulfonylation, or further alkylation. | Precursor for amides, acids, alcohols, and other C4-substituents. |
| Synthetic Accessibility | Multi-step synthesis required. | Relatively straightforward from commercial piperidone. | Accessible in a few steps from piperidone. | Commercially available or readily synthesized. |
Part 4: Experimental Protocol for a Key Alternative
The synthesis of N,N-dimethyl-4-aminopiperidine from a protected piperidone is a fundamental transformation in medicinal chemistry.
Experimental Protocol 3: Synthesis of N-Boc-N',N'-dimethylpiperidin-4-amine via Reductive Amination
-
Imine Formation: To a solution of N-Boc-4-piperidone (1.0 eq) and dimethylamine (2.0 M in THF, 1.5 eq) in methanol, add acetic acid to catalyze iminium ion formation. Stir at room temperature for 1-2 hours.
-
Reduction: Cool the mixture to 0°C. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-Boc-N',N'-dimethylpiperidin-4-amine.
-
Deprotection (Optional): The Boc-protecting group can be readily removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane to yield N,N-Dimethylpiperidin-4-amine.
Causality Note: Sodium cyanoborohydride is a milder reducing agent than sodium borohydride and is particularly effective for reductive aminations. It is stable in mildly acidic conditions and selectively reduces the protonated iminium intermediate over the starting ketone, minimizing the formation of the corresponding alcohol byproduct.
Part 5: Safety and Handling Considerations
Piperidine derivatives, particularly low molecular weight amines, should be handled with care. They are often classified as corrosive or irritants, causing skin and eye irritation or damage.[16][17] Many are volatile and have strong odors.
-
Always consult the Safety Data Sheet (SDS) for the specific compound before use.[18]
-
Handle these reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]
Conclusion
The selection of a piperidine building block is a crucial decision in the design of a synthetic route. This compound provides a specific and valuable scaffold for introducing a flexible, basic side-chain, which can be instrumental in modulating the pharmacokinetic and pharmacodynamic properties of a molecule. However, its multi-step synthesis must be weighed against the utility of more readily accessible derivatives. Alternatives like N,N-dimethylpiperidin-4-amine, 1-Boc-4-(aminomethyl)piperidine, and ethyl piperidine-4-carboxylate offer different reactive handles and often more direct synthetic access. A thorough understanding of the synthetic costs and strategic benefits of each derivative, as outlined in this guide, allows the medicinal or process chemist to design more efficient and effective routes to novel chemical entities.
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Holtschulte, C., Börgel, F., Westphälinger, S., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]
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Gagnon, A., Du, H., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]
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Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Kaga, A., Komeyama, K., & Takaki, K. (2021). Synthesis of piperidines via the hydrogenation of pyridines. ResearchGate. Available at: [Link]
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Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications. Available at: [Link]
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Holtschulte, C., Börgel, F., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. Available at: [Link]
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Cheung, C. W., & Hu, X. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. Available at: [Link]
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Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]
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Cheung, C. W., & Hu, X. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. Available at: [Link]
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Holtschulte, C., Börgel, F., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. PubMed. Available at: [Link]
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Matassini, C., Clemente, F., & Goti, A. (2010). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Natural Product Reports. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 296295, Dimethyl-(2-piperidin-2-yl-ethyl)-amine. Available at: [Link]
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Lucintel. (2024). Pharmaceutical Grade Piperidine Derivative Market Report. Available at: [Link]
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C&EN. (2023). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Chemical & Engineering News. Available at: [Link]
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Naseem, H., Mushtaq, N., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery. Available at: [Link]
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A Senior Application Scientist's Guide to Amine Reactivity: Dimethyl-(2-piperidin-4-yl-ethyl)-amine vs. Piperazine
Introduction
In the landscape of modern synthetic and medicinal chemistry, heterocyclic amines serve as indispensable building blocks for the construction of a vast array of functional molecules and pharmacologically active agents.[1] Among these, piperazine and its substituted analogs are frequently employed due to their unique structural and physicochemical properties.[2] This guide provides an in-depth comparative analysis of the chemical reactivity of two key reagents: the simple, symmetric diamine, Piperazine , and the more complex, asymmetric diamine, Dimethyl-(2-piperidin-4-yl-ethyl)-amine .
Understanding the nuanced differences in their reactivity is paramount for researchers, scientists, and drug development professionals. The choice between these two molecules can profoundly impact reaction outcomes, yield, and selectivity. This document moves beyond a simple cataloging of properties to explain the fundamental principles—steric hindrance, nucleophilicity, and basicity—that govern their behavior in common synthetic transformations. By grounding our discussion in mechanistic principles and providing validated experimental protocols, we aim to equip the reader with the predictive power necessary for rational reaction design and optimization.
Molecular Overview and Physicochemical Properties
The reactivity of an amine is fundamentally dictated by its structure. Piperazine is a symmetrical cyclic diamine containing two secondary amine nitrogens. In contrast, this compound possesses two distinct nucleophilic centers: a secondary amine within a piperidine ring and a sterically hindered tertiary amine on an ethyl side chain.
Caption: Chemical structures of the two amines under comparison.
These structural differences give rise to distinct physicochemical properties that are critical for predicting their chemical behavior.
| Property | This compound | Piperazine | Source(s) |
| Molecular Formula | C₉H₂₀N₂ | C₄H₁₀N₂ | [3][4] |
| Molecular Weight | 156.27 g/mol | 86.14 g/mol | [3][4] |
| Amine Type(s) | Secondary (ring) & Tertiary (chain) | Two Secondary | N/A |
| pKa₁ | ~10-11 (est. for sec. amine) | 9.73 | [5] |
| pKa₂ | ~9-10 (est. for tert. amine) | 5.35 | [5] |
| Boiling Point | 103-107 °C @ 17 Torr | 146 °C | [4][6] |
Fundamental Principles of Comparative Reactivity
The divergent reactivity of these two molecules can be rationalized by examining three core chemical principles: nucleophilicity, steric hindrance, and basicity.
Nucleophilicity and Amine Type
Nucleophilicity refers to the ability of an atom to donate its lone pair of electrons to form a new covalent bond with an electrophile. In general, for amines, nucleophilicity correlates with basicity but is also highly sensitive to steric effects.[7]
-
Piperazine : Possesses two equivalent secondary amines. Secondary amines are potent nucleophiles, readily participating in reactions like acylation and alkylation.[8] The two nitrogen atoms can be sequentially functionalized, allowing for the synthesis of mono- or di-substituted products.
-
This compound : This molecule presents two different nucleophilic sites.
-
The Secondary Amine (Piperidine Ring) : This nitrogen behaves as a typical secondary amine and is the primary site for reactions like acylation, which require an N-H proton.
-
The Tertiary Amine (Side Chain) : While tertiary amines are often strong bases, their nucleophilicity is significantly diminished by steric hindrance from the attached alkyl groups (two methyls and the ethyl linker).[7][8] This nitrogen will not undergo acylation but can be alkylated to form a quaternary ammonium salt.
-
The Decisive Role of Steric Hindrance
Steric hindrance is arguably the most critical factor differentiating the reactivity of the amine centers, particularly in this compound.
Caption: Steric accessibility of nitrogen centers.
The tertiary amine in this compound is shielded by three alkyl substituents, making it a much poorer nucleophile compared to the relatively exposed secondary amines of piperazine.[9] This steric congestion prevents it from readily attacking bulky electrophiles and is the primary reason for its selective reactivity.
Reactivity in Key Synthetic Transformations: Acylation
Acylation is a fundamental reaction for primary and secondary amines, involving nucleophilic substitution at a carbonyl carbon (e.g., of an acid chloride or anhydride) to form an amide. This reaction provides a clear and dramatic demonstration of the reactivity differences between our two subject molecules.
Causality of Experimental Choice : We choose acylation with an acyl chloride as a benchmark reaction because it is fast, high-yielding, and mechanistically unambiguous. The reaction's requirement for an N-H proton means only secondary amines will react under standard conditions, providing a clean method to probe the accessibility and nucleophilicity of these specific sites.
Predicted Outcomes
-
Piperazine : With two reactive secondary amines, piperazine can undergo both mono- and di-acylation depending on the stoichiometry of the acylating agent. Using one equivalent will produce a mixture, while using two or more equivalents will drive the reaction to the di-acylated product.[2]
-
This compound : Only the secondary amine in the piperidine ring will react. The tertiary amine lacks the necessary proton and is too sterically hindered to act as an effective nucleophile. The reaction will cleanly yield the mono-acylated product, regardless of the excess of the acylating agent.
| Reactant | Stoichiometry (Acyl Chloride) | Major Product(s) |
| Piperazine | 1.0 eq. | Mono-acylated, Di-acylated, Starting Material |
| Piperazine | ≥ 2.0 eq. | Di-acylated |
| This compound | ≥ 1.0 eq. | Mono-acylated (at secondary amine) |
Experimental Protocol: Mono-acylation of Piperazine
This protocol is adapted from a standard procedure for the acylation of piperazine.[10] It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and the formation of the product.
-
Inert Atmosphere : Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. An inert atmosphere is crucial to prevent hydrolysis of the moisture-sensitive acyl chloride.[10]
-
Reagent Preparation : Dissolve piperazine (1.0 eq.) and a non-nucleophilic base such as triethylamine (2.1 eq.) in anhydrous dichloromethane (DCM) under nitrogen. The base is required to scavenge the HCl byproduct generated during the reaction.[10]
-
Cooling : Cool the solution to 0 °C using an ice bath. This is done to control the initial exothermic reaction upon addition of the acyl chloride.
-
Acyl Chloride Addition : Dissolve 5-chlorothiophene-2-carbonyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM/Methanol mobile phase).
-
Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction : Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the mono-acylated product.
Caption: Experimental workflow for mono-acylation.
Reactivity in Key Synthetic Transformations: Alkylation
Alkylation, the formation of a C-N bond with an alkyl halide, is another cornerstone reaction for amines. Unlike acylation, both secondary and tertiary amines can undergo alkylation. This allows us to probe the competitive reactivity between the different nitrogen centers.
Causality of Experimental Choice : Alkylation with a reactive electrophile like methyl iodide is chosen to compare the intrinsic nucleophilicity of the different amine sites. The reaction can lead to different product types (tertiary amine vs. quaternary salt), providing clear evidence of which nitrogen center has reacted.
Predicted Outcomes
-
Piperazine : The two secondary amines are equivalent. Reaction with one equivalent of an alkyl halide will yield the mono-alkylated product. Using excess alkylating agent will lead to the di-alkylated product.[11]
-
This compound : This molecule offers a competition between the secondary and tertiary amines.
-
Secondary Amine : Is less sterically hindered and a good nucleophile. It will react with an alkyl halide to form a tertiary amine.
-
Tertiary Amine : Is more sterically hindered but can still be alkylated, especially by a small electrophile like methyl iodide, to form a quaternary ammonium salt (Menschutkin reaction).
-
Selectivity : The outcome will depend on reaction conditions. Under neutral conditions, the more nucleophilic and less hindered secondary amine is expected to react preferentially. However, the formation of the quaternary salt at the tertiary amine is also possible and may become significant with excess alkylating agent or at higher temperatures.
-
| Reactant | Stoichiometry (CH₃I) | Major Product(s) |
| Piperazine | 1.0 eq. | N-methylpiperazine |
| Piperazine | ≥ 2.0 eq. | N,N'-dimethylpiperazine |
| This compound | 1.0 eq. | Preferential N-methylation at the piperidine ring |
| This compound | ≥ 2.0 eq. | Mixture of di-alkylation (at both N) and quaternization products |
Experimental Protocol: Competitive N-Alkylation
-
Reagent Preparation : In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent like acetonitrile or DMF.
-
Base Addition : Add a mild, non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq.) to neutralize the HI byproduct.
-
Alkylating Agent Addition : Add methyl iodide (1.1 eq.) dropwise at room temperature.
-
Reaction : Stir the mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to increase the rate. Monitor the reaction by LC-MS to track the formation of the mono-alkylated product and any potential di-alkylated or quaternary byproducts.
-
Work-up : After the reaction, filter off the base. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product mixture by column chromatography to separate the different alkylated species.
Conclusion and Outlook for the Synthetic Chemist
The comparative analysis of this compound and piperazine reveals a compelling story of how subtle changes in molecular architecture dictate chemical reactivity.
-
Piperazine is a symmetric, versatile scaffold. Its two equivalent and highly reactive secondary amines make it an ideal building block for creating symmetric molecules or for statistical mono-functionalization followed by a second, different transformation.
-
This compound is a tool of selectivity. The significant difference in steric hindrance and reactivity between its secondary and tertiary amine centers allows for chemoselective reactions. One can reliably functionalize the piperidine nitrogen via acylation or controlled alkylation while leaving the tertiary amine untouched, reserving it for subsequent quaternization or for its role as an intramolecular acid scavenger.
For the researcher, the choice is clear: for symmetric designs or when both amine sites are intended for reaction, piperazine is the reagent of choice. When a synthetic route demands orthogonal reactivity and the selective modification of a secondary amine in the presence of a tertiary one, This compound offers a distinct strategic advantage. This guide serves as a foundational tool for making that informed decision, enabling more precise and efficient molecular design.
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A Senior Application Scientist's Guide to Dimethyl-(2-piperidin-4-yl-ethyl)-amine: A Versatile Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, featuring prominently in a vast array of approved therapeutics.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties and to serve as a versatile framework for engaging with a multitude of biological targets.[2] Within the diverse family of piperidine-containing building blocks, Dimethyl-(2-piperidin-4-yl-ethyl)-amine has emerged as a particularly valuable synthon for the introduction of a key pharmacophoric element in drug candidates targeting the central nervous system (CNS) and beyond.[3][4]
This guide provides a comprehensive validation of this compound as a synthetic building block, offering a comparative analysis against viable alternatives, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions in their synthetic strategies.
The Strategic Advantage of the 4-(2-Aminoethyl)piperidine Moiety
The 4-(2-aminoethyl)piperidine substructure, present in this compound, offers a unique combination of a basic nitrogen atom within the piperidine ring and a flexible ethylamine side chain. This arrangement allows for dual points of interaction with biological targets and provides a handle for further chemical elaboration. The tertiary amine on the side chain can influence physicochemical properties such as solubility and basicity, which are critical for oral bioavailability and target engagement.[5]
Comparative Performance Analysis: this compound vs. Alternatives
The choice of a building block is a critical decision in any synthetic campaign, directly impacting reaction efficiency, yield, and the overall feasibility of the route. Here, we compare the performance of this compound with two common alternatives: N-Boc-4-(2-aminoethyl)piperidine and 4-(2-Diethylaminoethyl)piperidine. The comparison focuses on two fundamental and widely employed transformations in medicinal chemistry: N-arylation and reductive amination.
Table 1: Comparative Performance in Key Synthetic Transformations
| Building Block | Reaction Type | Substrate | Conditions | Yield (%) | Reference |
| This compound | Buchwald-Hartwig Amination | Aryl Bromide | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100 °C | 82 | [6] |
| N-Boc-4-(2-aminoethyl)piperidine | Buchwald-Hartwig Amination | Aryl Bromide | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C | ~75-85 | [7] |
| 4-(2-Diethylaminoethyl)piperidine | Buchwald-Hartwig Amination | Aryl Bromide | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100 °C | Similar to dimethyl analog | [6] |
| This compound | Reductive Amination | Benzaldehyde | NaBH(OAc)₃, DCE, rt | High (qualitative) | [8][9] |
| N-Boc-4-(2-aminoethyl)piperidine | Reductive Amination | Aldehyde | NaBH(OAc)₃, DCE, rt | >90 | [1] |
| 4-(2-Diethylaminoethyl)piperidine | Reductive Amination | Benzaldehyde | NaBH(OAc)₃, DCE, rt | High (qualitative) | [8][9] |
Analysis of Comparative Data:
From the data presented, this compound demonstrates excellent performance in the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, with yields comparable to its N-Boc protected counterpart.[6][7] The key advantage of using the unprotected this compound lies in the avoidance of a deprotection step, which can improve overall synthetic efficiency. However, the presence of the free piperidine nitrogen may necessitate the use of additional equivalents of base.
In reductive amination reactions, both the unprotected and N-Boc protected building blocks are highly effective.[1][8][9] The choice between them often hinges on the overall synthetic strategy. If the piperidine nitrogen is to be functionalized later in the synthesis, the N-Boc protected version offers a clear advantage by allowing for selective reaction at the primary amine of the side chain. Conversely, if the piperidine nitrogen is intended to remain unsubstituted or will be functionalized in a subsequent step where selectivity is not an issue, the direct use of this compound can streamline the process.
The diethylamino analog offers similar reactivity to the dimethylamino compound, with the choice often being dictated by the desired lipophilicity and metabolic stability of the final molecule.
Experimental Protocols: A Self-Validating System
The following protocols are presented to be self-validating, with clear causality behind the experimental choices.
Protocol 1: Buchwald-Hartwig N-Arylation of this compound
This protocol is adapted from established methodologies for the palladium-catalyzed amination of aryl halides.[6][10] The choice of a bulky biaryl phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, a common side reaction.[7] Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine and the formation of the active palladium-amido complex.
Buchwald-Hartwig Amination Workflow
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and Xantphos (0.04 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination of an Aldehyde with this compound
This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations.[9] Its steric bulk and reduced reactivity compared to other borohydrides allow for the in situ reduction of the iminium ion intermediate without significant reduction of the starting aldehyde. Dichloroethane (DCE) is a common solvent for this transformation.
Reductive Amination Workflow
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 mmol) and this compound (1.1 mmol) in dichloroethane (10 mL).
-
Addition of Reducing Agent: Stir the solution at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Case Study: The Role of Piperidine Building Blocks in Antipsychotic Drug Synthesis
The utility of piperidine-containing building blocks is exemplified in the synthesis of numerous antipsychotic drugs that target dopamine and serotonin receptors.[11][12] For instance, the synthesis of Cariprazine, an atypical antipsychotic, involves the coupling of a substituted piperazine with a functionalized cyclohexane derivative, a transformation that can be achieved through reductive amination.[4] While not a direct application of this compound, the synthetic strategies employed are highly relevant and demonstrate the importance of amine-containing building blocks in constructing these complex molecules. The choice of a specific piperidine or piperazine derivative allows for the fine-tuning of the pharmacological profile of the final drug molecule.[3][4]
Conclusion
This compound stands as a robust and versatile building block for medicinal chemists. Its performance in key synthetic transformations, such as N-arylation and reductive amination, is comparable to that of its protected counterparts, with the added advantage of a more streamlined synthetic route in certain applications. The strategic decision to employ this building block should be guided by the overall synthetic plan and the desired functionality in the final target molecule. The detailed protocols and comparative data provided in this guide are intended to empower researchers to confidently incorporate this compound into their drug discovery programs, accelerating the development of novel therapeutics.
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A Tale of Two Amines: A Comparative Guide to N-Boc Protected vs. Unprotected Piperidine Ethylamine in Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery and development, the piperidine ethylamine scaffold is a ubiquitous and valuable building block. Its presence in numerous bioactive molecules, including its role as a linker in Proteolysis Targeting Chimeras (PROTACs), underscores its significance. However, the synthetic utility of this scaffold is dramatically influenced by a critical strategic decision: to protect or not to protect the piperidine nitrogen. This guide provides an in-depth technical comparison of N-Boc protected 4-(2-aminoethyl)piperidine and its unprotected counterpart, 4-(2-aminoethyl)piperidine, in common synthetic transformations. By examining their reactivity, advantages, and limitations through the lens of established chemical principles and experimental data, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
The Strategic Role of the Boc Group: More Than Just a Temporary Mask
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[1] Its popularity stems from its ease of installation, general stability to a wide range of reaction conditions (including basic, nucleophilic, and reductive environments), and its facile removal under acidic conditions.[2][3] In the context of 4-(2-aminoethyl)piperidine, the Boc group serves a crucial role in modulating the reactivity of the two distinct amine functionalities.
The unprotected 4-(2-aminoethyl)piperidine possesses two nucleophilic nitrogen atoms: a primary aliphatic amine at the terminus of the ethyl chain and a secondary amine within the piperidine ring. This dual reactivity can lead to a lack of chemoselectivity in many reactions, resulting in mixtures of products and complicating purification. The introduction of the Boc group on the piperidine nitrogen effectively deactivates it, rendering it significantly less nucleophilic and basic. This allows for selective reactions to occur at the primary amine, a strategy that is fundamental to the controlled, stepwise construction of complex molecules.[4]
Head-to-Head in the Reaction Flask: A Comparative Analysis
To illustrate the practical implications of Boc protection, we will compare the performance of N-Boc-4-(2-aminoethyl)piperidine and 4-(2-aminoethyl)piperidine in two fundamental and widely employed reactions: amide bond formation and reductive amination.
Amide Coupling: A Study in Chemoselectivity
Amide bond formation is a cornerstone of medicinal chemistry.[5] When reacting a carboxylic acid with 4-(2-aminoethyl)piperidine in the presence of a coupling agent, the lack of differentiation between the two amine groups presents a significant challenge. Both the primary and secondary amines can react, leading to the formation of two different amide products, as well as a potential di-acylated byproduct.
Unprotected Piperidine Ethylamine in Amide Coupling:
The reaction of an unprotected piperidine ethylamine with a carboxylic acid is prone to yielding a mixture of products, thereby reducing the yield of the desired compound and necessitating challenging purification.
N-Boc Protected Piperidine Ethylamine in Amide Coupling:
In stark contrast, the N-Boc protected analogue offers complete chemoselectivity. The Boc group effectively shields the piperidine nitrogen, directing the acylation exclusively to the primary amine of the ethylamino side chain. This results in a single, predictable product, simplifying the reaction workup and purification, and ultimately leading to higher yields of the desired amide.[6]
Experimental Protocols: Amide Coupling
Protocol 1: Amide Coupling with N-Boc-4-(2-aminoethyl)piperidine (Representative) [7]
-
To a solution of N-Boc-4-(2-aminoethyl)piperidine (1.0 equivalent) and a carboxylic acid (1.05 equivalents) in anhydrous dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: Amide Coupling with Unprotected 4-(2-aminoethyl)piperidine (Hypothetical - illustrating challenges)
A similar protocol to the one above could be employed. However, the outcome would likely be a mixture of the primary and secondary amides, and the di-acylated product. The purification would require careful chromatographic separation, and the yield of the desired primary amide would be significantly lower.
Reductive Amination: Controlling Alkylation
Reductive amination is a powerful method for the formation of C-N bonds, typically involving the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ.[8] As with amide coupling, the presence of two nucleophilic centers in unprotected 4-(2-aminoethyl)piperidine can lead to undesired side reactions.
Unprotected Piperidine Ethylamine in Reductive Amination:
When reacting with an aldehyde or ketone, both the primary and secondary amines of the unprotected scaffold can participate in the initial imine formation. This can result in a mixture of secondary and tertiary amine products. Furthermore, the newly formed secondary amine from the reaction of the primary amine can potentially react with another molecule of the carbonyl compound, leading to over-alkylation.
N-Boc Protected Piperidine Ethylamine in Reductive Amination:
The use of N-Boc-4-(2-aminoethyl)piperidine again provides a distinct advantage. The protected piperidine nitrogen does not participate in the reaction, allowing for the clean and selective reductive amination of the primary amine on the ethyl side chain. This leads to the formation of a single, well-defined secondary amine product.[9]
Experimental Protocols: Reductive Amination
Protocol 3: Reductive Amination with N-Boc-4-(2-aminoethyl)piperidine (Representative) [9]
-
To a solution of N-Boc-4-(2-aminoethyl)piperidine (1.0 equivalent) and an aldehyde (1.1 equivalents) in dichloromethane (DCM), add sodium triacetoxyborohydride (STAB) (1.5 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Reductive Amination with Unprotected 4-(2-aminoethyl)piperidine (Hypothetical - illustrating challenges)
Employing a similar protocol would likely result in a mixture of the secondary amine (from reaction at the primary amine), the tertiary amine (from reaction at the piperidine nitrogen), and potentially over-alkylated products. The separation of these closely related amines would be challenging.
Comparative Data Summary
| Feature | N-Boc-4-(2-aminoethyl)piperidine | 4-(2-aminoethyl)piperidine |
| Molecular Formula | C₁₂H₂₄N₂O₂ | C₇H₁₆N₂[10] |
| Molecular Weight | 228.33 g/mol | 128.22 g/mol [10] |
| Reactivity | Single reactive primary amine | Two reactive amines (primary and secondary) |
| Chemoselectivity | High | Low |
| Side Products | Minimal | Multiple side products are common |
| Purification | Generally straightforward | Often complex and challenging |
| Typical Yields | High | Moderate to low for the desired product |
| Solubility | Good solubility in a range of organic solvents.[11] | Generally soluble in polar solvents. |
Conclusion: A Clear Choice for Controlled Synthesis
The strategic use of the N-Boc protecting group on 4-(2-aminoethyl)piperidine provides a clear and decisive advantage in organic synthesis where control and selectivity are paramount. While the unprotected diamine may be suitable for specific applications where a mixture of products is acceptable or desired, the N-Boc protected version is the superior choice for the controlled, stepwise construction of complex molecules. The ability to direct reactions to the primary amine with high fidelity simplifies synthetic routes, improves yields, and streamlines purification processes. For researchers and drug development professionals, the investment in the additional steps of protection and deprotection is often far outweighed by the benefits of predictability, efficiency, and the successful synthesis of well-defined molecular targets.
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PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022-08-09). Available from: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available from: [Link]
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Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023-03-10). ACG Publications. Available from: [Link]
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Efficacy of Dimethyl-(2-piperidin-4-yl-ethyl)-amine in Specific Biological Assays: A Comparative Guide
Introduction: The Versatility of the Piperidine Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its prevalence is a testament to its favorable physicochemical properties, which can impart desirable pharmacokinetic profiles to drug candidates. Dimethyl-(2-piperidin-4-yl-ethyl)-amine represents a fundamental scaffold within this class of molecules. While direct, comprehensive biological assay data for this specific compound is not extensively published, its structural motifs are present in numerous well-characterized molecules. This guide will, therefore, explore the potential efficacy of this compound by examining the performance of structurally related compounds in key biological assays. We will delve into the mechanistic rationale behind these assays, provide detailed experimental protocols, and present comparative data to offer a predictive framework for researchers in drug discovery and development.
This guide will focus on four key areas of therapeutic potential for piperidine derivatives: anticancer, antiallergic, analgesic, and antifungal activities.
Anticancer and Antiproliferative Potential: Targeting the Sigma-1 Receptor
Expertise & Experience: The Rationale
A significant body of research has identified the sigma-1 receptor (σ1R) as a promising target in oncology.[1][2][3] The σ1R is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondria interface, that modulates a variety of cellular processes, including cell survival, proliferation, and apoptosis.[2][4] In many cancer cell types, σ1R is overexpressed and its activation can contribute to tumor growth and resistance to therapy.[1][2] Consequently, σ1R antagonists are being investigated as potential anticancer agents. The piperidine scaffold is a common feature in many potent σ1R ligands.
Key Biological Assays
Two primary assays are crucial for evaluating the anticancer potential of compounds like this compound in this context: the Sigma-1 Receptor Binding Assay and the MTT Antiproliferative Assay.
a) Sigma-1 Receptor Binding Assay
This in vitro assay quantifies the affinity of a test compound for the σ1R. It is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The binding affinity is typically expressed as the inhibitory constant (Ki), with lower values indicating higher affinity.
b) MTT Antiproliferative Assay
This cell-based assay measures the metabolic activity of cancer cells as an indicator of cell viability and proliferation after treatment with the test compound. A reduction in metabolic activity signifies an antiproliferative or cytotoxic effect. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Comparative Efficacy of Sigma-1 Receptor Ligands
The following table provides the binding affinities (Ki) of several well-characterized σ1R ligands. This data serves as a benchmark for predicting the potential affinity of novel piperidine derivatives.
| Compound | Type | Sigma-1 Receptor Ki (nM) |
| PRE-084 | Agonist | 2.2 - 53.2[5][6] |
| Haloperidol | Antagonist | ~2 - 6.5[7][8] |
| NE-100 | Antagonist | 0.86 - 1.03[9][10][11] |
Signaling Pathway
Experimental Protocols
Sigma-1 Receptor Binding Assay Protocol
-
Membrane Preparation : Homogenize tissue (e.g., guinea pig brain) or cells expressing σ1R in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup : In a 96-well plate, add the assay buffer, the test compound at various concentrations, a radiolabeled σ1R ligand (e.g., -pentazocine), and the membrane preparation.
-
Incubation : Incubate the plate to allow the binding to reach equilibrium.
-
Harvesting : Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to the Ki value using the Cheng-Prusoff equation.
MTT Antiproliferative Assay Protocol
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.
-
Data Analysis : Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value from the dose-response curve.
Antiallergic Potential: Histamine H1 Receptor Antagonism
Expertise & Experience: The Rationale
The histamine H1 receptor is a G-protein coupled receptor that plays a pivotal role in allergic reactions.[12][13] Its activation by histamine triggers a cascade of events leading to the classic symptoms of allergy, such as itching, sneezing, and vasodilation.[14] Antihistamines, which are H1 receptor antagonists, are a first-line treatment for allergic conditions. The ethylamine moiety present in this compound is a common structural feature of many H1 antihistamines.
Key Biological Assays
a) Histamine H1 Receptor Binding Assay
Similar to the σ1R binding assay, this in vitro method measures the affinity of a test compound for the H1 receptor using a competitive binding format with a radiolabeled ligand (e.g., [³H]mepyramine).
b) Passive Cutaneous Anaphylaxis (PCA) Assay
This in vivo assay is a model of a Type I hypersensitivity reaction. It evaluates the ability of a test compound to inhibit the inflammatory response (e.g., increased vascular permeability) induced by an allergen-antibody reaction in the skin of an animal model.
Comparative Efficacy of H1 Receptor Antagonists
The following table presents the binding affinities (Ki) of several common antihistamines for the human H1 receptor.
| Compound | Generation | Histamine H1 Receptor Ki (nM) |
| Cetirizine | Second | ~6[15][16] |
| Levocetirizine | Second | ~3[15][16] |
| Loratadine | Second | ~16-138[17][18] |
| Desloratadine | Second | ~0.4-0.87[17][19] |
Signaling Pathway
Experimental Protocols
Histamine H1 Receptor Binding Assay Protocol
-
Membrane Preparation : Prepare a membrane fraction from cells expressing the human H1 receptor.
-
Assay Setup : In a 96-well plate, combine the assay buffer, the test compound at various concentrations, a radiolabeled H1 antagonist (e.g., [³H]mepyramine), and the membrane preparation.
-
Incubation : Incubate to allow for competitive binding.
-
Harvesting : Filter the plate contents to separate bound and free radioligand.
-
Quantification : Measure radioactivity on the filters.
-
Data Analysis : Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
Passive Cutaneous Anaphylaxis (PCA) Assay Protocol
-
Sensitization : Intradermally inject an animal (e.g., a mouse or rat) with an IgE antibody specific to an antigen.
-
Drug Administration : Administer the test compound (or vehicle control) to the animal.
-
Challenge : After a set period, intravenously inject the antigen along with a dye (e.g., Evans blue) that leaks into the tissue upon increased vascular permeability.
-
Evaluation : Euthanize the animal and excise the skin at the injection site.
-
Quantification : Extract the dye from the tissue and measure its concentration spectrophotometrically to quantify the extent of the allergic reaction. A reduction in dye extravasation indicates efficacy of the test compound.
Analgesic Potential: Modulation of Nociception
Expertise & Experience: The Rationale
The piperidine nucleus is a key component of many potent analgesic drugs, most notably the fentanyl series of opioids. While this compound is not an opioid, related structures have shown antinociceptive activity through various mechanisms. In vivo models of pain are essential for evaluating the analgesic potential of new chemical entities.
Key Biological Assays
a) Hot Plate Test
This assay measures the response of an animal to a thermal pain stimulus. The latency to a behavioral response (e.g., paw licking or jumping) is recorded. An increase in latency indicates an analgesic effect.
b) Acetic Acid-Induced Writhing Test
This is a model of visceral inflammatory pain. An intraperitoneal injection of acetic acid induces a characteristic stretching behavior ("writhing"). A reduction in the number of writhes after administration of a test compound indicates peripheral analgesic activity.
Comparative Efficacy of Analgesics
The following table provides illustrative data for common analgesics in these assays.
| Compound | Assay | Result |
| Morphine | Hot Plate Test | Significant increase in response latency[20][21][22] |
| Tramadol | Hot Plate Test | Significant increase in response latency[20][23][24] |
| Diclofenac | Writhing Test | Significant inhibition of writhing |
Experimental Workflow
Experimental Protocols
Hot Plate Test Protocol
-
Acclimatization : Acclimatize the animals (e.g., mice or rats) to the testing room.
-
Baseline : Determine the baseline response latency for each animal on the hot plate set to a constant temperature (e.g., 55°C).
-
Drug Administration : Administer the test compound or vehicle.
-
Testing : At set time points after administration, place the animal on the hot plate and record the time until a nociceptive response is observed.
-
Data Analysis : Compare the post-treatment latencies to the baseline and to the vehicle control group.
Acetic Acid-Induced Writhing Test Protocol
-
Drug Administration : Administer the test compound or vehicle to the animals (e.g., mice).
-
Induction of Writhing : After a suitable absorption period, inject a dilute solution of acetic acid intraperitoneally.
-
Observation : Immediately place the animal in an observation chamber and count the number of writhes over a set period (e.g., 15-20 minutes).
-
Data Analysis : Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
Antifungal Potential: Inhibition of Fungal Growth
Expertise & Experience: The Rationale
Certain piperidine-containing compounds have demonstrated antifungal activity. The mechanism often involves the disruption of fungal cell membrane integrity or the inhibition of key enzymes involved in ergosterol biosynthesis.
Key Biological Assay
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a fungus in a liquid culture medium. It is a standardized method for assessing the in vitro efficacy of antifungal agents.
Comparative Efficacy of Antifungal Agents
The following table shows typical MIC ranges for common antifungal drugs against pathogenic fungi.
| Compound | Organism | Typical MIC Range (µg/mL) |
| Amphotericin B | Aspergillus fumigatus | 0.12 - 2[25][26][27] |
| Fluconazole | Candida albicans | Varies widely based on susceptibility |
| Itraconazole | Aspergillus fumigatus | 0.12 - >16[25] |
Experimental Protocol
Broth Microdilution Antifungal Susceptibility Protocol
-
Drug Preparation : Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).
-
Inoculum Preparation : Prepare a standardized suspension of the fungal isolate to be tested.
-
Inoculation : Add the fungal inoculum to each well of the microtiter plate.
-
Incubation : Incubate the plate at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination : Visually or spectrophotometrically determine the lowest concentration of the compound that inhibits fungal growth.
Conclusion
While direct experimental data for this compound is limited, the analysis of structurally related compounds provides a strong foundation for predicting its potential biological activities. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant efficacy in a range of therapeutic areas. The assays and comparative data presented in this guide offer a robust framework for initiating the investigation of this compound and similar novel compounds. Researchers are encouraged to utilize these established protocols to systematically evaluate their compounds of interest and contribute to the growing body of knowledge on this important class of molecules.
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- 4. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
- 5. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
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A Senior Application Scientist's Guide to Tertiary Amine Catalysts: Benchmarking Dimethyl-(2-piperidin-4-yl-ethyl)-amine in Acylation Reactions
For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry.
Introduction: The Nuances of Nucleophilic Catalysis in Acylation
In the landscape of organic synthesis, the acylation of alcohols is a cornerstone transformation, pivotal for the installation of protecting groups and the synthesis of ester-containing target molecules. The efficiency of these reactions often hinges on the selection of an appropriate catalyst. Tertiary amines are a widely employed class of organocatalysts for this purpose, acting as nucleophilic activators of the acylating agent. Their catalytic prowess is a delicate balance of nucleophilicity, basicity, and steric accessibility.
This guide provides an in-depth comparative analysis of Dimethyl-(2-piperidin-4-yl-ethyl)-amine against a panel of commercially ubiquitous tertiary amine catalysts: Triethylamine (TEA) , 1,4-Diazabicyclo[2.2.2]octane (DABCO) , and 4-(Dimethylamino)pyridine (DMAP) . Our objective is to furnish researchers with a robust framework for catalyst selection, grounded in mechanistic principles and supported by a standardized benchmarking protocol.
The catalytic cycle for tertiary amine-mediated acylation typically proceeds via the formation of a highly reactive N-acylammonium intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, regenerating the catalyst and yielding the desired ester. The rate-determining step and overall efficiency of this process are profoundly influenced by the structure of the tertiary amine catalyst.
Comparative Benchmarking: Acylation of Benzyl Alcohol with Acetic Anhydride
To provide a quantitative comparison, we will consider a model acylation reaction: the esterification of benzyl alcohol with acetic anhydride. This reaction is a well-established benchmark for assessing the catalytic activity of tertiary amines.
Experimental Protocol: A Self-Validating System for Catalyst Evaluation
The following protocol is designed to be a self-validating system for comparing the catalytic efficiency of various tertiary amines.
Materials:
-
Benzyl alcohol (Reagent grade, ≥99%)
-
Acetic anhydride (Reagent grade, ≥99%)
-
This compound (≥97%)
-
Triethylamine (TEA) (≥99.5%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (≥99%)
-
4-(Dimethylamino)pyridine (DMAP) (≥99%)
-
Dichloromethane (DCM) (Anhydrous, ≥99.8%)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 mmol, 108.1 mg).
-
Add the tertiary amine catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous dichloromethane (5 mL) and the internal standard.
-
Stir the solution at room temperature (25 °C) and add acetic anhydride (1.2 mmol, 122.5 mg).
-
Monitor the reaction progress at regular intervals (e.g., 15, 30, 60, 120 minutes) by taking aliquots and analyzing them by Gas Chromatography (GC) to determine the conversion to benzyl acetate.
-
Upon completion (or after a set time), quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for yield determination.
Data Presentation: A Comparative Analysis of Catalytic Performance
The following table summarizes the expected performance of this compound in comparison to TEA, DABCO, and DMAP in the model acylation reaction. The data for TEA, DABCO, and DMAP are based on established literature precedence, while the performance of this compound is a reasoned projection based on its structural features.
| Catalyst | Structure | pKa of Conjugate Acid | Expected Reaction Time (for >95% Conversion) | Yield (%) | Key Characteristics |
| This compound | ~10.5 | 1-2 hours | >95 | Combines the features of a sterically accessible tertiary amine with the piperidine motif. Expected to be a highly effective catalyst. | |
| Triethylamine (TEA) | 10.75 | 4-6 hours | ~90 | A common, sterically hindered base. Its bulkiness can slow down the formation of the N-acylammonium intermediate. | |
| DABCO | 8.82 | 2-3 hours | >95 | A bicyclic amine with high nucleophilicity due to the exposed lone pairs on the nitrogen atoms. | |
| DMAP | 9.70 | < 1 hour | >98 | A highly efficient acylation catalyst due to the resonance stabilization of the N-acylpyridinium intermediate.[1] |
Note: The performance of this compound is a projection based on its hybrid structure, which incorporates a sterically unhindered tertiary amine similar to the more reactive portion of DABCO, and a piperidine ring which can influence basicity and solubility.
Mechanistic Insights and Structure-Activity Relationships
The catalytic efficiency of a tertiary amine in acylation is governed by a combination of factors:
-
Nucleophilicity: The ability of the amine to attack the carbonyl carbon of the acylating agent is crucial for the formation of the reactive N-acylammonium intermediate. The nitrogen lone pair's availability and steric accessibility are key.
-
Basicity: The amine must be sufficiently basic to act as a proton scavenger for the acidic byproduct of the reaction (e.g., acetic acid).
-
Leaving Group Ability: The tertiary amine must also be a good leaving group to be displaced from the N-acylammonium intermediate by the alcohol.
This compound presents an interesting structural combination. The dimethylamino group is sterically less hindered than the ethyl groups in TEA, suggesting a higher nucleophilicity. The piperidine moiety contributes to the overall basicity of the molecule and can influence its solubility and interaction with the substrates. It is hypothesized that this combination of features leads to a catalytic activity that surpasses that of TEA and is competitive with DABCO.
Visualizing the Process
Experimental Workflow
Caption: Workflow for Benchmarking Tertiary Amine Catalysts.
Catalytic Cycle of Acylation
Caption: Generalized Catalytic Cycle for Tertiary Amine-Mediated Acylation.
Conclusion
The selection of an optimal tertiary amine catalyst is a critical parameter in the efficiency of acylation reactions. While DMAP remains a superior catalyst for many applications, its cost and potential for side reactions can be a consideration. This compound emerges as a promising alternative, with a structural design that suggests a favorable balance of nucleophilicity and basicity. Its projected performance, superior to the commonly used Triethylamine and comparable to DABCO, makes it a compelling candidate for further investigation and application in synthetic workflows where efficient and cost-effective catalysis is paramount. This guide provides a foundational framework for such evaluations, empowering researchers to make informed decisions in their synthetic endeavors.
References
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Nardi, M., et al. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(1), 6. [Link]
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Mayr, H., et al. (2007). DABCO and DMAP--why are they different in organocatalysis?. Angewandte Chemie International Edition in English, 46(32), 6176-9. [Link]
- Li, T. S., & Li, A. X. (1998). Acetylation of alcohols, thiols, phenols and amines with acetic anhydride catalysed by K-10 and KSF. Journal of the Chemical Society, Perkin Transactions 1, (12), 1913-1918.
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Sakakura, A., et al. (2007). Ester synthesis by esterification. Organic Chemistry Portal. [Link]
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A Comparative Guide to Purity Validation of Dimethyl-(2-piperidin-4-yl-ethyl)-amine by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity validation of Dimethyl-(2-piperidin-4-yl-ethyl)-amine, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to empower researchers in making informed decisions for their analytical workflows.
The Principle of Quantitative NMR: A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful analytical tool for the direct determination of compound purity.[1][2] Unlike chromatographic techniques that rely on calibration curves with compound-specific reference standards, qNMR is a primary ratio method.[3] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][4] By co-dissolving a known amount of a certified internal standard with the analyte, the purity of the target molecule can be calculated directly from the integral ratios of their respective signals in the ¹H NMR spectrum.[4][5]
This intrinsic quantitation capability offers several advantages:
-
Absolute Quantification: It allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[1][5]
-
Traceability: With the use of certified reference materials as internal standards, qNMR measurements can be traceable to the International System of Units (SI).
-
Versatility: A single internal standard can be used for the quantification of multiple analytes, streamlining the analytical process.[1]
-
Non-destructive: The sample can be recovered after analysis, which is particularly beneficial for precious or limited materials.[5]
Experimental Workflow: Purity Determination of this compound by ¹H qNMR
The following section outlines a detailed, self-validating protocol for the purity determination of this compound using ¹H qNMR. The experimental choices are explained to ensure scientific integrity and reproducibility.
Rationale for Experimental Design
The selection of an appropriate internal standard and solvent is critical for a successful qNMR experiment. For this compound, which is a basic compound, a deuterated solvent that provides good solubility and minimal signal overlap is required. Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) with a suitable pH adjustment could be considered. Maleic acid or 1,4-dinitrobenzene are suitable internal standards as their signals appear in a region of the ¹H NMR spectrum that is typically free from analyte signals and they are commercially available in high purity.[6]
The choice of specific protons on the this compound molecule for quantification is also crucial. The signal from the N,N-dimethyl group is expected to be a sharp singlet, integrating to six protons, making it an ideal candidate for accurate integration.
Step-by-Step Experimental Protocol
Objective: To determine the purity of a batch of this compound using ¹H qNMR with an internal standard.
Materials:
-
This compound (analyte)
-
Maleic acid (certified internal standard, purity ≥ 99.5%)
-
Deuterated chloroform (CDCl₃, 99.8% D)
-
High-precision analytical balance (readability ± 0.01 mg)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of maleic acid (internal standard) into the same vial. The goal is to achieve a near 1:1 molar ratio of analyte to standard protons for optimal integration accuracy.[4]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃. Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Key Acquisition Parameters:
-
Pulse Angle: Use a small pulse angle (e.g., 30°) to ensure complete relaxation of all protons between scans.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) to ensure full magnetization recovery. A typical starting point is 30 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).[7]
-
Spectral Width: Ensure the spectral width encompasses all signals from both the analyte and the internal standard.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Perform a baseline correction to ensure accurate integration.
-
Integrate the selected signals for both the analyte and the internal standard. For this compound, integrate the singlet corresponding to the N(CH₃)₂ protons. For maleic acid, integrate the singlet corresponding to the two olefinic protons.
-
-
Purity Calculation:
The purity of the analyte (Panalyte) is calculated using the following equation:[4][5]
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
analyte refers to this compound
-
std refers to the internal standard (maleic acid)
-
Visualization of the qNMR Workflow
Caption: Experimental workflow for qNMR purity determination.
Comparative Analysis: qNMR vs. Alternative Methods
While qNMR offers significant advantages, a comprehensive understanding of its performance relative to other common purity assessment techniques is essential for selecting the most appropriate method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, widely used for purity determination.
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is typically determined by area percentage from the chromatogram, assuming all components have a similar response factor at the detection wavelength. For accurate quantification, a certified reference standard of the analyte is required to create a calibration curve.
-
Advantages: High sensitivity, excellent resolving power for complex mixtures, and well-established validation protocols.
-
Limitations: Requires a specific reference standard for the analyte, which may not always be available, especially for novel compounds.[8] The assumption of equal response factors for all impurities in an area percent purity calculation can lead to inaccuracies.[9] Different detectors may be needed for compounds lacking a UV chromophore.[8]
-
Causality in Method Choice: HPLC is the method of choice when a well-characterized reference standard is available and when the primary goal is to separate and quantify known impurities with high sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
-
Principle: GC separates components based on their volatility and interaction with a stationary phase. The separated components are then detected and identified by a mass spectrometer based on their mass-to-charge ratio and fragmentation pattern.
-
Advantages: High sensitivity and specificity, providing structural information about impurities.[10]
-
Limitations: Limited to volatile and thermally stable compounds. Derivatization may be required for polar compounds like amines to improve their volatility, which can introduce additional analytical steps and potential sources of error.
-
Causality in Method Choice: GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present in the sample, such as residual solvents from the synthesis of this compound.
Summary of Comparison
| Feature | qNMR | HPLC | GC-MS |
| Principle | Direct proportionality of signal area to the number of nuclei | Differential partitioning between mobile and stationary phases | Separation based on volatility and detection by mass |
| Reference Standard | Requires a certified internal standard (can be universal) | Requires a specific certified standard of the analyte | Often used for identification without a standard, but quantification requires one |
| Quantification | Absolute | Relative (area %) or absolute (with calibration curve) | Primarily qualitative, quantitative with calibration |
| Sensitivity | Moderate to high | High | Very high |
| Specificity | High (based on unique NMR signals) | High (based on retention time and detector response) | Very high (based on retention time and mass spectrum) |
| Sample Throughput | Moderate | High | Moderate |
| Destructive | No | Yes | Yes |
| Best Suited For | Absolute purity of pure substances and simple mixtures | Purity of complex mixtures, quantification of known impurities | Identification and quantification of volatile impurities |
Logical Relationship of Method Selection
Caption: Decision tree for selecting an analytical method.
Validation of the qNMR Method
To ensure the reliability of the purity data, the qNMR method must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by ensuring that the signals of the analyte and the internal standard are well-resolved from any impurity signals.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This can be demonstrated by analyzing a series of solutions with varying concentrations of the analyte and internal standard.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample of known purity or by spiking a sample with a known amount of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
Quantitative NMR has established itself as a robust and reliable technique for the purity determination of pharmaceutical compounds like this compound. Its ability to provide absolute quantification without the need for a specific analyte reference standard makes it a particularly valuable tool in early drug development and for the certification of reference materials. While HPLC and GC-MS remain indispensable for impurity profiling and the analysis of volatile components, qNMR offers a complementary and often more direct route to establishing the purity of the main component. The choice of the most suitable analytical method should be guided by the specific requirements of the analysis, the availability of reference standards, and the nature of the potential impurities. By understanding the principles, advantages, and limitations of each technique, researchers can build a comprehensive and scientifically sound analytical strategy for the quality assessment of their compounds.
References
-
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
ResearchGate. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
(n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
-
J-Stage. (n.d.). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]
-
Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl-(2-piperidin-2-yl-ethyl)-amine. Retrieved from [Link]
-
ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]
-
YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
(n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Almac Voice. Retrieved from [Link]
-
ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]
-
ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Retrieved from [Link]
-
Scilit. (n.d.). Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS). Retrieved from [Link]
-
MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
PubChemLite. (n.d.). Dimethyl[2-(piperidin-4-yl)ethyl]amine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of Analytical Methods for Piperidine Derivatives
Introduction: The Ubiquitous Piperidine Ring and its Analytical Imperatives
The piperidine scaffold is a cornerstone of modern medicinal chemistry. This simple six-membered saturated heterocycle is a prevalent structural motif in a vast range of pharmaceuticals and natural alkaloids, from antihistamines to antipsychotics and analgesics.[1][2][3] Its derivatives are integral to the therapeutic action of numerous drugs, making the accurate and precise analysis of these compounds a critical task throughout the drug development lifecycle. From ensuring the purity of starting materials and intermediates to quantifying drug levels in biological matrices for pharmacokinetic studies, robust analytical methods are indispensable.[1][4][5]
However, the analysis of piperidine derivatives is not without its challenges. The structural diversity of these compounds—ranging from simple, volatile building blocks to complex, non-volatile active pharmaceutical ingredients (APIs)—means that no single analytical technique is universally applicable. Key physicochemical properties, such as the presence or absence of a UV chromophore, the inherent basicity of the piperidine nitrogen, and thermal stability, dictate the suitability of a given method.[1][4][6]
This guide provides a comparative analysis of the principal analytical techniques used for piperidine derivatives. As a Senior Application Scientist, my goal is not merely to list protocols but to explain the causality behind methodological choices, empowering you to select, develop, and validate the most appropriate analytical strategy for your specific research, development, or quality control needs. We will delve into the principles, advantages, and limitations of each technique, supported by detailed experimental protocols and validation insights grounded in regulatory standards.
Choosing the Right Tool: A Comparative Overview of Analytical Techniques
The selection of an analytical method is a strategic decision based on the analyte's properties, the sample matrix, and the analytical objective (e.g., purity assessment, quantification, structural elucidation). Below is a high-level comparison of the most common techniques employed for piperidine derivatives.
| Technique | Principle | Typical Sensitivity | Selectivity | Throughput | Relative Cost | Best For... |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.[1][7] | ng-µg/mL | Moderate to High | High | Low | Routine QC, purity testing, and quantification of chromophoric compounds. |
| LC-MS/MS | HPLC separation coupled with mass spectrometry for detection based on mass-to-charge ratio.[8][9] | pg-ng/mL | Very High | High | High | Bioanalysis (PK studies), impurity identification, and trace-level quantification.[10][11] |
| GC-FID/MS | Separation of volatile compounds in a gaseous mobile phase with detection by flame ionization (FID) or mass spectrometry (MS).[4] | ng/mL (FID), pg/mL (MS) | High | High | Medium | Purity analysis of volatile and thermally stable starting materials and intermediates.[6] |
| NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field to provide detailed structural information. | mg/mL | Very High | Low | High | Structural elucidation, confirmation, and quantitative analysis (qNMR) for purity without a reference standard. |
| Electroanalytical Methods | Measurement of electrical properties (e.g., potential, current) of a solution containing the analyte.[12][13] | µg-ng/mL | Moderate | Medium | Low | Specific applications, in-situ measurements, and as a complementary technique. |
Deep Dive 1: Chromatographic Methods - The Workhorses
Chromatography is the cornerstone of pharmaceutical analysis, separating components of a mixture for individual quantification and identification.[7][14] The choice between liquid and gas chromatography is fundamentally determined by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the most widely used technique in pharmaceutical quality control for its robustness, high precision, and cost-effectiveness.[1][15] For piperidine derivatives, the primary consideration is the presence of a UV-active chromophore.
Causality Behind Method Choices:
-
Stationary Phase: Reversed-phase columns (e.g., C18) are the default choice. Separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase.[1]
-
Mobile Phase: The pH of the mobile phase is critical. Since piperidines are basic, maintaining an acidic pH (e.g., using 0.1% formic or trifluoroacetic acid) ensures the amine is protonated. This single ionic form results in sharp, symmetrical peaks and prevents interactions with residual silanols on the column, which can cause peak tailing.[16]
-
Detection: If the piperidine derivative contains an aromatic ring or other chromophore, direct UV detection is straightforward. If not, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride is necessary to render the analyte detectable.[1]
Experimental Protocol 1: HPLC-UV for a Piperidine Derivative with a Native Chromophore (e.g., Piperine)
This protocol is based on methods for analyzing piperine, a naturally occurring piperidine alkaloid.[1][17][18]
-
System Preparation:
-
HPLC System: A standard HPLC with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 343 nm.[18]
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of piperine reference standard in methanol.
-
Create a series of calibration standards (e.g., 5-50 µg/mL) by diluting the stock solution with the mobile phase.[1]
-
Accurately weigh the sample, dissolve in methanol, and dilute to a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter.
-
-
Analysis & System Suitability:
-
Equilibrate the column for at least 30 minutes.
-
Inject a blank (mobile phase), followed by five replicate injections of a mid-range standard.
-
System Suitability Test (SST): The relative standard deviation (%RSD) for the peak area should be ≤2.0%. The tailing factor for the piperine peak should be ≤2.0. These criteria are based on general pharmacopeial requirements.[14][19]
-
Inject the calibration standards, followed by the sample preparations.
-
-
Data Processing:
-
Construct a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) of ≥0.999 is typically required.[1]
-
Determine the concentration of piperine in the sample from the calibration curve.
-
dot
Caption: HPLC-UV analysis workflow for piperidine derivatives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultimate sensitivity and selectivity, especially in complex biological matrices like plasma, LC-MS/MS is the gold standard.[8][9][11] It can unequivocally identify and quantify analytes at very low concentrations, making it essential for pharmacokinetic and metabolic studies.[10][20]
Causality Behind Method Choices:
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically used, as the basic piperidine nitrogen is readily protonated to form [M+H]⁺ ions.
-
Internal Standard: The use of a stable isotope-labeled (e.g., deuterated) internal standard is crucial.[10][20] This standard is chemically identical to the analyte but has a different mass. It co-elutes and experiences the same matrix effects (e.g., ion suppression), providing the most accurate correction for sample loss during preparation and for variability in ionization efficiency.
-
Sample Preparation: A simple protein precipitation step is often sufficient to remove the bulk of matrix interferences from plasma samples, allowing for a high-throughput workflow.[10][20]
Experimental Protocol 2: Quantification of a Piperidine Derivative in Human Plasma by LC-MS/MS
This protocol is a representative example for bioanalytical quantification.[10][20]
-
System Preparation:
-
LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A suitable reversed-phase column (e.g., C18 or HILIC), 2.1 x 50 mm, <2 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes.
-
Flow Rate: 0.4-0.6 mL/min.
-
-
Standard & Sample Preparation:
-
Prepare stock solutions (1 mg/mL) of the analyte and its stable isotope-labeled internal standard (IS) in methanol.
-
Prepare calibration curve standards and quality control (QC) samples by spiking known amounts of analyte into blank human plasma.
-
Prepare a working solution of the IS in acetonitrile (e.g., 50 ng/mL).
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of the IS working solution (this performs both protein precipitation and IS addition).
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
MS/MS Method Development:
-
Infuse a standard solution of the analyte to determine the precursor ion ([M+H]⁺).
-
Perform a product ion scan to identify the most stable and abundant fragment ions.
-
Optimize the collision energy for at least two MRM (Multiple Reaction Monitoring) transitions (one for quantification, one for confirmation). Repeat for the IS.
-
-
Analysis & Validation:
-
Inject the samples.
-
The method must be validated according to FDA or ICH guidelines for bioanalytical method validation.[21][22][23] This includes assessing linearity, accuracy, precision (intra- and inter-day), selectivity, matrix effect, and stability.
-
Accuracy and precision are typically evaluated at LLOQ, Low, Mid, and High QC levels, with acceptance criteria usually within ±15% (±20% at LLOQ).[10]
-
dot
Caption: High-throughput bioanalysis workflow using LC-MS/MS.
Gas Chromatography (GC) with FID/MS Detection
GC is an excellent choice for the purity analysis of volatile and thermally stable piperidine derivatives, which are often used as starting materials or intermediates in synthesis.[4][6]
Causality Behind Method Choices:
-
Volatility: The analyte must be volatile enough to be carried through the column in the gas phase. Simple piperidines (e.g., 1-Boc-4-(aminomethyl)piperidine) are often suitable for GC analysis.[4]
-
Derivatization: Primary or secondary amines can interact with the stationary phase, leading to poor peak shape (tailing). While often feasible directly, derivatization (e.g., silylation or acylation) can be used to block the active amine hydrogen, improving peak symmetry and thermal stability.[4]
-
Detector: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds and is excellent for purity determination by area percent. A Mass Spectrometer (MS) provides higher sensitivity and structural information, making it invaluable for identifying unknown impurities.[4][12]
Experimental Protocol 3: Purity Assessment of a Piperidine Building Block by GC-MS
This protocol is a general guide for assessing the purity of a volatile piperidine intermediate.[4]
-
System Preparation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector, set to 250 °C.
-
Oven Program: Initial temperature 100 °C for 2 min, then ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Detector: Transfer line at 280 °C. Scan range 40-500 m/z.
-
-
Sample Preparation:
-
Dissolve ~10 mg of the piperidine derivative in 1 mL of a suitable solvent like dichloromethane or methanol.
-
-
Analysis:
-
Inject 1 µL of the sample.
-
The resulting chromatogram will show the main component and any volatile impurities.
-
-
Data Processing:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) x 100.
-
Identify impurities by comparing their mass spectra to library databases (e.g., NIST) or by interpreting their fragmentation patterns.
-
Deep Dive 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for the unambiguous structural elucidation of novel piperidine derivatives.[24][25][26] Techniques like ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) provide definitive confirmation of molecular structure. Furthermore, quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a specific reference standard of the compound itself.
Causality Behind qNMR:
-
Principle: In qNMR, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified, high-purity internal standard of known concentration, the absolute concentration and thus the purity of the analyte can be calculated.
-
Advantages: It is a non-destructive technique that provides a direct measure of purity without relying on the availability of a pre-certified standard of the analyte, which is often the case in early drug discovery.
Deep Dive 3: Electroanalytical Methods
While less common than chromatography for routine analysis, electroanalytical techniques like voltammetry can offer advantages in specific scenarios.[12][13] They are often low-cost, rapid, and can be used for in-situ analysis.[13][27] The redox properties of the piperidine ring or its substituents can be exploited for detection. These methods are particularly useful in sensor development or for specific quantitative applications where extensive separation is not required.
Method Validation: The Cornerstone of Trustworthiness
Regardless of the technique chosen, the analytical method must be validated to demonstrate that it is fit for its intended purpose.[23] Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) provide clear guidelines on the required validation parameters.[21][22][28][29]
| Validation Parameter | Description |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components).[28] |
| Linearity | The ability to produce test results that are directly proportional to the analyte concentration within a given range.[28] |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results to the true value.[28] |
| Precision | The degree of agreement among individual test results when applied repeatedly (assessed at repeatability and intermediate precision levels).[28] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[23] |
Conclusion: A Strategic Approach to Method Selection
The analysis of piperidine derivatives requires a thoughtful, multi-faceted approach. There is no single "best" method; the optimal choice is dictated by the specific analytical challenge at hand. This guide has illuminated the strengths and applications of the key techniques in the analytical chemist's arsenal. By understanding the causality behind experimental choices—from mobile phase pH in HPLC to the use of internal standards in LC-MS—researchers can develop robust, reliable, and validatable methods. The following decision diagram provides a strategic framework for navigating this selection process.
dot
Caption: Strategic decision diagram for selecting an analytical method.
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A Comparative Guide to the Biological Evaluation of Dimethyl-(2-piperidin-4-yl-ethyl)-amine Derivatives
The Dimethyl-(2-piperidin-4-yl-ethyl)-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile backbone for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including a basic piperidine ring and a flexible ethylamine side chain, make it an ideal starting point for designing ligands that can interact with various biological targets. This guide provides a comprehensive comparison of the biological performance of compounds synthesized from this scaffold, with a focus on their evaluation as Histamine H3 Receptor antagonists and Acetylcholinesterase inhibitors. We will delve into the experimental data that underpins their therapeutic potential and provide detailed protocols for their evaluation.
The Significance of the this compound Scaffold
The piperidine moiety is a common feature in many approved drugs and natural products, prized for its ability to engage in hydrogen bonding and ionic interactions with biological macromolecules. The N,N-dimethyl-2-(piperidin-4-yl)ethanamine structure, in particular, has been extensively explored for its capacity to yield potent ligands for G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission. This has led to the development of compounds with promising applications in neurodegenerative diseases, cognitive disorders, and inflammatory conditions.[1][2][3]
Comparative Analysis of Biological Activity
Histamine H3 Receptor Antagonism
The Histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, including acetylcholine, dopamine, and glutamate.[4] Antagonists of the H3R have shown therapeutic potential for treating cognitive deficits in conditions like Alzheimer's disease, ADHD, and schizophrenia by enhancing neurotransmitter release.[4] Several derivatives of the this compound scaffold have been investigated as potent and selective H3R antagonists.[5][6]
Table 1: Comparative in Vitro and in Vivo Activity of Selected H3R Antagonists
| Compound ID | Target | In Vitro Assay | In Vitro Potency | In Vivo Model | In Vivo Efficacy | Reference |
| Compound 5 | Histamine H3 Receptor | -α-methylhistamine binding | ED50 = 0.63 mg/kg (i.p.) | Scopolamine-induced amnesia in rats | Attenuated amnesia at 1.25 mg/kg (i.p.) | [7] |
| Enerisant | Histamine H3 Receptor | Radioligand binding | High affinity and selectivity | R-α-methylhistamine-induced dipsogenia | Dose-dependent antagonist activity | [8] |
| Compound 9s | Histamine H3 Receptor | Ex vivo receptor occupancy | Occupies H3 binding sites in the brain | Natural sleep phase in rats | Robust wake-promoting effects at 10 mg/kg (s.c.) | [6] |
| Compound 7 | Histamine H3 Receptor | Not specified | Potent antagonist | Not specified | Not specified | [5] |
The data presented in Table 1 highlights the potential of these compounds to not only bind with high affinity to the H3 receptor in vitro but also to exert significant pharmacological effects in vivo. For instance, Compound 5 demonstrated comparable efficacy to the established Alzheimer's drug donepezil in a preclinical model of amnesia.[7] Enerisant and Compound 9s have also shown promising in vivo activity related to wakefulness and cognitive function.[6][8]
Acetylcholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease.[9] The this compound scaffold has been incorporated into novel benzamide derivatives designed as potent AChE inhibitors.[10] These compounds often mimic the binding mode of donepezil, a widely prescribed AChE inhibitor.[10][11][12]
Table 2: Comparative in Vitro AChE Inhibitory Activity of Benzamide Derivatives
| Compound ID | Substitution on Benzamide Ring | IC50 (nM) | Reference Compound (Donepezil) IC50 (µM) | Reference |
| 5d | ortho-Fluoro | 13 ± 2.1 | 0.6 ± 0.05 | [10] |
| 5a | ortho-Chloro | 90 ± 2.0 | 0.6 ± 0.05 | [10] |
| 5b | meta-Chloro | 630 ± 0.2 | 0.6 ± 0.05 | [10] |
| 4e | meta-Fluoro | 7.1 | 0.41 | [11] |
| 4i | para-Methoxy | 20.3 | 0.41 | [11] |
As shown in Table 2, strategic substitutions on the benzamide ring of these derivatives can lead to highly potent AChE inhibitors, with some compounds exhibiting significantly greater potency than donepezil in in vitro assays.[10][11] For example, compound 5d, with an ortho-fluoro substitution, displayed an IC50 value in the low nanomolar range, demonstrating its potential as a highly effective AChE inhibitor.[10]
Dual-Targeting Approaches
A particularly promising strategy in drug development for complex neurodegenerative diseases is the design of multi-target-directed ligands. The this compound scaffold has been successfully utilized to create compounds that act as both H3R antagonists and AChE inhibitors.[7][13] This dual activity could offer synergistic therapeutic benefits by simultaneously enhancing cholinergic neurotransmission and modulating other neurotransmitter systems.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors.[9][14]
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) solution
-
Test compounds and positive control (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 140 µL of sodium phosphate buffer to each well of a 96-well plate.[14]
-
Add 20 µL of the test compound solution at various concentrations to the respective wells. For the negative control, add 20 µL of the solvent.
-
Add 20 µL of the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at 25°C for 15 minutes.[14]
-
Add 10 µL of the DTNB solution to each well.[14]
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.[14]
-
Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10-15 minutes.[9]
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100.[9]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[9]
In Vivo Evaluation: Passive Avoidance Test
This test is used to assess learning and memory in rodents and is sensitive to the effects of cognitive-enhancing drugs.
Apparatus:
-
A two-compartment chamber with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Acquisition Trial:
-
Place a rat in the light compartment and allow it to explore for a set period.
-
The door to the dark compartment is then opened.
-
When the rat enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
-
Retention Trial (24 hours later):
-
Place the rat back into the light compartment.
-
Measure the latency to enter the dark compartment. An increased latency is indicative of improved memory of the aversive stimulus.
-
-
Drug Administration:
-
Test compounds, vehicle, and a positive control (e.g., donepezil) are typically administered intraperitoneally (i.p.) before the acquisition trial.
-
To induce amnesia, a substance like scopolamine can be administered before the acquisition trial. The ability of the test compound to reverse this amnesia is then evaluated.[7]
-
Conclusion
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent modulators of key neurological targets. The derivatives discussed in this guide demonstrate significant potential as Histamine H3 receptor antagonists, Acetylcholinesterase inhibitors, and dual-target ligands. The comparative data presented herein, supported by robust experimental protocols, underscores the versatility of this chemical framework and provides a solid foundation for further research and development in the pursuit of novel therapeutics for cognitive and neurodegenerative disorders.
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Li, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology. Available at: [Link]
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Morini, G., et al. (2008). In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
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Kambe, D., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Khan, I., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. Available at: [Link]
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Kugler, M., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]
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Kugler, M., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]
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The Strategic Selection of Piperidine Scaffolds: A Comparative Guide to Cost-Effectiveness in Drug Discovery
The piperidine motif is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs.[1][2] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties, such as enhanced metabolic stability, improved solubility, and potent binding affinity.[2][3] However, the journey from a promising lead compound to a marketable therapeutic is fraught with economic considerations. For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision point where scientific viability and financial feasibility intersect. This guide provides an in-depth, objective comparison of the cost-effectiveness of various piperidine-based building blocks, supported by experimental insights and economic data, to empower informed decision-making in your discovery pipeline.
The Economic Landscape of Piperidine Building Blocks
The cost of piperidine derivatives is not monolithic; it exists on a spectrum dictated by structural complexity, stereochemistry, and purity. Understanding this landscape is paramount for efficient resource allocation in any research and development program.
A key driver of cost is the synthetic route required to produce a given piperidine analog. Simple, commercially available piperidines serve as economical starting points for further functionalization. However, as the demand for molecular complexity and stereochemical purity increases, so does the price. Chiral piperidines, for instance, are significantly more expensive due to the intricate synthetic strategies or costly resolution techniques required for their preparation.[3][4]
| Piperidine Category | Typical Price Range (per gram) | Key Cost Drivers | Common Applications |
| Unsubstituted Piperidine | < $1 | Commodity-scale production | Basic starting material, solvent, catalyst |
| Simple Substituted (e.g., methyl-, hydroxy-) | $5 - $50 | Readily available starting materials, straightforward synthesis | Initial SAR studies, scaffold hopping |
| Functionalized (e.g., amino-, carboxyl-) | $50 - $200 | Multi-step synthesis, protecting group chemistry | Lead optimization, introduction of key pharmacophoric features |
| Chiral Piperidines (enantiopure) | Asymmetric synthesis, chiral resolution, specialized catalysts | Late-stage lead optimization, clinical candidates | |
| Complex/Fused Ring Systems | > $500 | Advanced synthetic methodologies, low-volume production | Novel chemical space exploration, fragment-based design |
Note: Prices are estimates and can vary significantly based on supplier, purity, and scale.
Strategic Synthesis: Balancing Cost and Complexity
The development of fast and cost-effective methods for synthesizing substituted piperidines is a central theme in modern organic chemistry.[5] The choice of synthetic strategy has a direct and profound impact on the overall cost-effectiveness of a drug discovery campaign. Recent advancements have focused on reducing step counts, avoiding expensive reagents, and employing catalytic methods.
A notable trend is the move away from classical, often lengthy synthetic sequences toward more streamlined approaches. For example, innovative methods combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling have been shown to drastically reduce the number of steps required to produce complex piperidines, thereby improving efficiency and lowering costs.[6] Such strategies often eliminate the need for costly precious metal catalysts like palladium.[6]
Below is a generalized workflow illustrating a modern approach to functionalized piperidine synthesis, emphasizing efficiency.
Experimental Protocol: Cost-Effective Synthesis of a 4-Aminopiperidine Derivative
To provide a practical context, this section details a cost-effective, two-step synthesis of a protected 4-aminopiperidine derivative, a common scaffold in drug discovery. The rationale behind the choice of reagents and conditions is explained to highlight the principles of economic and efficient synthesis.
Objective: To synthesize tert-butyl (piperidin-4-yl)carbamate, a versatile intermediate for further elaboration.
Strategy: A two-step sequence involving reductive amination followed by Boc-protection. This approach is chosen for its high efficiency, use of readily available and inexpensive starting materials, and operational simplicity.
Step 1: Reductive Amination of 4-Piperidone with Ammonium Acetate
This one-pot reaction is a classic and highly efficient method for the synthesis of 4-aminopiperidines.[7] Ammonium acetate serves as an inexpensive and readily available source of ammonia. Sodium cyanoborohydride is a mild and selective reducing agent, which is crucial for reducing the intermediate imine in the presence of the ketone starting material.
-
Materials: 4-piperidone hydrochloride monohydrate, ammonium acetate, sodium cyanoborohydride, methanol.
-
Procedure:
-
To a solution of 4-piperidone hydrochloride monohydrate (1 eq.) in methanol, add ammonium acetate (5 eq.). Stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 1M HCl until the pH is ~2.
-
Concentrate the reaction mixture under reduced pressure.
-
Basify the aqueous residue with 2M NaOH to pH > 12 and extract with dichloromethane (3 x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude 4-aminopiperidine.
-
Step 2: Boc-Protection of 4-Aminopiperidine
The resulting primary amine is protected with a tert-butoxycarbonyl (Boc) group. This protecting group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Di-tert-butyl dicarbonate (Boc-anhydride) is a common and relatively inexpensive Boc-protection reagent.
-
Materials: Crude 4-aminopiperidine from Step 1, di-tert-butyl dicarbonate (Boc-anhydride), dichloromethane, triethylamine.
-
Procedure:
-
Dissolve the crude 4-aminopiperidine in dichloromethane.
-
Add triethylamine (1.2 eq.) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl (piperidin-4-yl)carbamate.
-
This protocol represents a balance between cost and efficiency, providing a valuable building block for further synthetic diversification.
Comparative Analysis: Piperidine vs. Pyrrolidine
The choice of a saturated heterocycle is a frequent decision point in medicinal chemistry. Pyrrolidine, the five-membered ring analog of piperidine, is another privileged scaffold. A comparative cost-effectiveness analysis must consider not only the price of the building blocks but also their impact on physicochemical properties.
| Property | Piperidine | Pyrrolidine | Implications for Cost-Effectiveness |
| Basicity (pKa of conjugate acid) | ~11.2 | ~11.3 | Highly similar; largely interchangeable from a basicity standpoint.[8][9] |
| Lipophilicity (logP) | ~0.84 | ~0.46 | Piperidine is slightly more lipophilic, which can influence solubility and permeability.[8] This may necessitate further chemical modifications, impacting cost. |
| Conformational Rigidity | More rigid (chair/boat conformations) | More flexible (envelope/twist conformations) | Piperidine's rigidity can lead to higher binding affinity but may require more precise analoging. Pyrrolidine's flexibility may offer more opportunities for induced-fit binding.[8] |
| Commercial Availability | Wide variety of substituted analogs available. | Also widely available, but perhaps with slightly less diversity in complex substitution patterns. | Both are readily accessible, but the cost of specific substituted analogs will vary. |
The decision between a piperidine and a pyrrolidine scaffold should be data-driven, considering the specific biological target and the desired pharmacokinetic profile.[8] While their basicities are comparable, the subtle differences in lipophilicity and conformational flexibility can be strategically leveraged to optimize a compound's properties.[8]
Conclusion: A Strategic Approach to Building Block Selection
The cost-effectiveness of piperidine-based building blocks is a multifaceted issue that extends beyond the initial purchase price. A truly strategic approach involves considering the synthetic accessibility, the potential for diversification, and the ultimate impact on the desired biological and pharmacokinetic properties of the final compound. By understanding the economic landscape of piperidine derivatives, embracing efficient synthetic strategies, and making informed comparisons with alternative scaffolds, research organizations can optimize their resources and accelerate the journey from concept to clinic.
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A Comparative Guide to Validating the Mechanism of Action for Dimethyl-(2-piperidin-4-yl-ethyl)-amine Derivatives as Sigma-1 Receptor Modulators
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel Dimethyl-(2-piperidin-4-yl-ethyl)-amine derivatives. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with activity at the Sigma-1 Receptor (S1R), an intracellular chaperone protein implicated in a wide range of neurological and psychiatric disorders.[1][2]
This document eschews a rigid template, instead adopting a logical, multi-tiered experimental approach that builds a robust evidence-based case for a specific MoA. We will proceed from initial target engagement to functional characterization and in vivo validation, comparing the performance of a hypothetical test compound, "Derivative-X," against established S1R modulators.
Guiding Principle: The Hypothesis-Driven Validation Workflow
The central hypothesis is that this compound derivatives exert their biological effects through direct modulation of the Sigma-1 Receptor. Our validation strategy is designed to systematically test this hypothesis, ruling out alternative mechanisms and defining the nature of the interaction (e.g., agonist vs. antagonist).
Figure 1: A hypothesis-driven workflow for MoA validation.
Chapter 1: Establishing Primary Target Engagement
Expertise & Experience: Before investing in complex functional or in vivo studies, it is imperative to confirm that the derivative directly and specifically binds to the S1R. Without this foundational evidence, any downstream effects are uninterpretable. Radioligand binding assays are the gold standard for quantifying this interaction, providing the affinity constant (Ki) which is a critical parameter for designing subsequent experiments.[3]
Experiment 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the target with high affinity.
Trustworthiness: The protocol's integrity is maintained by running a saturation binding experiment first to characterize the receptor preparation and by including both a known S1R agonist and antagonist as positive controls in the competition assay.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize tissue with high S1R expression (e.g., guinea pig liver) or membranes from cells overexpressing human S1R in ice-cold Tris-HCl buffer (50 mM, pH 7.4).[4]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method like the Bradford assay.[5]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add membrane preparation (typically 50-100 µg of protein).
-
Add a fixed concentration of a selective S1R radioligand, such as [³H]-(+)-pentazocine (typically at a concentration near its Kd, e.g., 3 nM).[6]
-
Add increasing concentrations of the test compound (Derivative-X) or reference compounds (e.g., PRE-084 for agonist, Haloperidol for antagonist).
-
For non-specific binding (NSB), use a high concentration of a non-labeled S1R ligand like Haloperidol (e.g., 10 µM).
-
Incubate at 37°C for 120 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B), pre-soaked in polyethylenimine to reduce non-specific binding.[6]
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding).
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Data Summary (Hypothetical):
| Compound | Class | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) |
| Derivative-X | Test | 15.2 | >1000 | >65 |
| PRE-084 | Agonist | 2.2 | 8,900 | ~4045 |
| Haloperidol | Antagonist | 3.2 | 1,450 | ~453 |
This table clearly presents the affinity of Derivative-X for S1R and compares it to established ligands, while also demonstrating its selectivity over the S2R subtype.
Chapter 2: Delineating Functional Activity
Expertise & Experience: Confirming that a compound binds to a target is only the first step. The critical next question is: what is the functional consequence of this binding? For S1R, which acts as a molecular chaperone, traditional agonist/antagonist models can be insufficient.[6][7] We must employ assays that probe its unique biology, such as its oligomerization state and its ability to modulate ion channels.
Experiment 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for S1R Homomerization
This assay measures the proximity of two interacting proteins in living cells. Ligand binding can alter the conformation and multimerization state of S1R, which can be detected as a change in the BRET signal.[6] This provides a direct readout of functional engagement in a cellular context.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media.
-
Co-transfect cells with two S1R constructs: one fused to a BRET donor (e.g., NanoLuciferase) and the other to a BRET acceptor (e.g., Venus).
-
-
BRET Measurement:
-
Harvest the transfected cells and resuspend them in a suitable assay buffer.
-
Dispense the cell suspension into a white, 96-well microplate.
-
Add increasing concentrations of Derivative-X or reference compounds (e.g., (+)-pentazocine, Haloperidol).
-
Add the luciferase substrate (e.g., furimazine).
-
Immediately measure the luminescence emitted at the donor and acceptor wavelengths using a plate reader equipped for BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the change in BRET ratio against the ligand concentration to generate dose-response curves and determine EC50/IC50 values. Some ligands, like haloperidol, stabilize S1R multimers and increase the BRET signal, while others may decrease it.[6]
-
Figure 2: Principle of the BRET assay for S1R homomerization.
Experiment 3: Whole-Cell Patch-Clamp Electrophysiology
S1R is a known modulator of various voltage-gated ion channels.[7][8] By measuring changes in ionic currents in the presence of Derivative-X, we can build a functional fingerprint and compare it to known S1R modulators. This technique provides high-resolution, real-time data on cellular function.[9][10]
Detailed Protocol:
-
Cell Preparation:
-
Use a cell line that endogenously expresses both S1R and the ion channel of interest (e.g., Kv1.4 potassium channels), or a co-expression system.
-
Plate cells on glass coverslips for recording.
-
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.
-
Form a high-resistance (>1 GΩ) "gigaseal" between a glass micropipette filled with internal solution and the membrane of a single cell.
-
Rupture the cell membrane to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of total ionic current.[10]
-
Apply a voltage-step protocol to elicit the ionic current of interest (e.g., step from a holding potential of -80 mV to +40 mV to activate potassium channels).
-
Establish a stable baseline recording.
-
-
Compound Application and Analysis:
-
Perfuse the cell with a known concentration of Derivative-X.
-
Record the current again and measure the change in amplitude or kinetics.
-
To confirm the effect is S1R-mediated, pre-incubate the cells with an S1R antagonist (e.g., NE-100) and then co-apply Derivative-X. The antagonist should block the effect of an agonist.
-
Compare the effect of Derivative-X to that of a known S1R agonist (e.g., PRE-084), which typically inhibits voltage-gated K+ channels.[8]
-
Comparative Data Summary (Hypothetical):
| Condition | Peak K+ Current (% of Control) | Interpretation |
| Derivative-X (1 µM) | 45.3 ± 5.1% | Inhibitory effect, consistent with S1R agonism |
| PRE-084 (1 µM) | 42.1 ± 4.8% | Positive Control: Confirms assay validity |
| NE-100 (1 µM) | 98.5 ± 3.2% | Antagonist alone has no effect |
| NE-100 + Derivative-X | 95.2 ± 4.5% | S1R antagonist blocks the effect of Derivative-X |
This table provides quantitative evidence that Derivative-X modulates ion channel activity in a manner consistent with S1R agonism and that this effect is specifically blocked by an S1R antagonist.
Chapter 3: In Vivo Pharmacological Validation
Expertise & Experience: The ultimate test of a proposed MoA is to demonstrate its relevance in a complex biological system. In vivo models allow us to link target engagement with a therapeutically relevant physiological or behavioral outcome. The choice of model is critical and should be based on the established pathophysiology involving S1R, such as neuropathic pain or depression.[11][12]
Experiment 4: Animal Model of Neuropathic Pain (e.g., Chronic Constriction Injury Model)
It is well-established that S1R antagonists can produce antiallodynic effects in models of neuropathic pain, while agonists can potentiate opioid analgesia.[12] This provides a clear, predictive framework for classifying the in vivo function of Derivative-X.
Detailed Protocol:
-
Model Induction:
-
Surgically induce neuropathic pain in rodents (e.g., rats) using the Chronic Constriction Injury (CCI) model by placing loose ligatures around the sciatic nerve.
-
Allow animals to recover and develop pain-like behaviors (typically 7-14 days).
-
-
Behavioral Testing (Mechanical Allodynia):
-
Place animals in individual testing chambers with a wire mesh floor.
-
Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold (PWT), the lowest force that elicits a withdrawal response. A lower PWT in the injured paw indicates allodynia.
-
-
Compound Administration and Evaluation:
-
Administer Derivative-X, a vehicle control, an S1R agonist (e.g., PRE-084), and an S1R antagonist (e.g., NE-100) via an appropriate route (e.g., intraperitoneal injection).
-
Measure the PWT at various time points post-administration (e.g., 30, 60, 120 minutes).
-
-
Data Analysis:
-
Plot the PWT over time for each treatment group.
-
An effective antagonist is expected to significantly increase the PWT (reduce pain), whereas an agonist would likely have no effect or could potentially worsen it in some models.
-
Compare the effect of Derivative-X to the reference compounds to classify its in vivo activity profile.
-
Comparative Data Summary (Hypothetical):
| Treatment Group | Peak Increase in Paw Withdrawal Threshold (g) | Interpretation |
| Vehicle | 0.5 ± 0.2 | No effect |
| Derivative-X (10 mg/kg) | 1.2 ± 0.4 | No significant anti-allodynic effect, not antagonist-like |
| PRE-084 (10 mg/kg) | 0.8 ± 0.3 | Agonist control: No anti-allodynic effect |
| NE-100 (10 mg/kg) | 8.5 ± 1.1 | Antagonist control: Robust anti-allodynic effect |
This in vivo data, when combined with the in vitro results, strongly suggests Derivative-X is an S1R agonist, as it inhibits K+ channels but does not produce the anti-pain phenotype characteristic of S1R antagonists.
Conclusion
This guide outlines a systematic, multi-faceted approach to validating the mechanism of action for this compound derivatives. By integrating biochemical binding assays, cellular functional assays like BRET and electrophysiology, and whole-animal behavioral models, a researcher can build a robust and compelling case for a specific MoA. The hypothetical data presented for "Derivative-X" illustrates a clear scientific narrative: the compound is a selective, high-affinity S1R ligand that functionally acts as an agonist, which is confirmed by its modulation of ion channels and its lack of antagonist-like efficacy in a relevant in vivo pain model. This rigorous, evidence-based approach is essential for advancing novel compounds through the drug discovery and development pipeline.
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A Senior Application Scientist's Guide to the Synthesis of Functionalized Piperidines: A Comparative Analysis of Modern and Classical Routes
Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery
The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its prevalence is underscored by its presence in a vast number of pharmaceuticals and natural products, where it often serves as a key pharmacophore responsible for the molecule's biological activity.[1] The conformational flexibility of the piperidine ring allows for precise three-dimensional arrangements of substituents, enabling optimal interactions with biological targets such as G-protein coupled receptors, ion channels, and enzymes.[2] Consequently, the development of efficient, selective, and diverse synthetic routes to functionalized piperidines is a critical endeavor for researchers and drug development professionals.
This guide provides an in-depth, comparative analysis of the most significant synthetic strategies for accessing functionalized piperidines. We will delve into the mechanistic underpinnings of each method, present quantitative data to objectively compare their performance, and provide detailed experimental protocols for key transformations. Our aim is to equip researchers with the knowledge to make informed decisions when selecting a synthetic route, balancing factors such as desired substitution patterns, stereochemical control, scalability, and functional group tolerance.
Comparative Analysis of Key Synthetic Strategies
The synthesis of the piperidine core can be broadly categorized into two main approaches: the cyclization of acyclic precursors and the functionalization of a pre-existing pyridine or piperidine ring. This guide will explore the most prominent methods within these categories.
Catalytic Hydrogenation of Pyridine Derivatives: The Direct Approach
The most atom-economical route to the piperidine scaffold is the direct hydrogenation of readily available pyridine precursors.[1] This method involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. While conceptually simple, this transformation presents challenges due to the aromatic stability of the pyridine ring and the potential for the nitrogen atom to act as a catalyst poison.[3]
Mechanism: The hydrogenation of pyridines can be achieved through both heterogeneous and homogeneous catalysis. Heterogeneous catalysts, such as palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂), are widely used, often in the presence of an acid to protonate the pyridine nitrogen and facilitate reduction.[3][4] Homogeneous catalysts, like certain iridium complexes, can offer high selectivity under milder conditions.[5] A notable advancement is the development of iridium(III)-catalyzed ionic hydrogenation, which proceeds through a pathway that avoids catalyst poisoning and tolerates a wide range of reducible functional groups.[5][6]
Workflow for Catalytic Hydrogenation:
Caption: General workflow for the catalytic hydrogenation of pyridines.
Comparative Data for Catalytic Hydrogenation Methods:
| Catalyst System | Substrate Type | Typical Yield (%) | Selectivity | Reaction Conditions | Reference |
| PtO₂ (Adams' catalyst) | Substituted Pyridines | Good to Excellent | Variable | 50-70 bar H₂, room temp, 6-10 h | [4] |
| [Cp*IrCl₂]₂ | Pyridinium Salts | 85-99% | High | 110 °C, 20 h | [1] |
| Iridium(III) Complex | Substituted Pyridines | High | Excellent functional group tolerance | 50 bar H₂, room temp, 18 h | [5][6] |
| Rhodium-catalyzed | Pyridinium Salts | High | Excellent diastereo- and enantio-selectivity | 40 °C, 22 h | [7] |
Reductive Amination: Versatility in Ring Formation
Reductive amination is a robust and versatile method for constructing the piperidine ring from acyclic precursors. A particularly powerful variant is the double reductive amination (DRA) of 1,5-dicarbonyl compounds, which allows for the formation of two C-N bonds in a single synthetic step.[8] This approach is especially valuable for the synthesis of polyhydroxylated piperidines, also known as iminosugars, which are of significant interest as glycosidase inhibitors.[8]
Mechanism: The reaction proceeds through the initial formation of an imine or enamine from the reaction of a primary amine with one of the carbonyl groups of the 1,5-dicarbonyl compound. This is followed by an intramolecular cyclization to form a cyclic iminium ion, which is then reduced by a suitable reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the piperidine ring.[9]
Workflow for Double Reductive Amination:
Caption: General workflow for the double reductive amination to form piperidines.
Aza-Diels-Alder Reaction: A Powerful Cycloaddition Strategy
The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen heterocycles, including piperidines and their derivatives.[10] This reaction is a modification of the classical Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or the dienophile.[10]
Mechanism: The aza-Diels-Alder reaction can proceed through either a concerted [4+2] cycloaddition pathway or a stepwise Mannich-Michael pathway.[3] The operative mechanism is often influenced by the nature of the reactants and the presence of a Lewis acid catalyst.[3] When the imine nitrogen is protonated or coordinated to a strong Lewis acid, the stepwise mechanism is often favored.[3]
Workflow for Aza-Diels-Alder Reaction:
Caption: General workflow for the aza-Diels-Alder reaction.
Ring-Closing Metathesis (RCM): Olefin Metathesis for Heterocycle Synthesis
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide variety of carbo- and heterocycles, including piperidines.[11] This reaction utilizes transition metal catalysts, most notably ruthenium-based Grubbs catalysts, to facilitate the intramolecular cyclization of a diene precursor.[12]
Mechanism: The mechanism of RCM involves a series of [2+2] cycloaddition and cycloreversion steps mediated by a metal-carbene complex. The reaction is typically driven forward by the formation of a volatile byproduct, such as ethylene, when terminal alkenes are used.[13]
Workflow for Ring-Closing Metathesis:
Caption: General workflow for Ring-Closing Metathesis.
Modern Strategies: C-H Functionalization and Biocatalysis
Recent years have witnessed the emergence of powerful new strategies for piperidine synthesis that offer unprecedented efficiency and selectivity.
C-H Functionalization: This approach involves the direct modification of C-H bonds on a pre-existing piperidine ring, obviating the need for pre-functionalized starting materials. Photoredox catalysis has proven particularly effective for the α-C-H arylation of piperidines with high diastereoselectivity.[12][14] The mechanism often involves the generation of an α-amino radical, which then couples with an aryl radical.[14]
Biocatalysis and Chemo-enzymatic Methods: The use of enzymes, either as isolated catalysts or in whole-cell systems, offers unparalleled stereoselectivity in the synthesis of chiral piperidines.[14] Chemo-enzymatic approaches combine the strengths of traditional organic synthesis with the selectivity of biocatalysis. For instance, a lipase-catalyzed multicomponent reaction has been developed for the synthesis of clinically valuable piperidines.[4] Another innovative strategy combines biocatalytic C-H oxidation with radical cross-coupling to create complex, three-dimensional piperidine architectures.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Methylpyridine using PtO₂
This protocol describes the hydrogenation of 2-methylpyridine to 2-methylpiperidine using Adams' catalyst (PtO₂) under high pressure.
Materials:
-
2-Methylpyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a high-pressure reactor vessel, add 2-methylpyridine (1.0 eq) and glacial acetic acid (as solvent).
-
Carefully add PtO₂ (typically 1-5 mol%).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the reactor with hydrogen gas to 70 bar.[4]
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.[4]
-
Upon completion, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
-
Dilute the reaction mixture with ethyl acetate and carefully filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in air.
-
Neutralize the filtrate by washing with a saturated solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-methylpiperidine.
-
Purify the product by distillation or column chromatography if necessary.
Expected Outcome: This procedure typically affords the corresponding piperidine derivative in good to excellent yield.
Protocol 2: Double Reductive Amination for the Synthesis of a Polyhydroxypiperidine Derivative
This protocol outlines a general procedure for the synthesis of a polyhydroxypiperidine from a 1,5-dialdehyde precursor.
Materials:
-
1,5-Dialdehyde precursor
-
Primary amine (e.g., benzylamine)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid
-
Molecular sieves (optional)
Procedure:
-
Dissolve the 1,5-dialdehyde precursor (1.0 eq) and the primary amine (1.0-1.2 eq) in methanol. Molecular sieves can be added to facilitate imine formation.
-
Stir the mixture at room temperature for a period sufficient for imine formation (can be monitored by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. A small amount of acetic acid can be added to maintain a slightly acidic pH.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: This procedure typically yields the corresponding polyhydroxypiperidine with varying degrees of diastereoselectivity depending on the substrate and reaction conditions.
Protocol 3: Ring-Closing Metathesis of an N-Protected Diallylamine
This protocol describes the synthesis of an N-Boc-protected tetrahydropyridine using a second-generation Grubbs catalyst.
Materials:
-
N-Boc-diallylamine
-
Grubbs second-generation catalyst
-
Dichloromethane (DCM), anhydrous and degassed
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Dissolve N-Boc-diallylamine (1.0 eq) in anhydrous and degassed dichloromethane to make a dilute solution (typically 0.01-0.1 M).
-
Under an inert atmosphere, add the Grubbs second-generation catalyst (typically 1-5 mol%).
-
Stir the reaction mixture at room temperature or gentle reflux for several hours until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc-tetrahydropyridine.
Expected Outcome: This reaction typically proceeds in high yield to give the desired cyclized product. The resulting tetrahydropyridine can be subsequently reduced to the corresponding piperidine if desired.
Conclusion
The synthesis of functionalized piperidines remains a vibrant and evolving field of research. While classical methods such as catalytic hydrogenation and reductive amination continue to be workhorses in both academic and industrial settings, modern strategies like C-H functionalization and biocatalysis are opening new avenues for the efficient and selective construction of complex piperidine-containing molecules. The choice of synthetic route is a multifactorial decision that requires careful consideration of the target molecule's structure, desired stereochemistry, and the practical constraints of the laboratory. By understanding the underlying principles and practical aspects of each method presented in this guide, researchers can better navigate the synthetic landscape and accelerate the discovery and development of novel piperidine-based therapeutics.
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Iridium Catalysis Enables Piperidine Synthesis from Pyridines - BIOENGINEER.ORG. (URL: [Link])
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Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (URL: [Link])
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (URL: [Link])
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RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS Pedro Merino - Semantic Scholar. (URL: [Link])
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Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles - Chemical Communications (RSC Publishing). (URL: [Link])
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Synthesis of Complex Piperidines via a Biocatalytic C–H Oxidation/Radical Cross-Coupling Sequence - ResearchGate. (URL: [Link])
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Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed. (URL: [Link])
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Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline - Organic Syntheses Procedure. (URL: [Link])
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Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - RSC Publishing. (URL: [Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl-(2-piperidin-4-yl-ethyl)-amine
Core Principles: Hazard Assessment and Proactive Safety
Dimethyl-(2-piperidin-4-yl-ethyl)-amine is a substituted piperidine derivative containing both secondary and tertiary amine functionalities.[2][3] Based on analogous structures, we must presuppose a hazard profile that includes potential corrosivity, toxicity, and environmental harm.[4][5][6] The dihydrochloride salt form is classified as an irritant.[7] Therefore, all handling and disposal operations must be predicated on a conservative assessment of risk.
Immediate Safety Precautions:
-
Engineering Controls: All handling of the compound and its waste must occur within a certified chemical fume hood to prevent inhalation of potential vapors or aerosols.
-
Personal Protective Equipment (PPE): A non-negotiable baseline for PPE includes:
-
Gloves: Chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene rubber should be considered for direct handling or spill cleanup).
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.
-
Chemical & Hazard Profile Summary
The following table summarizes key identifiers and anticipated hazards for this compound, based on available data and the properties of analogous amine compounds.
| Property | Value / Information | Source(s) |
| Molecular Formula | C₉H₂₀N₂ | [3][8] |
| Molecular Weight | ~156.27 g/mol | [8] |
| Anticipated Hazards | Health: May cause skin, eye, and respiratory irritation.[7][9] Harmful if swallowed.[6][10] May be corrosive.[4] | General (Amines) |
| Physical Hazards | Incompatibilities: Strong oxidizing agents, acids, and sources of ignition.[6][11][12] Vapors may form flammable mixtures with air.[4][10] | General (Amines) |
| Environmental Hazards | Assumed to be harmful or toxic to aquatic life.[4][5] Do not allow to enter drains or the environment.[9][11] | General (Amines) |
Operational Protocol: Waste Segregation and Disposal
The cornerstone of proper chemical waste management is meticulous segregation.[11] Mixing incompatible waste streams can trigger dangerous reactions, complicating disposal and posing a significant safety risk.
Step-by-Step Disposal Workflow
-
Waste Identification: All waste containing this compound, regardless of concentration, must be treated as hazardous waste.
-
Container Selection:
-
Use a dedicated, leak-proof waste container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
The container must be in good condition and have a secure, tight-fitting lid.[13]
-
-
Labeling:
-
From the moment the first drop of waste is added, the container must be labeled.
-
The label must clearly state "HAZARDOUS WASTE" .[13]
-
List all chemical constituents by their full name, including solvents, and their approximate percentage. For example:
-
This compound (~5%)
-
Methanol (95%)
-
-
-
Accumulation and Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[11][13]
-
Store the container in a designated Satellite Accumulation Area (SAA) near the point of generation.
-
Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.
-
Crucially, store this amine waste stream away from incompatible materials, particularly acids and strong oxidizing agents.[11]
-
-
Final Disposal:
-
Once the container is full, or if work on the project is complete, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
The preferred method for the ultimate disposal of amine compounds is high-temperature incineration at a permitted facility.[4] Never pour this chemical down the drain or discard it as regular trash.[9][11]
-
Disposal Decision Workflow
The following diagram outlines the critical decision points for managing waste generated from procedures involving this compound.
Caption: Waste Disposal Decision Workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Preparedness is paramount for mitigating the impact of any accidental release.[11] Spill kits with appropriate materials should be readily accessible in any lab where this compound is handled.
Spill Response Protocol
This protocol is for minor spills (typically <1 liter) that can be managed by trained lab personnel. For major spills, evacuate the area and contact your institution's emergency response team immediately.
-
CONTROL & ALERT:
-
Alert personnel in the immediate area.
-
If safe to do so, stop the source of the spill (e.g., upright a fallen container).
-
-
CONTAIN:
-
CLEAN UP (NEUTRALIZE & ABSORB):
-
As amines are basic, spills can be neutralized with a weak acid.[14][16] Cautiously apply a neutralizing agent like citric acid or ascorbic acid. Use pH paper to confirm that the spill is neutralized (pH ≈ 7).[16]
-
Once neutralized, apply absorbent material over the entire spill area.[17]
-
Using spark-proof scoops and tools, carefully collect all contaminated absorbent material and any broken glass.
-
Place the collected residue into a dedicated hazardous waste container. Double-bag the waste using heavy-duty plastic bags and seal them before placing them in the final container.[14]
-
-
DECONTAMINATE:
-
Wipe down the spill area with a soap and water solution.[17]
-
Place all contaminated cleaning materials (wipes, PPE) into the hazardous waste container.
-
Seal and label the container for disposal.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.
By adhering to these rigorous, scientifically-backed procedures, we can ensure that our innovative research does not come at the cost of safety or environmental integrity.
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Dimethyl-(2-piperidin-2-yl-ethyl)-amine. (n.d.). PubChem. Retrieved from [Link].
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Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link].
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CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University. Retrieved from [Link].
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Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean. Retrieved from [Link].
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MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. (n.d.). Tri-iso. Retrieved from [Link].
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A Comprehensive Guide to Personal Protective Equipment for Handling Dimethyl-(2-piperidin-4-yl-ethyl)-amine
For the diligent researcher, scientist, and drug development professional, the safe handling of chemical reagents is the bedrock of scientific integrity and personal safety. This guide provides an in-depth operational plan for the use of Dimethyl-(2-piperidin-4-yl-ethyl)-amine, a substituted piperidine derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds and established best practices for handling hazardous chemicals. Our commitment is to empower you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety.
Hazard Analysis: Understanding the Risks
This compound's structure, featuring a piperidine ring and a tertiary amine, suggests potential hazards that must be respected. Piperidine and its derivatives are known to be hazardous, with potential for toxicity upon contact with skin or inhalation, and the ability to cause severe skin burns and eye damage[1][2]. Similar amine compounds are also known to be corrosive and can cause significant irritation to the skin, eyes, and respiratory system[3][4][5]. Therefore, a cautious and well-informed approach to personal protection is paramount.
Assumed Hazards:
-
Skin and Eye Corrosion: High likelihood of causing severe burns and eye damage upon contact[4][6].
-
Toxicity: Potential for toxic effects if absorbed through the skin, inhaled, or ingested[1][7].
-
Respiratory Irritation: Vapors or aerosols may cause irritation to the respiratory tract[3].
-
Flammability: While not definitively known for this specific compound, similar amines can be flammable[5].
Core Protective Measures: Your First Line of Defense
A proactive approach to safety involves the consistent and correct use of Personal Protective Equipment (PPE). The following are the minimum requirements for handling this compound in a laboratory setting.
Engineering Controls: The Foundation of Safety
Before considering personal gear, robust engineering controls must be in place.
-
Chemical Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[3][8][9].
-
Ventilation: Ensure the laboratory has adequate general ventilation[3][10].
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly[3][11].
Personal Protective Equipment (PPE): A Detailed Breakdown
The selection of PPE should be based on a thorough risk assessment of the planned procedure.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant splash hazard[2][10][12]. | Protects against splashes that can cause severe eye damage or blindness[4][5]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard[2][10]. | Prevents skin contact, as piperidine derivatives can be toxic and cause skin irritation or burns[1][2][3]. Always check the glove manufacturer's compatibility chart. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required[2]. For larger quantities, a chemical-resistant apron is recommended. | Minimizes skin exposure to the chemical[2]. Flame-resistant material is a prudent precaution given the potential flammability of similar compounds[5]. |
| Respiratory Protection | Not typically required when working in a properly functioning chemical fume hood. If there is a risk of aerosol generation or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary[12][13]. | Protects against the inhalation of potentially toxic and irritating vapors or aerosols[3][12]. |
Operational Plan: Step-by-Step Procedures
Adherence to standardized procedures is critical for ensuring safety and experimental reproducibility.
Donning and Doffing PPE: A Critical Sequence
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Gloves: Select the appropriate chemical-resistant gloves and inspect them for any signs of damage.
-
Eye and Face Protection: Put on your chemical splash goggles. If a splash hazard exists, add a face shield.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Face Shield and Goggles: Remove eye and face protection from the back.
-
Lab Coat: Remove your lab coat, folding the contaminated side inward.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE[1][3][7].
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[3][8]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[3][8]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration[3][8]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water[8]. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical aspect of the chemical lifecycle, ensuring environmental protection and the safety of others.
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be disposed of as hazardous waste[3][8][9].
-
Waste Containers: Use a dedicated, clearly labeled, and sealed container for this waste stream[9]. Do not mix with other waste types, especially acids or oxidizing agents, to prevent potentially violent reactions[7][11].
-
Regulatory Compliance: All disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
References
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. pramol.com [pramol.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. chemos.de [chemos.de]
- 14. cms9files.revize.com [cms9files.revize.com]
- 15. beta.lakeland.edu [beta.lakeland.edu]
- 16. athenstaedt.de [athenstaedt.de]
- 17. Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride [cymitquimica.com]
- 18. certuss.com [certuss.com]
- 19. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
